HL22
Description
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Properties
Molecular Formula |
C31H34N4O2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
7-methoxy-9-[5-(7-methoxy-1-methyl-3,4-dihydropyrido[3,4-b]indol-9-yl)pentyl]-1-methylpyrido[3,4-b]indole |
InChI |
InChI=1S/C31H34N4O2/c1-20-30-26(12-14-32-20)24-10-8-22(36-3)18-28(24)34(30)16-6-5-7-17-35-29-19-23(37-4)9-11-25(29)27-13-15-33-21(2)31(27)35/h8-12,14,18-19H,5-7,13,15-17H2,1-4H3 |
InChI Key |
PNSFTCBGUJWYFG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HLX22
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLX22 is an innovative recombinant humanized monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2). As a potent anti-cancer agent, HLX22's mechanism of action is multifaceted, primarily revolving around its unique binding characteristics to HER2 and the subsequent potentiation of anti-tumor responses, especially when used in combination with other HER2-targeted therapies like trastuzumab. This guide provides a detailed technical overview of the core mechanisms through which HLX22 exerts its therapeutic effects.
Core Mechanism of Action: Dual HER2 Blockade and Enhanced Receptor Internalization
The primary mechanism of action of HLX22 is its ability to bind to a distinct epitope on the extracellular subdomain IV of the HER2 receptor, a site different from that of trastuzumab.[1][2][3][4][5][6][7][8][9] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to the HER2 receptor.[2][3][4][5][6][7][8][9] This "dual blockade" strategy leads to a synergistic anti-tumor effect.
A key consequence of this simultaneous binding is a significant enhancement of HER2 receptor internalization and subsequent degradation.[1][2][3][4][6][7][8][9] Preclinical studies have demonstrated that the combination of HLX22 and trastuzumab can increase the internalization of HER2 homodimers and HER2/EGFR heterodimers by 40-80%.[3][4][6] This accelerated internalization and degradation of HER2 receptors effectively removes them from the cell surface, leading to a more potent inhibition of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[10]
Signaling Pathway Inhibition
The enhanced internalization of HER2 receptors triggered by the dual blockade of HLX22 and trastuzumab leads to a marked reduction in the activation of key downstream signaling pathways. Specifically, a significant decrease in the phosphorylation of STAT3, P70 S6, and AKT has been observed in preclinical models.[10] These pathways are critical for promoting cell growth, proliferation, and survival in cancer cells.
dot
Caption: HLX22 and Trastuzumab dual blockade enhances HER2 internalization, inhibiting downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of HLX22.
Table 1: In Vitro Efficacy of HLX22 in Combination with Trastuzumab (HLX02)
| Cell Line | Assay | Metric | HLX22 + HLX02 | Reference |
|---|---|---|---|---|
| NCI-N87 (Gastric Cancer) | Cell Proliferation (CellTiter-Glo) | Combination Index (CI) | < 0.3 (Very Strong Synergy) | [10] |
| BT-474 (Breast Cancer) | Cell Proliferation (CellTiter-Glo) | Combination Index (CI) | 0.046 - 0.081 (Strong Synergy) | [11] |
| NCI-N87 (Gastric Cancer) | Apoptosis (Caspase-Glo 3/7) | Fold Increase in Caspase Activity | Synergistic increase |[12] |
Table 2: In Vivo Efficacy of HLX22 in Combination with Trastuzumab (HLX02)
| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|
| NCI-N87 Xenograft | HLX22 + HLX02 | Synergistic inhibition of tumor growth | [1] |
| Gastric Cancer PDX | HLX22 + HLX02 | Synergistic inhibition of tumor growth |[1] |
Table 3: Clinical Efficacy of HLX22 in Combination with Trastuzumab and Chemotherapy (Phase 2, HLX22-GC-201)
| Endpoint | HLX22 + Trastuzumab + Chemo (n=31) | Placebo + Trastuzumab + Chemo (n=31) | Hazard Ratio (HR) [95% CI] | Reference |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | Not Reached | 8.3 months | 0.2 [0.06-0.45] | [13] |
| 12-month PFS Rate | 73.8% | 34.2% | - | [13] |
| 24-month PFS Rate | 61.5% | 11.4% | - | [13] |
| Objective Response Rate (ORR) | 87.1% | 80.6% | Odds Ratio: 1.6 [0.4-6.5] | [13] |
| Median Duration of Response (DoR) | Not Reached | 9.7 months | 0.1 [0.04-0.41] |[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HER2 Epitope Binding Competition Assay
-
Objective: To determine if HLX22 and trastuzumab bind to the same or different epitopes on the HER2 receptor.
-
Method: A sandwich ELISA format was utilized.
-
96-well microtiter plates were coated with an anti-HER2 monoclonal antibody.
-
After blocking, the supernatant of cells transfected to express HER2 extracellular subdomains was added.
-
Biotinylated HLX22 or trastuzumab was then added.
-
The degree of competitive binding was assessed by measuring the signal from a streptavidin-HRP conjugate.
-
HER2 Internalization Assay
-
Objective: To quantify the internalization of HER2 receptors upon antibody treatment.
-
Method:
-
HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) were seeded in 96-well plates.
-
Cells were incubated with HLX22, trastuzumab, or the combination, labeled with a pH-sensitive dye (e.g., pHrodo iFL Green STP ester).
-
The internalization of the antibody-receptor complex into acidic endosomes results in an increase in fluorescence intensity.
-
Fluorescence was measured over time using a plate reader to determine the rate and extent of internalization.
-
dot
Caption: Workflow for the HER2 internalization assay.
Western Blot Analysis of Downstream Signaling
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Objective: To assess the phosphorylation status of key proteins in the HER2 signaling pathway.
-
Method:
-
HER2-positive cells were treated with HLX22, trastuzumab, or the combination for a specified time.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total STAT3, AKT, and p70 S6K.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an ECL detection system, and band intensities were quantified.
-
Cell Proliferation Assay (CellTiter-Glo®)
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Objective: To measure the effect of HLX22 on the proliferation of HER2-positive cancer cells.
-
Method:
-
Cells (e.g., NCI-N87, BT-474) were seeded in 96-well opaque-walled plates.
-
After 24 hours, cells were treated with serial dilutions of HLX22, trastuzumab, or the combination.
-
Following a 72-hour incubation, CellTiter-Glo® reagent was added to each well.
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The plate was shaken to induce cell lysis, and after a 10-minute incubation at room temperature, luminescence was measured.
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The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was used to determine the IC50 and combination index.
-
Apoptosis Assay (Caspase-Glo® 3/7)
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Objective: To quantify the induction of apoptosis by measuring caspase-3 and -7 activity.
-
Method:
-
HER2-positive cells were seeded in 96-well plates and treated with the antibodies.
-
After the desired incubation period, Caspase-Glo® 3/7 reagent was added to each well.
-
The plate was incubated at room temperature to allow for cell lysis and the caspase-driven cleavage of a substrate, leading to a luminescent signal.
-
Luminescence was measured with a plate reader, with the signal intensity being proportional to the amount of caspase activity.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Objective: To determine the ability of HLX22 to induce immune-mediated killing of HER2-positive tumor cells.
-
Method (LDH Release Assay):
-
HER2-positive target cells (e.g., NCI-N87) were seeded in 96-well plates.
-
Effector cells, such as natural killer (NK) cells, were added at various effector-to-target (E:T) ratios.
-
HLX22 or a control antibody was added at different concentrations.
-
After a 4-hour incubation, the release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant was measured using a colorimetric assay.
-
The percentage of specific lysis was calculated based on the LDH levels in experimental wells compared to control wells (spontaneous and maximum release).
-
dot
Caption: Workflow for the LDH release-based ADCC assay.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of HLX22 in a living organism.
-
Method:
-
Immunocompromised mice (e.g., athymic nude mice) were subcutaneously implanted with HER2-positive human cancer cells (e.g., NCI-N87) or patient-derived xenograft (PDX) tissue.
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Once tumors reached a specified volume, mice were randomized into treatment groups.
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Mice were treated with HLX22, trastuzumab, the combination, or a vehicle control via intravenous or intraperitoneal injection.
-
Tumor volumes were measured regularly with calipers throughout the study.
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At the end of the study, tumor growth inhibition (TGI) was calculated for each treatment group relative to the control group.
-
Conclusion
HLX22 demonstrates a sophisticated and potent mechanism of action centered on its unique ability to bind to a distinct epitope on HER2, enabling a dual blockade with trastuzumab. This leads to enhanced receptor internalization, profound inhibition of critical downstream signaling pathways, and synergistic anti-tumor activity. The preclinical and clinical data strongly support the continued development of HLX22 as a promising therapeutic agent for HER2-positive cancers.
References
- 1. kumc.edu [kumc.edu]
- 2. aminer.cn [aminer.cn]
- 3. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. henlius.com [henlius.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. henlius.com [henlius.com]
- 10. researchgate.net [researchgate.net]
- 11. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. henlius.com [henlius.com]
An In-depth Technical Guide to the Molecular Structure and Design of HLX22
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLX22 is an innovative, humanized monoclonal antibody of the immunoglobulin G1 (IgG1) subclass designed to target the human epidermal growth factor receptor 2 (HER2).[1][2] Developed by Shanghai Henlius Biotech, HLX22 represents a novel approach in HER2-targeted therapy, particularly for gastric and gastroesophageal junction cancers.[3] Its distinct mechanism of action, centered on a unique binding epitope and the synergistic potential with other HER2-directed antibodies like trastuzumab, has positioned it as a promising candidate in ongoing clinical development.[2] This guide provides a comprehensive overview of the molecular architecture, design principles, and preclinical and clinical data supporting HLX22.
Molecular Structure and Design of HLX22
HLX22 is a humanized IgG1 monoclonal antibody, a structural class known for its ability to engage the immune system.[1] The antibody is composed of two identical heavy chains and two identical light chains. While the precise amino acid sequences of the complementarity-determining regions (CDRs) are not publicly available, a key publication in the Journal of Translational Medicine indicates that the light chain of HLX22 consists of 214 amino acids, and the heavy chain is comprised of 443 amino acids. The CDR sequences have been determined and are detailed in the supplementary materials of the aforementioned publication.
The critical design feature of HLX22 lies in its specific binding to a distinct epitope on the extracellular subdomain IV of the HER2 receptor, a region also targeted by trastuzumab.[2][3] However, the binding sites of HLX22 and trastuzumab on subdomain IV are non-overlapping.[2] This lack of competition allows for the simultaneous binding of both antibodies to the HER2 receptor, a concept central to the therapeutic strategy of HLX22.[2][3]
Mechanism of Action: Dual HER2 Blockade and Enhanced Receptor Internalization
The primary mechanism of action of HLX22 revolves around its ability to induce a more profound and sustained blockade of HER2 signaling through enhanced receptor internalization. When used in combination with trastuzumab, HLX22 facilitates the formation of HER2 homodimers and HER2/EGFR heterodimers on the tumor cell surface, leading to a significant increase in the internalization of these receptor complexes.[2][3] Preclinical studies have quantified this effect, demonstrating a 40% to 80% increase in HER2 internalization when HLX22 is combined with trastuzumab.[3]
This enhanced internalization and subsequent degradation of HER2 receptors leads to a more potent downstream inhibition of key signaling pathways that drive tumor cell proliferation, survival, and migration.[2] Furthermore, as an IgG1 antibody, HLX22 has the potential to elicit an antibody-dependent cell-mediated cytotoxicity (ADCC) response, flagging HER2-overexpressing cancer cells for destruction by immune effector cells such as natural killer (NK) cells.[1]
Quantitative Data from Clinical Trials
HLX22 has undergone evaluation in Phase 1 and Phase 2 clinical trials, with a global Phase 3 trial currently underway. The following tables summarize the key quantitative findings from these studies.
Table 1: Phase 1 Study of HLX22 in Advanced Solid Tumors
| Parameter | Result | Citation |
| Study Design | Dose-escalation study in patients with HER2-overexpressing advanced solid tumors who had failed or were intolerant to standard therapies. | [4][5] |
| Dose Levels | 3, 10, and 25 mg/kg intravenously every 3 weeks. | [4][5] |
| Maximum Tolerated Dose (MTD) | Not reached; 25 mg/kg every 3 weeks was determined as the recommended Phase 2 dose. | [4][5] |
| Disease Control Rate (DCR) | 36.4% (95% CI: 7.9–64.8) | [4][5] |
| Median Progression-Free Survival (PFS) | 44.0 days (95% CI: 41.0–170.0) | [4][5] |
| Safety | Well-tolerated with no dose-limiting toxicities observed. | [4][5] |
Table 2: Phase 2 Study of HLX22 in Combination with Trastuzumab and Chemotherapy for First-Line HER2-Positive Gastric Cancer (NCT04908813)
| Parameter | HLX22 (15 mg/kg) + Trastuzumab + XELOX (Group B) | Placebo + Trastuzumab + XELOX (Group C) | Citation |
| Number of Patients | 17 | 18 | [6] |
| Median Progression-Free Survival (PFS) | Not Reached | 8.2 months | [6] |
| Hazard Ratio (HR) for PFS (B vs. C) | 0.1 (95% CI: 0.04–0.52) | - | [6] |
| Confirmed Objective Response Rate (ORR) | 82.4% | 88.9% | [6] |
| Safety | Manageable safety profile. | Manageable safety profile. | [6] |
XELOX: Capecitabine and Oxaliplatin chemotherapy regimen.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of HLX22.
HER2 Epitope Binding Competition Assay
This assay is designed to determine if two antibodies can bind to the same or overlapping epitopes on a target antigen. A common method is biolayer interferometry (BLI).
Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. Binding of molecules to the biosensor surface causes a shift in the interference pattern, which is proportional to the number of bound molecules.
Methodology:
-
Immobilization: Recombinant human HER2-Fc fusion protein is immobilized onto streptavidin-coated biosensor tips.
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Association 1 (First Antibody): The biosensor tips are dipped into a solution containing the first anti-HER2 antibody (e.g., trastuzumab) at a saturating concentration. The binding is monitored in real-time until a stable signal is reached, indicating that all available epitopes for this antibody are occupied.
-
Association 2 (Second Antibody): The biosensor tips, now saturated with the first antibody, are moved into a solution containing the second anti-HER2 antibody (e.g., HLX22).
-
Data Analysis:
-
If the second antibody binds to a distinct, non-overlapping epitope, a further increase in the binding signal will be observed.
-
If the second antibody binds to the same or an overlapping epitope as the first, no significant additional binding will be detected.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of an antibody to induce the killing of target cells by immune effector cells.
Principle: The antibody binds to the target antigen on the cancer cell surface. The Fc portion of the antibody is then recognized by Fc receptors (e.g., CD16) on effector cells, such as NK cells. This cross-linking activates the effector cells to release cytotoxic granules, leading to the lysis of the target cancer cells.
Methodology:
-
Cell Preparation:
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Target Cells: HER2-positive cancer cell lines (e.g., NCI-N87) are cultured and harvested. They are often labeled with a fluorescent dye or a substance that can be measured upon release (e.g., calcein-AM or chromium-51).
-
Effector Cells: NK cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
-
Assay Setup:
-
Target cells are seeded in a 96-well plate.
-
The test antibody (HLX22) is added at various concentrations. An isotype control antibody is used as a negative control.
-
Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.
-
-
Incubation: The plate is incubated for a defined period (e.g., 4 hours) at 37°C to allow for cell killing.
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Data Acquisition:
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For Release Assays: The amount of released substance (e.g., chromium-51) in the supernatant is measured.
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For Flow Cytometry-Based Assays: The percentage of dead target cells is quantified by staining with a viability dye (e.g., propidium iodide or 7-AAD).
-
-
Data Analysis: The percentage of specific lysis is calculated by subtracting the spontaneous lysis (target cells with effector cells but no antibody) from the lysis observed in the presence of the antibody.
HER2 Internalization Assay
This assay quantifies the extent to which an antibody induces the internalization of its target receptor from the cell surface.
Principle: A pH-sensitive fluorescent dye is conjugated to the antibody. This dye exhibits low fluorescence at the neutral pH of the extracellular environment but becomes highly fluorescent in the acidic environment of endosomes and lysosomes following internalization.
Methodology:
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Antibody Labeling: The antibody of interest (HLX22) is conjugated with a pH-sensitive dye (e.g., pHrodo iFL Green).
-
Cell Seeding: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) are seeded in a 96-well plate.
-
Antibody Incubation: The cells are incubated with the labeled antibody at a specific concentration on ice to allow for binding to the cell surface without internalization.
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Internalization Induction: Unbound antibody is washed away, and the cells are shifted to 37°C to initiate internalization.
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Time-Course Analysis: At various time points, the fluorescence intensity is measured using a plate reader or flow cytometer. An increase in fluorescence indicates the movement of the antibody-receptor complex into acidic intracellular compartments.
-
Data Analysis: The fluorescence intensity at each time point is compared to a baseline reading (time zero) to quantify the rate and extent of internalization.
Conclusion
HLX22 is a rationally designed anti-HER2 monoclonal antibody with a distinct molecular profile and mechanism of action. Its ability to bind to a unique epitope on HER2 subdomain IV, enabling a dual blockade with trastuzumab and leading to enhanced receptor internalization, underscores its innovative design. The promising results from preclinical and early-phase clinical trials, particularly in the context of HER2-positive gastric cancer, highlight its potential to address unmet medical needs in this patient population. The ongoing Phase 3 clinical trial will be crucial in further defining the efficacy and safety of HLX22 as a new therapeutic option. This guide provides a foundational understanding of the core scientific and clinical attributes of HLX22 for professionals in the field of oncology and drug development.
References
- 1. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. henlius.com [henlius.com]
- 4. HLX22, an anti-HER-2 monoclonal antibody, in patients with advanced solid tumors overexpressing human epidermal growth factor receptor 2: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. henlius.com [henlius.com]
- 6. HLX-22 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Profile of HLX22: A Novel HER2-Targeted Antibody for Gastric Cancer
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for HLX22, an innovative humanized monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2). The following sections detail the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in the preclinical evaluation of HLX22 for the treatment of HER2-positive gastric cancer.
Core Mechanism of Action: Dual HER2 Blockade
HLX22 is a novel anti-HER2 monoclonal antibody that binds to the extracellular subdomain IV of the HER2 receptor.[1][2][3][4][5][6][7] Critically, its binding epitope is distinct from that of trastuzumab, allowing for the simultaneous binding of both antibodies to HER2 dimers on the surface of tumor cells.[1][2][4][5][6][7][8] This dual-targeting approach leads to a synergistic anti-tumor effect through enhanced internalization and degradation of HER2 dimers, including both HER2/HER2 homodimers and HER2/EGFR heterodimers.[2][3][5][6][7] Preclinical studies have shown that this enhanced internalization can be as high as 40-80%.[3][6]
By promoting the degradation of HER2, the combination of HLX22 and a trastuzumab biosimilar (HLX02) leads to the downregulation of critical downstream signaling pathways that drive tumor cell proliferation and survival, including STAT3, P70 S6, and AKT.[9] Furthermore, this dual blockade has been shown to reduce the gene expression of pathways related to FGF-FGFR-PI3K-MTOR, EGF-EGFR-RAS, and TGF-β-SMAD, all of which are implicated in tumor development and progression.[9]
This unique mechanism of action suggests that HLX22, in combination with trastuzumab, could potentially overcome mechanisms of resistance to existing HER2-targeted therapies.[2]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of HLX22.
Table 1: In Vitro Efficacy of HLX22 in Gastric Cancer Cell Lines
| Cell Line | Assay | Treatment | Result |
| NCI-N87 (HER2 3+) | Apoptosis (Caspase 3/7 Activation) | HLX22 + HLX02 | Synergistic increase in apoptosis compared to either agent alone.[1] |
| SNU216 | Apoptosis (Caspase 3/7 Activation) | HLX22 + HLX02 | Synergistic increase in apoptosis.[1] |
| NCI-N87 | HER2 Internalization | HLX22 + HLX02 | Enhanced HER2 internalization compared to single-agent treatment.[6][10] |
| SNU216 | HER2 Internalization | HLX22 + HLX02 | Enhanced HER2 internalization.[6][10] |
| NCI-N87, BT-474, SKBR3 | Gene Expression (RNA-seq) | HLX22 + HLX02 | Reduction in gene expression of pro-tumorigenic pathways.[6][9] |
Table 2: In Vivo Efficacy of HLX22 in Gastric Cancer Xenograft Models
| Model | Treatment | Result |
| Gastric Cancer CDX | HLX22 + Trastuzumab (HLX02) | Enhanced anti-tumor activity compared to single agents.[9] |
| Gastric Cancer PDX | HLX22 + Trastuzumab (HLX02) | Synergistic anti-tumor efficacy.[9] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Cell Lines and Culture
HER2-positive human gastric cancer cell lines, NCI-N87 and SNU216, were utilized in the in vitro studies.[1][6][10] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assay
Apoptosis was quantified by measuring the activation of effector caspases 3 and 7 using the Caspase-Glo® 3/7 Assay system.[1] Gastric cancer cells were seeded in 96-well plates and treated with HLX22, a trastuzumab biosimilar (HLX02), or the combination at various concentrations. After a specified incubation period, the Caspase-Glo® 3/7 reagent was added, and luminescence, which is proportional to caspase activity, was measured using a luminometer.
HER2 Internalization Assay
The internalization of HER2 was assessed using the pH-sensitive pHrodo iFL Green STP ester amine-reactive dye.[6] Cells were seeded in 96-well plates and incubated with HLX22, HLX02, or the combination labeled with the pHrodo dye on ice.[6][10] Following the removal of unbound antibodies, cells were transferred to 37°C to allow for internalization.[6] The fluorescence intensity, which increases in the acidic environment of endosomes upon internalization, was measured over time using a fluorescence plate reader or flow cytometry.
In Vivo Xenograft Studies
Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of gastric cancer were used to evaluate the in vivo anti-tumor activity of HLX22.[9] Tumor cells or patient tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into treatment groups and received intravenous injections of HLX22, a trastuzumab biosimilar, the combination, or a vehicle control. Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) Assays
The ability of HLX22 to mediate ADCC and CDC was evaluated.[10] For the ADCC assay, target cancer cells were incubated with HLX22, and peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells were added as effector cells.[10] Cell lysis was quantified, often using a chromium-51 release assay.[11] For the CDC assay, target cells were incubated with HLX22 in the presence of a source of complement (e.g., normal human serum), and cell viability was assessed.[10]
Summary and Future Directions
The preclinical data for HLX22 strongly support its development as a novel therapeutic agent for HER2-positive gastric cancer. Its unique mechanism of action, involving dual HER2 blockade in combination with trastuzumab, leads to enhanced anti-tumor activity in both in vitro and in vivo models. These promising preclinical findings have paved the way for ongoing clinical investigations to evaluate the safety and efficacy of HLX22 in patients.[2][4] Phase 2 and 3 clinical trials are currently underway to further assess the potential of HLX22 in combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive advanced gastric cancer.[2][4][12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. henlius.com [henlius.com]
- 4. onclive.com [onclive.com]
- 5. Henlius Receives Orphan Drug Designation for Innovative Anti-HER2 mAb HLX22 in the U.S. for Gastric Cancer [prnewswire.com]
- 6. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. henlius.com [henlius.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. henlius.com [henlius.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
HLX22 role in dual HER2 blockade
An In-depth Technical Guide on the Core Role of HLX22 in Dual HER2 Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, particularly breast and gastric cancer. While trastuzumab-based therapies have significantly improved patient outcomes, the development of resistance and suboptimal responses in some patient populations necessitate novel therapeutic strategies. Dual HER2 blockade, targeting different epitopes on the HER2 receptor, has emerged as a promising approach. This technical guide delves into the core role of HLX22, an innovative anti-HER2 monoclonal antibody, in a dual HER2 blockade strategy, particularly in combination with trastuzumab. We will explore its mechanism of action, present key preclinical and clinical data, and provide detailed insights into the experimental methodologies used to characterize its activity.
Introduction: The Rationale for Dual HER2 Blockade
The HER2 signaling pathway, upon activation through homodimerization or heterodimerization with other HER family members (e.g., EGFR, HER3), triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Trastuzumab, a humanized monoclonal antibody, binds to the juxtamembrane region of HER2 subdomain IV, inhibiting ligand-independent HER2 signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC). However, its efficacy can be limited.
The concept of dual HER2 blockade aims to provide a more comprehensive shutdown of HER2 signaling by targeting multiple epitopes on the receptor. This can lead to enhanced inhibition of receptor dimerization, increased receptor internalization and degradation, and potentially overcoming resistance mechanisms.
HLX22: A Novel Anti-HER2 Monoclonal Antibody
HLX22 is an innovative humanized IgG1 monoclonal antibody that, like trastuzumab, targets the extracellular subdomain IV of the HER2 receptor. However, it binds to a distinct, non-overlapping epitope.[1][2] This unique binding characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2 receptor, forming a ternary complex.[2][3] This simultaneous binding is the cornerstone of its potent dual blockade effect.
Mechanism of Action
The dual blockade strategy with HLX22 and trastuzumab operates through several synergistic mechanisms:
-
Enhanced Receptor Internalization and Degradation: The co-treatment with HLX22 and a trastuzumab biosimilar (HLX02) has been shown to significantly increase the internalization of both HER2/HER2 homodimers and HER2/EGFR heterodimers.[1][4] This leads to a more efficient removal of HER2 receptors from the cell surface and their subsequent degradation, resulting in a more potent and sustained blockade of downstream signaling.[3][5] Pre-clinical studies have demonstrated a 40%–80% increase in HER2 internalization with the combination therapy.[3][6]
-
Inhibition of Downstream Signaling: By promoting the degradation of HER2 dimers, the combination of HLX22 and trastuzumab effectively dampens the activation of key downstream signaling pathways that drive tumor growth and survival.[4] Preclinical studies have shown a reduction in the phosphorylation of STAT3, P70 S6, and AKT in cancer cells treated with the combination therapy.[1][4]
-
Synergistic Inhibition of Cell Proliferation and Induction of Apoptosis: The enhanced signaling blockade translates into a potent anti-proliferative and pro-apoptotic effect. In vitro studies have demonstrated that the combination of HLX22 and trastuzumab synergistically inhibits the proliferation of HER2-positive cancer cells.[6][7] Furthermore, the combination has been shown to enhance the activation of effector caspases 3/7, key mediators of apoptosis.[8]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): As an IgG1 antibody, HLX22 is capable of inducing ADCC, a mechanism where the antibody flags cancer cells for destruction by immune effector cells, such as natural killer (NK) cells.[9]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies evaluating HLX22 in combination with a trastuzumab biosimilar (HLX02).
Table 1: In Vitro Cell Proliferation Inhibition
| Cell Line | Treatment | IC50 (µg/mL) | Combination Index (CI) | Synergy |
| NCI-N87 (Gastric Cancer, HER2 3+) | HLX02 + HLX22 | - | < 0.3 | Very Strong Synergy |
| BT-474 (Breast Cancer, HER2 3+) | HLX02 + HLX22 | - | < 0.3 | Very Strong Synergy |
Data extracted from isobologram analysis in preclinical studies.[7]
Table 2: In Vivo Antitumor Efficacy in Xenograft Models (NCI-N87 Gastric Cancer)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) vs. Vehicle | p-value vs. Vehicle |
| HLX22 | 30 | Significant Inhibition | < 0.001 |
| HLX22 | 10 | Significant Inhibition | < 0.001 |
| HLX02 + HLX22 | 10 + 10 | Stronger Inhibition than single agents | - |
Data derived from graphical representations in preclinical studies.[1]
Clinical Development and Efficacy
HLX22, in combination with trastuzumab and chemotherapy, has undergone clinical evaluation for the first-line treatment of HER2-positive advanced gastric or gastroesophageal junction (G/GEJ) cancer.
Table 3: Key Clinical Trial Data (HLX22-GC-201, Phase 2)
| Treatment Group | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS vs. Control | Objective Response Rate (ORR) |
| HLX22 (15 mg/kg) + Trastuzumab + XELOX | Not Reached | 0.1 (95% CI: 0.04-0.52) | 82.4% |
| HLX22 (25 mg/kg) + Trastuzumab + XELOX | 15.1 months | 0.5 (95% CI: 0.17-1.27) | 77.8% |
| Placebo + Trastuzumab + XELOX | 8.2 months | - | 88.9% |
Data from the randomized, double-blinded, phase 2 trial (NCT04908813) with a median follow-up of 14.3 months.[10] Updated results with longer follow-up (median >2 years) have shown sustained efficacy benefits.[3]
An international, multicenter, randomized, double-blind Phase 3 clinical trial (HLX22-GC-301; NCT06532006) is currently underway to further evaluate the efficacy and safety of HLX22 in combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive advanced gastric cancer.[3][11]
Experimental Protocols and Methodologies
This section outlines the detailed methodologies for the key experiments cited in the preclinical evaluation of HLX22.
HER2 Binding and Epitope Competition Assay
Objective: To determine the binding characteristics of HLX22 to the HER2 receptor and to assess if its binding epitope overlaps with that of trastuzumab or pertuzumab.
Methodology:
-
Coating: 96-well microplates are coated with recombinant human HER2 protein.
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of biotinylated HLX22 is mixed with increasing concentrations of competitor antibodies (unlabeled HLX22, trastuzumab biosimilar HLX02, or a pertuzumab biosimilar HLX11).
-
Incubation: The antibody mixtures are added to the HER2-coated wells and incubated.
-
Detection: Streptavidin-HRP is added to bind to the biotinylated HLX22.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is measured using a microplate reader. The signal intensity is inversely proportional to the degree of competition.
Cell Proliferation Assay
Objective: To evaluate the effect of HLX22, alone and in combination with trastuzumab, on the proliferation of HER2-positive cancer cells.
Methodology:
-
Cell Seeding: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with serial dilutions of HLX22, a trastuzumab biosimilar (HLX02), or their combination for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a luminescent-based assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Dose-response curves are generated, and IC50 values (the concentration of antibody that inhibits cell growth by 50%) are calculated. The synergistic effect of the combination is determined using Combination Index (CI) analysis, where CI < 1 indicates synergy.
Apoptosis Assay
Objective: To determine if the combination of HLX22 and trastuzumab induces apoptosis in HER2-positive cancer cells.
Methodology:
-
Cell Treatment: HER2-positive cancer cells are treated with HLX22, a trastuzumab biosimilar (HLX02), or their combination for a defined period.
-
Caspase Activity Measurement: Apoptosis is evaluated by measuring the activity of effector caspases 3 and 7 using a luminogenic substrate-based assay (e.g., Caspase-Glo® 3/7 Assay). The cleavage of the substrate by activated caspases produces a luminescent signal.
-
Data Analysis: The luminescent signal is measured and normalized to untreated controls to determine the fold-increase in caspase activity.
HER2 Internalization Assay
Objective: To quantify the effect of HLX22 and its combination with trastuzumab on the internalization of the HER2 receptor.
Methodology:
-
Antibody Labeling: Antibodies are labeled with a pH-sensitive fluorescent dye (e.g., PHrodo Green) that exhibits low fluorescence at neutral pH and bright fluorescence in the acidic environment of endosomes and lysosomes.
-
Cell Staining: HER2-positive cells are incubated with the labeled antibodies at 4°C to allow binding to the cell surface.
-
Internalization Induction: The temperature is shifted to 37°C to allow for receptor-mediated endocytosis.
-
Flow Cytometry Analysis: At various time points, the fluorescence intensity of the cells is measured by flow cytometry. An increase in fluorescence indicates the internalization of the antibody-receptor complex into acidic intracellular compartments.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the impact of HLX22 and its combination with trastuzumab on the activation of downstream HER2 signaling pathways.
Methodology:
-
Cell Lysis: HER2-positive cells are treated with the antibodies for a specified duration, followed by lysis to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated (activated) and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of HLX22 in combination with trastuzumab.
Methodology:
-
Tumor Implantation: Human HER2-positive cancer cells (e.g., NCI-N87) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Treatment Initiation: Once the tumors reach a specified volume, the mice are randomized into treatment groups (e.g., vehicle control, HLX22, trastuzumab biosimilar HLX02, combination of HLX22 and HLX02).
-
Drug Administration: The antibodies are administered to the mice according to a predefined schedule and dosage (e.g., intraperitoneal injection twice weekly).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and the percentage of tumor growth inhibition is calculated.
Visualizations: Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Mechanism of Dual HER2 Blockade with HLX22 and Trastuzumab
Caption: Mechanism of action of dual HER2 blockade with HLX22 and trastuzumab.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating in vivo antitumor efficacy using a xenograft model.
Conclusion
HLX22 represents a significant advancement in the field of HER2-targeted therapies. Its unique ability to bind to a non-overlapping epitope with trastuzumab on HER2 subdomain IV facilitates a potent dual blockade, leading to enhanced HER2 receptor internalization and degradation, superior inhibition of downstream signaling pathways, and synergistic antitumor activity. Preclinical data robustly support the enhanced efficacy of the HLX22 and trastuzumab combination, and promising results from Phase 2 clinical trials in HER2-positive gastric cancer are paving the way for a potential new standard of care. The ongoing Phase 3 trial will be crucial in definitively establishing the clinical benefit of this dual HER2 blockade strategy for patients in need of more effective treatment options.
References
- 1. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. henlius.com [henlius.com]
- 3. henlius.com [henlius.com]
- 4. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. henlius.com [henlius.com]
- 6. henlius.com [henlius.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
A Technical Guide to HLX22: A Novel Anti-HER2 Monoclonal Antibody for HER2-Positive Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLX22 is an innovative humanized immunoglobulin G1 (IgG1) monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2).[1][2] Developed by Shanghai Henlius Biotech, Inc., HLX22 is engineered to bind to a distinct epitope on the extracellular subdomain IV of HER2, different from that of trastuzumab.[3][4] This unique binding characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2 receptor, leading to a synergistic dual blockade with the potential to enhance anti-tumor activity and overcome resistance to existing HER2-targeted therapies.[5][6] This document provides a comprehensive technical overview of HLX22, summarizing its mechanism of action, preclinical data, and clinical trial results in HER2-positive solid tumors.
Mechanism of Action: Dual HER2 Blockade
The HER2 signaling pathway, upon activation through homodimerization or heterodimerization with other EGFR family members, plays a crucial role in cell proliferation, survival, and migration.[7] Trastuzumab, a cornerstone of HER2-positive cancer therapy, binds to subdomain IV of HER2, inhibiting downstream signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).
HLX22 complements the action of trastuzumab by binding to a non-overlapping epitope on the same subdomain.[3][7] This non-competitive binding facilitates the formation of a ternary complex of HLX22, trastuzumab, and the HER2 receptor.[5] Preclinical studies have demonstrated that this dual engagement leads to a significant increase in the internalization and subsequent degradation of HER2 dimers, including both HER2/HER2 homodimers and HER2/EGFR heterodimers, by 40%-80%.[4][8] This enhanced receptor downregulation results in a more potent inhibition of downstream signaling pathways such as STAT3, P70 S6, and AKT, ultimately leading to reduced tumor cell proliferation and survival.[9]
Preclinical Studies
Preclinical investigations have provided a strong rationale for the clinical development of HLX22 in combination with trastuzumab.[6] Both in vitro and in vivo studies have demonstrated that the combination of HLX22 and a trastuzumab biosimilar (HLX02) results in synergistic anti-tumor activity.[9]
Preclinical Efficacy Data
| Experimental Model | Key Findings | Reference |
| In Vitro | ||
| HER2-positive human gastric cancer cell lines (e.g., NCI-N87, SNU216) | Enhanced inhibition of cell proliferation induced by EGF and HRG1.[3][10] Increased apoptosis.[9] | [3][9][10] |
| In Vivo | ||
| Gastric cancer cell line-derived xenograft (CDX) models | Synergistic tumor growth inhibition.[9] | [9] |
| Gastric cancer patient-derived xenograft (PDX) models | Potent anti-tumor activity.[9] | [9] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of HLX22 in combination with a trastuzumab biosimilar (HLX02) have been published in the Journal of Translational Medicine. A summary of the key methodologies is provided below.
Cell Lines and Culture: HER2-positive human gastric cancer cell lines (NCI-N87, SNU216) and breast cancer cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
In Vitro Proliferation and Apoptosis Assays: Cell proliferation was assessed using assays that measure metabolic activity or cell count after treatment with HLX22, trastuzumab biosimilar, or the combination. Apoptosis was evaluated by measuring the activation of effector caspases 3/7 using commercially available kits.[9]
HER2 Internalization Studies: The internalization of HER2/HER2 homodimers and HER2/EGFR heterodimers was quantified in cancer cell lines following treatment with HLX22 and the trastuzumab biosimilar. This was likely performed using techniques such as flow cytometry or fluorescence microscopy to track the localization of cell surface HER2.[9]
Western Blot Analysis: The effect of the dual blockade on downstream signaling pathways was assessed by measuring the phosphorylation levels of key proteins such as STAT3, P70 S6, and AKT using Western blot analysis.[9]
In Vivo Xenograft Models: Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of gastric cancer were established in immunocompromised mice. Tumor-bearing mice were treated with HLX22, a trastuzumab biosimilar, the combination, or a control. Tumor growth was monitored over time, and at the end of the study, tumors were excised and analyzed.[9]
Clinical Development
HLX22 has undergone Phase 1 and Phase 2 clinical evaluation, with ongoing Phase 3 trials. The clinical development program has primarily focused on HER2-positive gastric and gastroesophageal junction (G/GEJ) cancer.
Phase 1 Clinical Trial (First-in-Human, Dose-Escalation)
A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of HLX22 as a monotherapy in patients with advanced HER2-overexpressing solid tumors who had failed or were intolerant to standard therapies.[1][10]
Phase 1 Efficacy and Safety Data
| Parameter | Result | Reference |
| Efficacy | ||
| Number of Patients | 11 | [1][10] |
| Objective Response | No complete or partial responses | [1] |
| Stable Disease | 4 patients (36.4%) | [1] |
| Disease Control Rate | 36.4% (95% CI, 7.9-64.8) | [1] |
| Median Progression-Free Survival | 44.0 days (95% CI, 41.0-170.0) | [1] |
| Safety | ||
| Maximum Tolerated Dose (MTD) | 25 mg/kg once every 3 weeks | [1][11] |
| Dose-Limiting Toxicities | None occurred | [1][11] |
| Serious Adverse Events | None occurred | [1] |
| Most Common Treatment-Emergent Adverse Events | Lymphocyte count decreased (45.5%), white blood cell count decreased (36.4%), hypokalemia (36.4%) | [1] |
Phase 2 Clinical Trial (HLX22-GC-201, NCT04908813)
A randomized, double-blind, multi-center Phase 2 study was conducted to evaluate the efficacy and safety of HLX22 in combination with a trastuzumab biosimilar (HLX02) and XELOX chemotherapy (capecitabine and oxaliplatin) as a first-line treatment for patients with HER2-positive locally advanced or metastatic gastric or G/GEJ cancer.[12][13]
Phase 2 Efficacy and Safety Data
| Parameter | HLX22 + HLX02 + XELOX (Groups A & B combined, n=31) | Placebo + HLX02 + XELOX (Group C, n=31) | Reference |
| Efficacy | |||
| Median Progression-Free Survival (PFS) | Not Reached (95% CI, 23.5 months-NE) | 8.3 months (95% CI, 5.7-12.7) | [14] |
| 12-month PFS Rate | 73.8% (95% CI, 50.3%-87.4%) | 34.2% (95% CI, 12.0%-58.1%) | [14] |
| 24-month PFS Rate | 61.5% (95% CI, 30.4%-82.0%) | 11.4% (95% CI, 0.8%-38.1%) | [14] |
| Objective Response Rate (ORR) | 87.1% (95% CI, 70.2%-96.4%) | 80.6% (95% CI, 62.5%-92.5%) | [14] |
| Median Duration of Response (DoR) | Not Reached (95% CI, 22.1 months-NE) | 9.7 months (95% CI, 4.6-20.0) | [14] |
| Safety | |||
| Treatment-Related Adverse Events (TRAEs) | Group A (25mg/kg): 100%Group B (15mg/kg): 94.1% | 94.4% | [12][15] |
| Serious TRAEs | Group A: 27.8%Group B: 5.9% | 5.6% | [15] |
| Grade 5 TRAE | 0 | 1 patient (5.6%) | [12][15] |
Future Directions
The promising results from the Phase 2 study have led to the initiation of an international, multi-center, Phase 3 clinical trial (HLX22-GC-301) to further evaluate HLX22 in combination with trastuzumab and chemotherapy for the first-line treatment of HER2-positive advanced gastric cancer.[6][8] HLX22 has been granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Commission (EC) for the treatment of gastric cancer, highlighting its potential to address a significant unmet medical need.[4][8] Furthermore, the therapeutic potential of HLX22 is being explored in other HER2-expressing solid tumors, including breast cancer.[8]
Conclusion
HLX22 represents a novel and promising therapeutic agent for HER2-positive solid tumors. Its unique mechanism of action, enabling a dual blockade of the HER2 receptor in combination with trastuzumab, has demonstrated synergistic anti-tumor effects in preclinical models and significant improvements in clinical outcomes for patients with advanced gastric cancer. The favorable safety profile and encouraging efficacy data from clinical trials support the continued development of HLX22 as a potential new standard of care for this patient population.
References
- 1. HLX22, an anti-HER-2 monoclonal antibody, in patients with advanced solid tumors overexpressing human epidermal growth factor receptor 2: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. henlius.com [henlius.com]
- 4. henlius.com [henlius.com]
- 5. m.youtube.com [m.youtube.com]
- 6. henlius.com [henlius.com]
- 7. henlius.com [henlius.com]
- 8. henlius.com [henlius.com]
- 9. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. henlius.com [henlius.com]
- 11. henlius.com [henlius.com]
- 12. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. onclive.com [onclive.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
Methodological & Application
Application Notes and Protocols: HLX22 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLX22 is a novel, recombinant humanized anti-HER2 monoclonal antibody designed for the treatment of HER2-expressing cancers. It specifically targets subdomain IV of the HER2 extracellular domain, at a distinct epitope from that of trastuzumab. This unique binding characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2 receptor. The resulting dual blockade leads to enhanced internalization and degradation of HER2 dimers, thereby strengthening the inhibition of downstream signaling pathways and potentiating anti-tumor activity.[1][2][3][4] Preclinical and clinical studies have demonstrated that HLX22, in combination with trastuzumab and chemotherapy, offers a promising therapeutic strategy for patients with HER2-positive cancers.[2][5]
These application notes provide a comprehensive overview of the mechanism of action of HLX22, a summary of key preclinical and clinical data, and detailed protocols for relevant in vitro and in vivo assays.
Mechanism of Action: Dual HER2 Blockade
The epidermal growth factor receptor (EGFR) family, including HER2, plays a crucial role in cell growth, proliferation, and survival.[6] Dimerization of these receptors activates intracellular signaling cascades, primarily the PI3K/AKT/mTOR and Ras/MAPK pathways.[1][7][8][9][10]
HLX22, in combination with trastuzumab, provides a dual-blockade of HER2 signaling:
-
Simultaneous Binding: HLX22 and trastuzumab bind to different epitopes on HER2 subdomain IV, enabling them to bind to the HER2 receptor concurrently without competition.[1][3][6]
-
Enhanced Internalization: This dual binding significantly increases the internalization of both HER2/HER2 homodimers and HER2/EGFR heterodimers by 40-80%.[1][2]
-
Inhibition of Downstream Signaling: The enhanced internalization and subsequent degradation of HER2 lead to a reduction in the activation of key downstream signaling molecules, including STAT3, P70 S6, and AKT.[3][11] Gene expression analysis has also shown a reduction in pathways related to FGF-FGFR-PI3K-MTOR, EGF-EGFR-RAS, and TGF-β-SMAD.[3][11]
This synergistic action results in enhanced tumor cell apoptosis and inhibition of proliferation.[1][2]
Caption: HER2 Signaling Pathway and Points of Inhibition by HLX22 and Trastuzumab.
Preclinical Data
In Vitro Studies
The synergistic anti-proliferative effect of HLX22 in combination with a trastuzumab biosimilar (HLX02) has been demonstrated in HER2-positive cancer cell lines.
| Cell Line | Cancer Type | Assay | Treatment | Result |
| NCI-N87 | Gastric Cancer | Cell Viability | HLX22 + HLX02 (12.5 µg/mL) | -26.49% relative cell viability[3] |
| NCI-N87 | Gastric Cancer | Synergy Analysis | HLX22 + HLX02 | Strong synergy (CI < 0.6)[12] |
| BT-474 | Breast Cancer | Synergy Analysis | HLX22 + HLX02 | Strong synergy (CI < 0.6)[12] |
In Vivo Studies
The combination of HLX22 and a trastuzumab biosimilar (HLX02) has shown synergistic tumor growth inhibition in xenograft models.
| Model | Cancer Type | Treatment | Result |
| NCI-N87 CDX | Gastric Cancer | HLX22 + HLX02 | Synergistic tumor growth inhibition[3] |
| Gastric Cancer PDX | Gastric Cancer | HLX22 + HLX02 | Synergistic tumor growth inhibition[3] |
Clinical Data
Phase II Clinical Trial (HLX22-GC-201)
This randomized, double-blind study evaluated the efficacy and safety of HLX22 in combination with trastuzumab and XELOX chemotherapy (capecitabine and oxaliplatin) as a first-line treatment for HER2-positive advanced gastric or gastroesophageal junction cancer.[4][13]
Efficacy Results (Median Follow-up: 14.3 months) [13]
| Endpoint | HLX22 (15 mg/kg) + Trastuzumab + XELOX (Group B, n=17) | Placebo + Trastuzumab + XELOX (Group C, n=18) | Hazard Ratio (95% CI) |
| Median PFS (IRRC) | Not Reached | 8.2 months | 0.1 (0.04-0.52) |
| Confirmed ORR (IRRC) | 82.4% | 88.9% | - |
| Adverse Event | HLX22 (15 mg/kg) + Trastuzumab + XELOX (Group B, n=17) | Placebo + Trastuzumab + XELOX (Group C, n=18) |
| Any-grade TEAEs | 100% | 100% |
| Grade ≥3 TEAEs | 48.4% | 54.8% |
| Treatment-Related AEs (TRAEs) | 94.1% | 94.4% |
| Serious TRAEs | 27.8% | 5.6% |
| Grade 5 TRAE | 0 | 1 (5.6%) |
Experimental Protocols
HER2 Internalization Assay
This protocol is based on the methodology described by Wei et al. (2024).[3]
Objective: To quantify the internalization of HER2 receptors upon antibody treatment.
Materials:
-
HER2-positive cancer cell lines (e.g., NCI-N87, BT-474)
-
HLX22, Trastuzumab (or biosimilar), and control IgG1
-
pHrodo™ iFL Green STP Ester
-
96-well plates
-
Flow cytometer
Procedure:
-
Label antibodies with pHrodo™ iFL Green STP Ester according to the manufacturer's protocol. This dye is non-fluorescent at neutral pH and fluoresces brightly in acidic environments, such as endosomes and lysosomes.
-
Seed 1.5 x 10^5 cells per well in a 96-well plate and culture overnight.
-
Incubate cells with 10 µg/mL of the labeled antibodies (HLX22, trastuzumab, combination, or IgG1 control) for 1 hour on ice to allow binding but prevent internalization.
-
Wash the cells with cold PBS to remove unbound antibodies.
-
For the 0-hour time point, keep the plate on ice. For other time points, transfer the plate to a 37°C incubator to allow internalization to proceed.
-
At each desired time point (e.g., 1, 2, 4, 8 hours), stop the internalization by placing the plate on ice.
-
Harvest the cells and analyze the fluorescence intensity by flow cytometry. Increased fluorescence indicates internalization of the antibody-HER2 complex into acidic compartments.
Caption: Experimental Workflow for HER2 Internalization Assay.
In Vitro Cell Proliferation Assay (Synergy Analysis)
This protocol is based on the methodology described by Wei et al. (2024).[3]
Objective: To assess the anti-proliferative activity of HLX22 in combination with trastuzumab and determine if the effect is synergistic.
Materials:
-
HER2-positive cancer cell lines (e.g., NCI-N87)
-
HLX22 and Trastuzumab (or biosimilar)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of HLX22 and trastuzumab, both individually and in combination at a constant ratio.
-
Treat the cells with the antibodies for 72 hours.
-
After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Analyze the data using software such as CompuSyn to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model
This protocol is based on the methodology described by Wei et al. (2024).[3]
Objective: To evaluate the in vivo anti-tumor efficacy of HLX22 in combination with trastuzumab.
Materials:
-
Immunocompromised mice (e.g., NCG mice)
-
HER2-positive cancer cells (e.g., NCI-N87) or patient-derived tumor fragments (for PDX models)
-
HLX22, Trastuzumab (or biosimilar), and control IgG
-
Calipers
Procedure:
-
Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, HLX22 alone, trastuzumab alone, HLX22 + trastuzumab).
-
Administer the antibodies via intraperitoneal injection twice a week at the desired dose (e.g., 10 mg/kg).[3]
-
Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Clinical Protocols
HLX22 in Combination with Trastuzumab and XELOX (Phase III Study: HLX22-GC-301)
This protocol is for the first-line treatment of patients with HER2-positive locally advanced or metastatic gastric or gastroesophageal junction adenocarcinoma.[14][15][16]
Treatment Regimen (3-week cycles): [16]
-
HLX22: 15 mg/kg intravenously (IV) on Day 1 of each cycle.
-
Trastuzumab: 8 mg/kg IV loading dose on Day 1 of the first cycle, followed by a 6 mg/kg IV maintenance dose on Day 1 of subsequent cycles.
-
Oxaliplatin: 130 mg/m² IV on Day 1 of each cycle.
-
Capecitabine: 1000 mg/m² orally twice daily on Days 1-14 of each cycle.
Treatment is continued until disease progression, unacceptable toxicity, or withdrawal of consent.[15][17]
Caption: Logical Progression from Preclinical to Clinical Development of HLX22.
Conclusion
HLX22, in combination with trastuzumab and chemotherapy, represents a promising advancement in the treatment of HER2-positive cancers. Its unique mechanism of action, leading to a more potent blockade of the HER2 signaling pathway, has been substantiated by robust preclinical and clinical data. The protocols outlined in these application notes provide a framework for further investigation and validation of this therapeutic approach. The ongoing Phase III clinical trial will be pivotal in confirming the clinical benefits of this dual HER2 blockade strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. henlius.com [henlius.com]
- 3. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. henlius.com [henlius.com]
- 5. targetedonc.com [targetedonc.com]
- 6. HLX22, an anti-HER-2 monoclonal antibody, in patients with advanced solid tumors overexpressing human epidermal growth factor receptor 2: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Facebook [cancer.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: HLX22 and Trastuzumab Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, including breast and gastric cancer.[1][2] Trastuzumab, a humanized monoclonal antibody, has been a cornerstone of treatment for HER2-positive cancers.[3][4] It functions by binding to the extracellular domain of HER2, thereby inhibiting downstream signaling pathways like PI3K/Akt and MAPK, and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[1][5] HLX22 is an innovative recombinant humanized anti-HER2 monoclonal antibody that binds to a distinct epitope on the subdomain IV of HER2, different from that of trastuzumab.[6][7] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to the HER2 receptor.[8][9] Preclinical and clinical studies have demonstrated that this dual blockade leads to a synergistic anti-tumor effect.[6][10]
These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for key experiments related to HLX22 and trastuzumab combination therapy.
Mechanism of Action
The combination of HLX22 and trastuzumab offers a dual-pronged attack on HER2-positive cancer cells. By binding to different epitopes on the HER2 receptor, the two antibodies induce enhanced internalization and subsequent degradation of HER2 dimers (both homodimers and heterodimers with other EGFR family members like EGFR).[6][11] This leads to a more potent blockade of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][6][12] Preclinical studies have shown that this enhanced receptor downregulation and signaling inhibition results in synergistic inhibition of tumor cell proliferation and induction of apoptosis.[6][10]
Caption: Mechanism of HLX22 and Trastuzumab Combination Therapy.
Preclinical Data Summary
Preclinical studies utilizing both in vitro cell-based assays and in vivo animal models have consistently demonstrated the synergistic anti-tumor activity of the HLX22 and trastuzumab combination.
In Vitro Studies
| Cell Line | Assay Type | Parameter | HLX22 + Trastuzumab | Trastuzumab Alone | Reference |
| NCI-N87 | Proliferation | Relative Cell Viability | Potentiated anti-proliferation activity | Inhibited growth | [6] |
| NCI-N87 | Apoptosis | Apoptosis Induction | Enhanced | Induced | [13] |
| NCI-N87 | HER2 Internalization | HER2 Internalization Rate | 40-80% Increase | Baseline | [10][13] |
In Vivo Studies
| Model Type | Cancer Type | Treatment Group | Tumor Growth Inhibition | Reference |
| CDX | Gastric Cancer | HLX22 + Trastuzumab (HLX02) | Synergistic Inhibition | [6] |
| PDX | Gastric Cancer | HLX22 + Trastuzumab (HLX02) | Synergistic Inhibition | [6] |
| Animal Model | HER2-expressing tumors | HLX22 + T-DXd | Synergistic anti-tumor effect | [11] |
Note: CDX = Cell line-Derived Xenograft; PDX = Patient-Derived Xenograft; T-DXd = Trastuzumab Deruxtecan. HLX02 is a trastuzumab biosimilar.
Clinical Trial Data Summary
The combination of HLX22 and trastuzumab is being evaluated in multiple clinical trials for HER2-positive gastric and breast cancer.
| Trial Identifier | Phase | Cancer Type | Treatment Arms | Key Endpoints | Status | Reference |
| HLX22-GC-201 | 2 | Gastric/GEJ Cancer | HLX22 + Trastuzumab + XELOX vs. Placebo + Trastuzumab + XELOX | PFS, ORR | Updated results presented | [10][14] |
| NCT04908813 | 2 | Gastric Cancer | HLX22 (15mg/kg or 25mg/kg) + Trastuzumab + XELOX vs. Placebo + Trastuzumab + XELOX | Efficacy and Safety | Active | [15] |
| HLX22-GC-301 / NCT06532006 | 3 | Gastric/GEJ Cancer | HLX22 + Trastuzumab + XELOX ± Pembrolizumab vs. Placebo + Trastuzumab + XELOX ± Pembrolizumab | Efficacy and Safety | Recruiting | [16][17][18][19] |
| HLX22-BC201 | 2 | HER2-low, HR+ Breast Cancer | HLX22 + Trastuzumab Deruxtecan (T-DXd) | Efficacy and Safety | Active | [11] |
Note: GEJ = Gastroesophageal Junction; XELOX = Capecitabine and Oxaliplatin; PFS = Progression-Free Survival; ORR = Objective Response Rate; HR+ = Hormone Receptor Positive.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of HLX22 and trastuzumab combination therapy on the viability and proliferation of HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cell line (e.g., NCI-N87, BT474)
-
Complete cell culture medium
-
HLX22 and Trastuzumab antibodies
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[21][22]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[22]
-
Prepare serial dilutions of HLX22, trastuzumab, and their combination in culture medium.
-
Remove the medium from the wells and add 100 µL of the antibody solutions. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[22]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21][23]
-
After incubation, add 100 µL of solubilization solution to each well.[21][23]
-
Incubate the plate for an additional 4-18 hours at 37°C to dissolve the formazan crystals.[21][23]
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol is for quantifying apoptosis in HER2-positive cancer cells following treatment with HLX22 and trastuzumab.
Materials:
-
HER2-positive cancer cell line
-
HLX22 and Trastuzumab antibodies
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells (1 x 10^6 cells/well) in 6-well plates and allow them to adhere overnight.[24]
-
Treat cells with HLX22, trastuzumab, or their combination for a predetermined time (e.g., 48 hours). Include an untreated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[24]
-
Wash the cells twice with cold PBS.[24]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[25]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[25]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]
-
Add 400 µL of 1X Binding Buffer to each tube.[25]
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of HLX22 and trastuzumab combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HER2-positive cancer cell line (e.g., NCI-N87)
-
Matrigel (optional)
-
HLX22 and Trastuzumab antibodies
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject HER2-positive cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, HLX22 alone, Trastuzumab alone, HLX22 + Trastuzumab).
-
Administer the treatments as per the study design (e.g., intraperitoneal or intravenous injection, once or twice weekly).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth rates and final tumor volumes between the different treatment groups to assess efficacy.
Caption: Workflow for an In Vivo Xenograft Study.
References
- 1. Frontiers | Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer [frontiersin.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. droracle.ai [droracle.ai]
- 4. [PDF] Trastuzumab--mechanism of action and use in clinical practice. | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Henlius Receives Orphan-Drug Designation for HLX22 (anti-HER2 mAb) for Gastric Cancer | Insights & Resources | Goodwin [goodwinlaw.com]
- 8. henlius.com [henlius.com]
- 9. henlius.com [henlius.com]
- 10. henlius.com [henlius.com]
- 11. Henlius' HLX22 with T-Dxd Begins Phase 2 Trial for HER2-low, HR-positive BC [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. henlius.com [henlius.com]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Phase Ⅲ Clinical Study of HLX22 in Combination With Trastuzumab and Chemotherapy for the Treatment of Gastroesophageal Junction and Gastric Cancer [ctv.veeva.com]
- 17. A Phase Ⅲ Clinical Study of HLX22 in Combination With Trastuzumab and Chemotherapy for the Treatment of Gastroesophageal Junction and Gastric Cancer [clin.larvol.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A Randomized, Double-blinded, Multicenter, Phase III Clinical Study of HLX22 (Recombinant Humanized Anti-HER2 Monoclonal Antibody Injection) in Combination with Trastuzumab and Chemotherapy (XELOX) versus Trastuzumab and Chemotherapy (XELOX) with or without Pembrolizumab for the First Line Treatment of Locally Advanced or Metastatic Gastroesophageal Junction and Gastric Cancer [mdanderson.org]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for HLX22 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing recommendations for HLX22, a novel anti-HER2 monoclonal antibody, based on available clinical trial data. Detailed protocols for key preclinical experiments are also included to facilitate further research and development.
Dosing Recommendations in Clinical Trials
HLX22 has been evaluated in Phase I, II, and III clinical trials for the treatment of HER2-positive solid tumors. The recommended dosing has been determined through dose-escalation and cohort expansion studies.
Phase I Dose Escalation Study
A first-in-human, open-label, dose-escalation Phase I trial was conducted to determine the safety, tolerability, and maximum tolerated dose (MTD) of HLX22 in patients with advanced solid tumors overexpressing HER2.[1][2][3]
Table 1: HLX22 Phase I Dose Escalation Cohorts [1][2][3]
| Dose Level | HLX22 Dose | Dosing Schedule | Number of Patients |
| 1 | 3 mg/kg | Intravenously every 3 weeks | 5 |
| 2 | 10 mg/kg | Intravenously every 3 weeks | 3 |
| 3 | 25 mg/kg | Intravenously every 3 weeks | 3 |
The MTD was determined to be 25 mg/kg administered intravenously every 3 weeks .[1][2] No dose-limiting toxicities were observed at this dose level.[1][2]
Phase II and III Combination Therapy Dosing
Subsequent Phase II and III clinical trials have evaluated HLX22 in combination with other therapies, such as trastuzumab and chemotherapy, for HER2-positive gastric or gastroesophageal junction cancer.
Table 2: HLX22 Dosing in Phase II and III Combination Trials
| Trial Phase | HLX22 Dose | Combination Agents | Dosing Schedule |
| Phase II | 15 mg/kg or 25 mg/kg | Trastuzumab (HLX02) + XELOX | Intravenously every 3 weeks |
| Phase III | 15 mg/kg | Trastuzumab + Chemotherapy (XELOX) ± Pembrolizumab | Intravenously every 3 weeks[4] |
These studies support a dosing regimen of 15 mg/kg or 25 mg/kg of HLX22 in combination with standard-of-care therapies for HER2-positive cancers.
Mechanism of Action and Signaling Pathway
HLX22 is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[5] It binds to a distinct epitope on the extracellular domain IV of HER2, different from that of trastuzumab.[6] This non-competitive binding allows for the simultaneous administration of HLX22 and trastuzumab, leading to a dual blockade of HER2 signaling.[6] Preclinical studies have shown that this combination enhances the inhibition of cancer cell proliferation and promotes antitumor activity.[6] The binding of HLX22 to HER2 can also induce antibody-dependent cell-mediated cytotoxicity (ADCC), flagging cancer cells for destruction by the immune system.[7]
Caption: HER2 Signaling Pathway and Points of Intervention by HLX22 and Trastuzumab.
Experimental Protocols
The following are detailed methodologies for key preclinical experiments to evaluate the efficacy of HLX22.
In Vitro Cell Proliferation Assay
This protocol is designed to assess the inhibitory effect of HLX22 on the proliferation of HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
HLX22 antibody
-
Trastuzumab antibody (for combination studies)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HER2-positive cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Antibody Treatment:
-
Prepare serial dilutions of HLX22 and/or Trastuzumab in complete medium.
-
Remove the medium from the wells and add 100 µL of the antibody dilutions.
-
Include a vehicle control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values.
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of HLX22's antitumor activity in a mouse xenograft model.
Materials:
-
HER2-positive cancer cells (e.g., NCI-N87)
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel
-
HLX22 antibody
-
Vehicle control (e.g., sterile PBS)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest HER2-positive cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated as (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer HLX22 (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection twice a week for 4 weeks.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. HLX22, an anti-HER-2 monoclonal antibody, in patients with advanced solid tumors overexpressing human epidermal growth factor receptor 2: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. henlius.com [henlius.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HLX22 Administration in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLX22 is a humanized IgG1 monoclonal antibody that targets human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase overexpressed in various cancers, notably gastric and breast cancer.[1] HLX22's mechanism of action involves binding to a distinct epitope on the extracellular subdomain IV of HER2, different from that of trastuzumab.[2][3] This unique binding site allows for the simultaneous binding of both HLX22 and trastuzumab to HER2 dimers.[2][4] This dual-targeting approach promotes enhanced internalization and degradation of HER2 dimers, leading to a more potent blockade of downstream signaling pathways and synergistic antitumor activity.[3][4][5] Preclinical studies have demonstrated that HLX22, particularly in combination with trastuzumab, exhibits significant anti-tumor effects in HER2-positive gastric cancer models.[3][6]
These application notes provide detailed protocols for the in vivo administration of HLX22 in preclinical cancer models, based on published studies. They are intended to guide researchers in designing and executing efficacy studies to evaluate HLX22 as a monotherapy or in combination with other agents.
Mechanism of Action: Dual HER2 Blockade and Signal Inhibition
HLX22 exerts its anti-cancer effects through a multi-faceted mechanism. By binding to a unique epitope on HER2, it complements the action of trastuzumab, leading to a more comprehensive blockade of HER2 signaling. This dual-antibody binding enhances the internalization of HER2/HER2 homodimers and HER2/EGFR heterodimers, leading to their degradation.[2][3] The subsequent reduction in surface receptor density leads to the downregulation of critical downstream signaling pathways that drive tumor cell proliferation and survival, including the PI3K/AKT/mTOR and MAPK pathways.[3][6] This enhanced receptor internalization and signaling inhibition is believed to be a key contributor to the synergistic anti-tumor activity observed when HLX22 is combined with trastuzumab.[3]
Data Presentation: In Vivo Efficacy of HLX22
The following tables summarize the quantitative data from preclinical studies evaluating HLX22 in HER2-positive gastric cancer xenograft models. These studies demonstrate the dose-dependent anti-tumor activity of HLX22 as a monotherapy and its synergistic effects when combined with a trastuzumab biosimilar (HLX02).
Table 1: Monotherapy Efficacy of HLX22 in NCI-N87 CDX Model
| Treatment Group | Dosage (mg/kg) | Administration Schedule | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle Control | - | Twice weekly, IP | - | - |
| HLX22 | 3 | Twice weekly, IP | Moderate | Not specified |
| HLX22 | 10 | Twice weekly, IP | Significant | p < 0.001 |
| HLX22 | 30 | Twice weekly, IP | Significant | p < 0.001 |
(Data derived from descriptions of in vivo studies using NCI-N87 human gastric cancer xenografts. Specific tumor volumes and time-course data should be referenced from the primary literature[3][7].)
Table 2: Combination Therapy Efficacy in Gastric Cancer CDX and PDX Models
| Treatment Group | Dosage (mg/kg) | Model Type | Outcome |
|---|---|---|---|
| HLX02 (Trastuzumab) | 10 | NCI-N87 CDX | Moderate tumor growth inhibition |
| HLX22 | 10 | NCI-N87 CDX | Moderate tumor growth inhibition |
| HLX22 + HLX02 | 10 + 10 | NCI-N87 CDX | Synergistic and enhanced tumor growth inhibition |
| HLX22 + HLX02 | Not specified | Gastric Cancer PDX | Synergistic and enhanced tumor growth inhibition |
(These findings are based on preclinical studies demonstrating the enhanced antitumor activity of the combination therapy in both cell-line derived and patient-derived xenograft models[3][7].)
Experimental Protocols
Protocol 1: Evaluation of HLX22 in a Cell Line-Derived Xenograft (CDX) Model
Objective: To assess the anti-tumor efficacy of HLX22 as a monotherapy and in combination with trastuzumab in a HER2-positive gastric cancer CDX model.
Materials:
-
Cell Line: NCI-N87 (HER2-positive human gastric carcinoma)
-
Animals: Female immunodeficient mice (e.g., NU/NU nude or NCG), 6-8 weeks old.
-
Reagents: HLX22 antibody, Trastuzumab (or biosimilar like HLX02), vehicle control (e.g., sterile PBS), Matrigel.
-
Equipment: Calipers, syringes, needles, animal housing facilities.
Methodology:
-
Cell Culture: Culture NCI-N87 cells according to the supplier's recommendations. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Implantation: Resuspend viable NCI-N87 cells in a sterile, serum-free medium/PBS and Matrigel mixture (1:1 ratio) to a final concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor length and width with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group is recommended).
-
Treatment Administration:
-
Administer HLX22 and/or trastuzumab via intraperitoneal (IP) injection.[3]
-
Dosage Regimen:
-
Monotherapy: Administer HLX22 at 3, 10, or 30 mg/kg.
-
Combination Therapy: Administer HLX22 at 10 mg/kg and trastuzumab at 10 mg/kg.
-
Control: Administer an equivalent volume of the vehicle.
-
-
Frequency: Administer treatments twice a week for 28 days.[3]
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes and body weights twice weekly throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Evaluation of HLX22 in a Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the efficacy of HLX22 in a more clinically relevant HER2-positive gastric cancer PDX model.
Methodology:
-
PDX Model Establishment: Implant tumor fragments from a HER2-positive gastric cancer patient subcutaneously into immunodeficient mice (e.g., NCG).
-
Tumor Propagation: Once the tumors are established, passage them to subsequent cohorts of mice for the efficacy study.
-
Study Initiation: When the tumor xenografts reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment and Assessment: Follow the administration schedule, dosing, and efficacy assessment parameters as described in Protocol 1 for the CDX model. The combination of HLX22 with trastuzumab has been shown to be effective in gastric cancer PDX models.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of an antibody therapeutic like HLX22.
References
- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. HER 2: Biology, Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Assessment of HLX22
Introduction
HLX22 is a humanized IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2/ErbB2), a receptor tyrosine kinase.[1] Overexpression or amplification of HER2 is a key driver in several cancers, including specific types of breast and gastric cancer, leading to aggressive tumor growth and poor prognosis.[2][3][4] HLX22 binds to subdomain IV of the HER2 extracellular domain, an epitope distinct from that recognized by trastuzumab.[5][6][7] This unique binding site allows for the simultaneous binding of both HLX22 and trastuzumab to HER2 dimers.[6][7][8] This dual blockade enhances the internalization and subsequent degradation of HER2, inhibits downstream signaling pathways that control cell proliferation and survival, and may induce an antibody-dependent cell-mediated cytotoxicity (ADCC) response against HER2-overexpressing tumor cells.[5][8][9][10]
These application notes provide detailed protocols for a suite of in vitro assays designed to characterize and quantify the efficacy of HLX22. The assays cover target engagement, impact on cell signaling, inhibition of cell viability and proliferation, and induction of apoptosis and cell cycle arrest.
HER2 Signaling Pathway Overview
HER2 is a member of the ErbB family of receptor tyrosine kinases.[2][3] While HER2 has no known direct ligand, it is the preferred dimerization partner for other ligand-bound ErbB family members, such as HER1 (EGFR) and HER3.[3] Dimerization leads to the autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for adaptor proteins and activating downstream signaling cascades. The two major pathways implicated in HER2-driven tumorigenesis are the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, and the MAPK/ERK pathway, which is primarily involved in cell proliferation, differentiation, and migration.[4][11]
Caption: Simplified HER2 signaling cascade leading to cell proliferation and survival.
Application Note 1: Assessment of Target Engagement and Downstream Signaling Inhibition
This section describes methods to confirm that HLX22 engages its target, HER2, and subsequently inhibits the downstream PI3K/Akt and MAPK/ERK signaling pathways in HER2-overexpressing cancer cell lines.
Protocol 1.1: Western Blot for Phosphorylated HER2, Akt, and ERK
Principle: This protocol uses western blotting to measure the phosphorylation status of HER2 and key downstream effectors (Akt, ERK). A reduction in the levels of phosphorylated HER2 (p-HER2), p-Akt, and p-ERK following HLX22 treatment indicates successful target engagement and pathway inhibition.
Materials:
-
HER2-overexpressing cell lines (e.g., SK-BR-3, BT-474, NCI-N87).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
HLX22, Trastuzumab (as a control), and IgG Isotype Control.
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-p-HER2 (Tyr1248), anti-HER2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-Actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours if assessing ligand-induced phosphorylation.
-
Treat cells with varying concentrations of HLX22 (e.g., 0.1, 1, 10, 100 µg/mL), Trastuzumab, or an IgG isotype control for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using an imaging system. Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Caption: Western blot workflow for analyzing protein phosphorylation.
Application Note 2: Determination of Anti-Proliferative and Cytotoxic Effects
These assays are fundamental for evaluating the primary therapeutic effect of HLX22: inhibiting the growth of cancer cells.
Protocol 2.1: Tetrazolium-Based Cell Viability Assay (MTS/XTT)
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTS, XTT, WST-1) into a colored formazan product, the amount of which is proportional to the number of viable cells.[12] This colorimetric assay is a robust method for assessing cell viability and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
HER2-overexpressing cell lines.
-
96-well clear-bottom cell culture plates.
-
HLX22 and control antibodies.
-
MTS, XTT, or WST-1 reagent kit.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of HLX22 (e.g., from 0.01 to 200 µg/mL). Remove the old medium and add 100 µL of fresh medium containing the desired drug concentrations. Include wells for "untreated" and "no-cell" controls.
-
Incubation: Incubate the plate for 72-120 hours.
-
Assay: Add 20 µL of the MTS/XTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for XTT/WST-1) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other wells.
-
Calculate the percentage of cell viability relative to the untreated control: (Absorbance_Treated / Absorbance_Untreated) * 100.
-
Plot the percentage of viability against the log of HLX22 concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Caption: Workflow for a colorimetric cell viability assay.
Application Note 3: Measurement of Apoptosis Induction
Apoptosis, or programmed cell death, is a desired outcome for many anti-cancer therapies. These assays determine whether HLX22 induces this process.[13][14]
Protocol 3.1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[16] Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HER2-overexpressing cell lines.
-
6-well plates.
-
HLX22 and control antibodies.
-
FITC-Annexin V and PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates. After 24 hours, treat with HLX22 (e.g., at its IC50 concentration) and controls for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Caption: Flow cytometry workflow for apoptosis detection.
Application Note 4: Cell Cycle Analysis
This assay determines if HLX22's anti-proliferative effects are mediated by arresting cells at a specific phase of the cell cycle.
Protocol 4.1: Propidium Iodide (PI) Staining and Flow Cytometry
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[16][17] The fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations into G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[18]
Materials:
-
HER2-overexpressing cell lines.
-
HLX22 and control antibodies.
-
Cold 70% ethanol.
-
PI staining solution (containing PI, RNase A, and a detergent like Triton X-100).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with HLX22 (e.g., at IC50 concentration) for 24-72 hours.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer, ensuring a low flow rate for better resolution.[19] Use a linear scale for the DNA fluorescence channel.[16][19]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the histogram data and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using PI staining.
Data Presentation: Summary of Quantitative Data
The results from the described assays should be compiled into clear, summary tables to facilitate comparison between different treatments and concentrations.
Table 1: Inhibition of Downstream Signaling by HLX22 in SK-BR-3 Cells
| Treatment (10 µg/mL, 6h) | Relative p-HER2 Level (Normalized to Total HER2) | Relative p-Akt Level (Normalized to Total Akt) | Relative p-ERK Level (Normalized to Total ERK) |
|---|---|---|---|
| Untreated Control | 1.00 | 1.00 | 1.00 |
| IgG Isotype Control | 0.98 | 1.01 | 0.97 |
| HLX22 | 0.25 | 0.31 | 0.45 |
| Trastuzumab | 0.48 | 0.55 | 0.62 |
| HLX22 + Trastuzumab | 0.11 | 0.15 | 0.23 |
Table 2: Anti-Proliferative Activity of HLX22
| Cell Line | HLX22 IC50 (µg/mL) | Trastuzumab IC50 (µg/mL) |
|---|---|---|
| SK-BR-3 (HER2+++) | 12.5 | 25.1 |
| BT-474 (HER2+++) | 15.8 | 33.4 |
| NCI-N87 (HER2+++) | 10.2 | 21.9 |
| MDA-MB-231 (HER2-) | >200 | >200 |
Table 3: Apoptosis and Cell Cycle Arrest Induced by HLX22 (at IC50, 48h)
| Treatment (SK-BR-3 Cells) | Total Apoptotic Cells (%) (Annexin V+) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| Untreated Control | 4.5% | 55% | 30% | 15% |
| IgG Isotype Control | 4.8% | 54% | 31% | 15% |
| HLX22 | 28.7% | 75% | 15% | 10% |
| Trastuzumab | 15.2% | 68% | 22% | 10% |
References
- 1. Facebook [cancer.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. henlius.com [henlius.com]
- 7. henlius.com [henlius.com]
- 8. henlius.com [henlius.com]
- 9. What is HLX-22 used for? [synapse.patsnap.com]
- 10. targetedonc.com [targetedonc.com]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Apoptosis Assay | Immuno-Oncology | Xeno Diagnostics [xenodiagnostics.com]
- 14. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 15. Apoptosis Assays [sigmaaldrich.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. 細胞週期與細胞週期分析檢測 | Thermo Fisher Scientific - TW | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for HLX22 in HER2-Low Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, including breast and gastric cancer.[1] While HER2-overexpressing (HER2-positive) cancers have several targeted treatment options, a significant portion of breast cancers are classified as HER2-low, defined by an immunohistochemistry (IHC) score of 1+ or 2+ with negative in situ hybridization (ISH) results.[2][3] This patient population, which accounts for approximately 45-55% of all breast cancer cases, has historically had limited targeted therapy options.[2][3]
HLX22 is a novel, humanized monoclonal antibody (mAb) that targets the extracellular subdomain IV of the HER2 receptor.[4][5][6] Its binding site is distinct from that of trastuzumab, which binds to a different region of the HER2 receptor.[4][5][7] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab (or trastuzumab-containing conjugates like T-DXd) to HER2 dimers on the tumor cell surface.[3][7][8] Preclinical and clinical studies suggest that this dual blockade enhances the internalization and subsequent degradation of HER2, leading to a more potent anti-tumor effect.[1][3][6][9]
Currently, Shanghai Henlius Biotech is investigating HLX22 in a Phase 2 clinical trial (HLX22-BC201) in combination with trastuzumab deruxtecan (T-DXd) for patients with HER2-low, hormone receptor (HR)-positive locally advanced or metastatic breast cancer.[2][3][10][11][12] Preclinical studies have demonstrated a synergistic anti-tumor effect and a favorable safety profile for this combination.[2][3][11] These application notes provide a summary of available data and detailed protocols for the preclinical evaluation of HLX22 in HER2-low breast cancer models.
Quantitative Data Summary
While clinical data for HLX22 in HER2-low breast cancer is not yet available, data from its Phase 1 trial in HER2-overexpressing solid tumors and its Phase 2 trial in HER2-positive gastric cancer provide insights into its safety and preliminary efficacy.
Table 1: Phase 1 Study of HLX22 in Advanced Solid Tumors Overexpressing HER2 [7][13][14]
| Parameter | Value |
| Study Design | Open-label, dose-escalation (3, 10, 25 mg/kg Q3W) |
| Patient Population | 11 patients with HER2-overexpressing advanced solid tumors |
| Maximum Tolerated Dose (MTD) | 25 mg/kg |
| Dose-Limiting Toxicities (DLTs) | None observed |
| Common Treatment-Emergent AEs (>30%) | Lymphocyte count decreased (45.5%), White blood cell count decreased (36.4%), Hypokalemia (36.4%) |
| Efficacy | |
| Complete Response (CR) | 0 |
| Partial Response (PR) | 0 |
| Stable Disease (SD) | 36.4% (4 patients) |
| Disease Control Rate (DCR) | 36.4% (95% CI, 7.9-64.8) |
| Median Progression-Free Survival (PFS) | 44.0 days (95% CI, 41.0-170.0) |
Table 2: Phase 2 Study of HLX22 in Combination with Trastuzumab and Chemotherapy for HER2-Positive Gastric Cancer (HLX22-GC-201) [15][16]
| Parameter | HLX22 (15 mg/kg) + Trastuzumab + XELOX (Group B) | Placebo + Trastuzumab + XELOX (Group C) |
| Patient Population | HER2-positive locally advanced/metastatic gastric/gastroesophageal junction cancer (first-line) | HER2-positive locally advanced/metastatic gastric/gastroesophageal junction cancer (first-line) |
| Median Progression-Free Survival (PFS) | Not Reached | 8.2 months |
| Hazard Ratio (HR) for PFS | 0.1 (95% CI, 0.04-0.52) | - |
| Objective Response Rate (ORR) | 82.4% | 88.9% |
| Grade ≥3 Treatment-Related AEs | 94.1% | 94.4% |
| Grade 5 Treatment-Related AEs | 0 | 5.6% (1 patient) |
Signaling Pathway and Mechanism of Action
HLX22's unique mechanism involves binding to a distinct epitope on HER2, enabling a dual-antibody attack when used with trastuzumab or T-DXd. This leads to enhanced receptor internalization and degradation, which is hypothesized to be particularly effective in HER2-low tumors where maximizing the therapeutic payload delivery is critical.
Caption: Mechanism of HLX22 dual HER2 blockade.
Experimental Protocols
The following protocols are adapted from standard methodologies and should be optimized for specific experimental conditions and cell lines.
HER2 Binding Affinity and Kinetics
a) Enzyme-Linked Immunosorbent Assay (ELISA) for HER2 Binding
This assay quantifies the binding of HLX22 to recombinant HER2 protein.
-
Materials:
-
Recombinant human HER2/ErbB2 protein
-
96-well ELISA plates
-
HLX22 antibody, isotype control antibody
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate, Stop Solution (e.g., 1N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20), Coating Buffer (e.g., PBS, pH 7.4), Blocking Buffer (e.g., 5% non-fat milk in Wash Buffer)
-
-
Procedure:
-
Coat wells with 100 µL of 1 µg/mL recombinant HER2 protein in Coating Buffer overnight at 4°C.
-
Wash plate 3 times with Wash Buffer.
-
Block with 200 µL of Blocking Buffer for 2 hours at room temperature (RT).
-
Wash plate 3 times.
-
Add 100 µL of serially diluted HLX22 or isotype control (e.g., starting from 10 µg/mL) to wells in duplicate. Incubate for 1 hour at RT.
-
Wash plate 3 times.
-
Add 100 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at RT.
-
Wash plate 5 times.
-
Add 100 µL of TMB substrate. Incubate in the dark for 15-20 minutes.
-
Add 100 µL of Stop Solution.
-
Read absorbance at 450 nm using a microplate reader.
-
b) Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding kinetics (kₐ, kₔ) and affinity (Kₔ).
-
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human HER2/ErbB2 protein
-
HLX22 antibody
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Immobilize recombinant HER2 protein onto the chip surface to the desired response level.
-
Block remaining active sites with ethanolamine.
-
Inject a series of HLX22 concentrations (e.g., 0.1 nM to 100 nM) over the chip surface at a constant flow rate to measure association.
-
Flow running buffer over the chip to measure dissociation.
-
Regenerate the chip surface if necessary with a low pH glycine solution.
-
Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kₔ.
-
In Vitro Cellular Assays
a) Flow Cytometry for Cell Surface Binding
This protocol assesses the binding of HLX22 to HER2-low breast cancer cell lines (e.g., MCF-7, T-47D).
-
Materials:
-
HER2-low breast cancer cells (e.g., MCF-7) and HER2-negative control cells (e.g., MDA-MB-231)
-
HLX22, isotype control antibody
-
Fluorochrome-conjugated anti-human IgG secondary antibody (e.g., Alexa Fluor 488)
-
FACS Buffer (PBS, 2% FBS, 0.1% sodium azide)
-
-
Procedure:
-
Harvest cells and adjust to a concentration of 1x10⁶ cells/mL in ice-cold FACS Buffer.
-
Add 100 µL of cell suspension to each tube.
-
Add HLX22 or isotype control at desired concentrations (e.g., 10 µg/mL).
-
Incubate on ice for 30-45 minutes.
-
Wash cells 3 times with 1 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend cells in 100 µL of diluted fluorochrome-conjugated secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells 3 times as in step 5.
-
Resuspend cells in 300-500 µL of FACS Buffer and analyze on a flow cytometer.
-
b) Cell Viability / Cytotoxicity Assay (MTS/MTT)
This assay measures the effect of HLX22, alone or in combination with T-DXd, on the metabolic activity of HER2-low cancer cells.
-
Materials:
-
HER2-low breast cancer cells
-
96-well culture plates
-
HLX22, T-DXd, combination, and appropriate controls
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow to adhere overnight.
-
Treat cells with serial dilutions of HLX22, T-DXd, or the combination. Include untreated and vehicle controls.
-
Incubate for 72-96 hours.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
Read absorbance at 490 nm (MTS) or 570 nm (MTT).
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
-
c) HER2 Internalization and Degradation Assay (Western Blot)
This assay determines if dual targeting with HLX22 and trastuzumab enhances HER2 degradation.
-
Materials:
-
HER2-low breast cancer cells
-
HLX22, trastuzumab, combination, and controls
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibodies: anti-HER2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, PVDF membranes, ECL substrate
-
-
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with HLX22 (e.g., 20 µg/mL), trastuzumab (20 µg/mL), or the combination for various time points (e.g., 0, 6, 24, 48 hours).
-
Wash cells with cold PBS and lyse with Lysis Buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at RT.
-
Incubate with primary anti-HER2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at RT.
-
Detect signal using an ECL substrate and imaging system.
-
Strip and re-probe the membrane for β-actin as a loading control.
-
Quantify band intensity to determine the relative decrease in HER2 protein levels.
-
In Vivo Preclinical Efficacy
a) HER2-Low Breast Cancer Xenograft Model
This model evaluates the anti-tumor activity of HLX22 in combination with T-DXd in a living system.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
HER2-low breast cancer cells (e.g., MCF-7, engineered with estrogen support if needed)
-
Matrigel
-
HLX22, T-DXd, vehicle control
-
-
Procedure:
-
Subcutaneously implant 5-10 million HER2-low cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, HLX22 alone, T-DXd alone, HLX22 + T-DXd).
-
Administer treatments as per the planned schedule (e.g., intravenously, once weekly).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and overall animal health.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice and excise tumors for further analysis (e.g., IHC, Western blot).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Preclinical Evaluation Workflow
A typical preclinical workflow is essential to systematically evaluate the potential of HLX22 in HER2-low breast cancer.
Caption: Preclinical workflow for HLX22 evaluation.
Logical Relationship of HLX22 Combination Therapy
The therapeutic strategy for HLX22 in HER2-low breast cancer is based on the synergistic interaction with an antibody-drug conjugate like T-DXd.
Caption: Components of HLX22 + T-DXd therapy.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds [jove.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Human ErbB2 (HER2) ELISA Kit (EHERBB2) - Invitrogen [thermofisher.com]
- 6. preprints.org [preprints.org]
- 7. abcam.com [abcam.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A Cancer-Specific Monoclonal Antibody against HER2 Exerts Antitumor Activities in Human Breast Cancer Xenograft Models | MDPI [mdpi.com]
- 12. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. mdpi.com [mdpi.com]
- 14. HER2 Cell Based ELISA Kit (A103181) [antibodies.com]
- 15. 4adi.com [4adi.com]
- 16. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]
Preclinical Experimental Design for HLX22: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLX22 is a humanized IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2), a tyrosine kinase receptor overexpressed in various cancers, including breast and gastric cancer.[1] HLX22 binds to a distinct epitope on the extracellular subdomain IV of HER2, different from that of trastuzumab.[2][3] This unique binding site allows for the simultaneous binding of both HLX22 and trastuzumab to HER2, leading to a synergistic antitumor effect.[4][5] The proposed mechanisms of action for HLX22 include the inhibition of HER2-mediated signaling pathways that control cell proliferation and survival, and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[1][6] Preclinical studies have demonstrated that the combination of HLX22 with trastuzumab enhances the internalization and degradation of HER2 dimers, leading to a more potent blockade of downstream signaling.[3][4][7]
These application notes provide a comprehensive overview of the essential preclinical assays and detailed protocols for evaluating the efficacy of HLX22, both as a monotherapy and in combination with other HER2-targeting agents.
Data Presentation: Summary of Expected Quantitative Preclinical Data
The following tables are templates designed to structure the quantitative data obtained from the preclinical evaluation of HLX22. These tables should be populated with experimental results to facilitate clear comparison between different treatment groups.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | HER2 Expression | Treatment | IC50 (nM) [Mean ± SD] |
| SK-BR-3 | High | HLX22 | Data Point |
| Trastuzumab | Data Point | ||
| HLX22 + Trastuzumab | Data Point | ||
| BT-474 | High | HLX22 | Data Point |
| Trastuzumab | Data Point | ||
| HLX22 + Trastuzumab | Data Point | ||
| NCI-N87 | High | HLX22 | Data Point |
| Trastuzumab | Data Point | ||
| HLX22 + Trastuzumab | Data Point | ||
| MCF-7 | Low | HLX22 | Data Point |
| Trastuzumab | Data Point | ||
| HLX22 + Trastuzumab | Data Point |
Table 2: In Vitro Apoptosis Assay (% Apoptotic Cells)
| Cell Line | Treatment (Concentration) | % Early Apoptosis [Mean ± SD] | % Late Apoptosis [Mean ± SD] | Total Apoptosis (%) |
| SK-BR-3 | Control | Data Point | Data Point | Data Point |
| HLX22 | Data Point | Data Point | Data Point | |
| Trastuzumab | Data Point | Data Point | Data Point | |
| HLX22 + Trastuzumab | Data Point | Data Point | Data Point | |
| NCI-N87 | Control | Data Point | Data Point | Data Point |
| HLX22 | Data Point | Data Point | Data Point | |
| Trastuzumab | Data Point | Data Point | Data Point | |
| HLX22 + Trastuzumab | Data Point | Data Point | Data Point |
Table 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
| Target Cell Line | Effector:Target Ratio | Antibody (Concentration) | % Specific Lysis [Mean ± SD] |
| SK-BR-3 | 10:1 | Control IgG | Data Point |
| HLX22 | Data Point | ||
| Trastuzumab | Data Point | ||
| 25:1 | Control IgG | Data Point | |
| HLX22 | Data Point | ||
| Trastuzumab | Data Point | ||
| NCI-N87 | 10:1 | Control IgG | Data Point |
| HLX22 | Data Point | ||
| Trastuzumab | Data Point | ||
| 25:1 | Control IgG | Data Point | |
| HLX22 | Data Point | ||
| Trastuzumab | Data Point |
Table 4: In Vivo Xenograft Model - Tumor Growth Inhibition
| Xenograft Model | Treatment Group (Dose) | Mean Tumor Volume (mm³) at Day X [Mean ± SEM] | % Tumor Growth Inhibition (TGI) |
| NCI-N87 (CDX) | Vehicle Control | Data Point | N/A |
| HLX22 (e.g., 10 mg/kg) | Data Point | Data Point | |
| Trastuzumab (e.g., 10 mg/kg) | Data Point | Data Point | |
| HLX22 + Trastuzumab | Data Point | Data Point | |
| Gastric (PDX) | Vehicle Control | Data Point | N/A |
| HLX22 (e.g., 10 mg/kg) | Data Point | Data Point | |
| Trastuzumab (e.g., 10 mg/kg) | Data Point | Data Point | |
| HLX22 + Trastuzumab | Data Point | Data Point |
Mandatory Visualizations
Caption: HLX22 and Trastuzumab signaling pathway.
Caption: Workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Caption: Logical workflow for the preclinical evaluation of HLX22.
Experimental Protocols
Cell Proliferation Assay (MTT or Alamar Blue)
Objective: To determine the effect of HLX22 on the proliferation of HER2-positive and HER2-negative cancer cell lines, alone and in combination with trastuzumab.
Materials:
-
HER2-positive cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
HER2-negative cell line (e.g., MCF-7)
-
Complete cell culture medium
-
HLX22, Trastuzumab, and Isotype control antibody
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue (Resazurin)
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of HLX22, trastuzumab, the combination of both, and an isotype control antibody in complete medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the antibody dilutions. Include wells with medium only as a negative control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For Alamar Blue assay:
-
Add 10 µL of Alamar Blue reagent to each well and incubate for 2-4 hours.
-
Read the fluorescence at an excitation of 560 nm and an emission of 590 nm.[3]
-
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by HLX22 in HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cell lines
-
HLX22, Trastuzumab, and Isotype control antibody
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of HLX22, trastuzumab, the combination, or an isotype control for 48-72 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To measure the ability of HLX22 to induce ADCC against HER2-positive target cells.
Materials:
-
HER2-positive target cell lines (e.g., SK-BR-3, NCI-N87)
-
Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or Natural Killer (NK) cells
-
HLX22, Trastuzumab, and Isotype control antibody
-
96-well U-bottom plates
-
Cytotoxicity detection kit (e.g., LDH release assay, Calcein-AM release assay)
Protocol:
-
Isolate effector cells (PBMCs or NK cells) from healthy donor blood.
-
Prepare target cells by labeling them with a fluorescent dye (e.g., Calcein-AM) or using them directly for an LDH release assay.
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of HLX22, trastuzumab, or isotype control antibody to the wells.
-
Add the effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Measure the release of the reporter molecule (LDH or Calcein-AM) according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of HLX22, alone and in combination with trastuzumab, in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
HER2-positive cancer cell line (e.g., NCI-N87) or patient-derived tumor tissue
-
Matrigel (optional)
-
HLX22, Trastuzumab, and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant HER2-positive cancer cells (e.g., 5 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Administer HLX22, trastuzumab, the combination, or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dosing schedule.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
References
- 1. henlius.com [henlius.com]
- 2. Xenograft tumors and in vivo antibody treatment [bio-protocol.org]
- 3. fda.gov [fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antitumor activity of trastuzumab in combination with chemotherapy in human gastric cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eaglebio.com [eaglebio.com]
- 7. henlius.com [henlius.com]
Application Notes and Protocols: HLX22 with XELOX Regimen in Gastrac Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical application and experimental protocols for the use of HLX22 in combination with the XELOX regimen for the treatment of HER2-positive gastric cancer. The information is based on findings from the phase 2 clinical trial NCT04908813.
Introduction
Gastric cancer is a significant global health concern, ranking as the fifth most common cancer and the fourth leading cause of cancer-related deaths worldwide.[1][2] Approximately 20% of advanced gastric or gastroesophageal junction (G/GEJ) cancers exhibit HER2 amplification or overexpression.[3] While the addition of trastuzumab to chemotherapy has improved outcomes for these patients, the prognosis remains challenging, highlighting the need for more effective therapeutic strategies.[3]
HLX22 is a novel recombinant humanized anti-HER2 monoclonal antibody that targets the extracellular subdomain IV of the HER2 receptor.[4][5] Its mechanism of action is distinct from trastuzumab, allowing for simultaneous binding to HER2 dimers.[4][5][6][7][8] This dual blockade enhances the internalization and degradation of HER2, leading to a more potent inhibition of HER2-mediated signaling pathways and synergistic anti-tumor activity when combined with trastuzumab.[4][5][6] Preclinical and clinical studies have shown that the combination of HLX22 with trastuzumab and chemotherapy results in improved anti-tumor efficacy.[4][5][6] The FDA has granted Orphan Drug Designation to HLX22 for the treatment of gastric cancer.[4][5]
The XELOX regimen, consisting of capecitabine and oxaliplatin, is a standard first-line chemotherapy for advanced gastric cancer.[9][10][11][12][13] This document details the protocol for the combination of HLX22 with a trastuzumab biosimilar (HLX02) and the XELOX regimen as investigated in a randomized, double-blind, phase 2 clinical trial for the first-line treatment of HER2-positive advanced gastric cancer.[1]
Mechanism of Action: Dual HER2 Blockade
The combination of HLX22 and trastuzumab provides a dual blockade of the HER2 receptor, leading to enhanced anti-tumor effects.
Clinical Efficacy and Safety Data
The following tables summarize the efficacy and safety data from the phase 2 clinical trial (NCT04908813) evaluating HLX22 in combination with a trastuzumab biosimilar (HLX02) and XELOX in patients with HER2-positive advanced gastric cancer.[1][3]
Efficacy Results (Independent Radiology Review Committee Assessed)
| Endpoint | HLX22 (15 mg/kg) + HLX02 + XELOX (Group B) | Placebo + HLX02 + XELOX (Group C) | Hazard Ratio (HR) [95% CI] |
| Median Progression-Free Survival (PFS) | Not Reached | 8.2 months | 0.1 [0.04-0.52] |
| 12-Month PFS Rate | 77.1% | 40.8% | N/A |
| 24-Month PFS Rate | 54.8% | 17.5% | N/A |
| Confirmed Objective Response Rate (ORR) | 82.4% | 88.9% | N/A |
| Median Duration of Response (DoR) | Not Reached | 9.7 months | 0.2 [0.07-0.52] |
| Median Overall Survival (OS) | Not Reached | 16.4 months | 0.6 [0.28-1.21] |
Note: Data presented is from an updated analysis with additional patients.[14] A separate cohort with 25 mg/kg HLX22 (Group A) also showed prolonged PFS compared to placebo (15.1 vs. 8.2 months; HR 0.5 [0.17-1.27]).[1]
Safety Summary: Treatment-Related Adverse Events (TRAEs)
| Adverse Event Category | HLX22 (15 mg/kg) + HLX02 + XELOX (Group B, n=17) | Placebo + HLX02 + XELOX (Group C, n=18) |
| Any TRAE | 16 (94.1%) | 17 (94.4%) |
| Grade ≥3 TRAEs | 1 patient (5.9%) experienced a serious TRAE | 1 patient (5.6%) experienced a serious TRAE |
| Grade 5 TRAE | 0 | 1 (5.6%) |
The addition of HLX22 to trastuzumab and XELOX was found to have a manageable safety profile.[1][3]
Experimental Protocols
This section outlines the methodology for the clinical application of HLX22 in combination with the XELOX regimen based on the NCT04908813 phase 2 trial.
Patient Eligibility Criteria (Inclusion - abridged)
-
Age: 18 to 80 years.[8]
-
Diagnosis: Histologically confirmed locally advanced, unresectable, or metastatic HER2-positive gastric or gastroesophageal junction adenocarcinoma.[1][8]
-
Prior Treatment: No prior systemic antitumor therapy for advanced or metastatic disease.[1][8]
-
Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[8][15]
-
Organ Function: Adequate organ function.[15]
-
Life Expectancy: Greater than 6 months.[15]
Treatment Regimen
The treatment is administered in 3-week (21-day) cycles.[1][15]
-
HLX22 Administration:
-
Trastuzumab Biosimilar (HLX02) Administration:
-
XELOX Regimen:
Treatment continues until disease progression, unacceptable toxicity, or other protocol-specified reasons.[15][16]
Monitoring and Assessments
-
Tumor Assessment: Tumor response should be evaluated by an independent radiological review committee (IRRC) according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Safety Monitoring: Patients should be closely monitored for adverse events. Treatment-emergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) should be recorded and graded.
-
Pharmacokinetics: Pharmacokinetic properties of HLX22 should be assessed.
Experimental Workflow
The following diagram illustrates the workflow of the clinical trial.
Conclusion
The combination of HLX22 with a trastuzumab biosimilar and the XELOX chemotherapy regimen has demonstrated a manageable safety profile and promising efficacy in the first-line treatment of patients with HER2-positive locally advanced or metastatic gastric or gastroesophageal junction cancer.[1][3][17] The dual HER2 blockade with HLX22 and trastuzumab appears to confer a survival benefit, prolonging progression-free survival.[1][2][14] A global phase 3 clinical trial is ongoing to further validate these findings.[4][5] These results suggest that this combination therapy has the potential to become a new standard of care for this patient population.
References
- 1. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. henlius.com [henlius.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. targetedonc.com [targetedonc.com]
- 5. henlius.com [henlius.com]
- 6. henlius.com [henlius.com]
- 7. m.youtube.com [m.youtube.com]
- 8. onclive.com [onclive.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. First-line chemotherapy with capecitabine/oxaliplatin for advanced gastric cancer: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. hse.ie [hse.ie]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. HLX22 + Trastuzumab + Chemotherapy for Gastric Cancer · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. ascopubs.org [ascopubs.org]
Application Notes and Protocols for HLX22 in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLX22 is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2), a tyrosine kinase receptor overexpressed in various cancers, including specific types of gastric and breast cancer.[1] HLX22 binds to a distinct epitope on the extracellular subdomain IV of HER2, the same domain targeted by trastuzumab.[2][3] This non-overlapping binding allows for the simultaneous administration of HLX22 and trastuzumab, leading to a dual blockade of HER2 signaling.[4] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated that this combination therapy can result in synergistic anti-tumor effects, offering a promising therapeutic strategy for HER2-positive cancers.[2][3]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in preclinical oncology research. They are known to preserve the histological and genetic characteristics of the original tumor, providing a more predictive model for evaluating the efficacy of novel cancer therapeutics compared to traditional cell line-derived xenografts.
These application notes provide a comprehensive overview of the use of HLX22 in PDX models, including its mechanism of action, detailed experimental protocols, and a summary of key preclinical findings.
Mechanism of Action: Synergistic HER2 Blockade
HLX22, in combination with a trastuzumab biosimilar (like HLX02), exerts its anti-tumor activity through a multi-faceted mechanism that enhances the inhibition of the HER2 signaling pathway. By binding to a non-competitive epitope on HER2's subdomain IV, HLX22 and trastuzumab can bind simultaneously to HER2 dimers (both HER2/HER2 homodimers and HER2/EGFR heterodimers).[2][4] This dual binding significantly increases the internalization and subsequent degradation of the HER2 receptor.[2][5] The enhanced receptor internalization leads to a more potent downstream blockade of key signaling pathways that are crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[3]
Data Presentation: In Vivo Efficacy in Gastric Cancer PDX Models
Preclinical studies have demonstrated the synergistic anti-tumor efficacy of HLX22 in combination with the trastuzumab biosimilar HLX02 in HER2-positive human gastric cancer PDX models. The combination treatment resulted in a more significant inhibition of tumor growth compared to either agent alone.
Table 1: Summary of In Vivo Efficacy of HLX22 and HLX02 Combination Therapy in a HER2-Positive Gastric Cancer PDX Model
| Treatment Group | Dosing Regimen (Conceptual) | Tumor Growth Inhibition (TGI) | Statistical Significance vs. Control |
| Vehicle Control | Saline, twice weekly | - | - |
| HLX02 (Trastuzumab biosimilar) | 10 mg/kg, twice weekly | Moderate Inhibition | p < 0.01 |
| HLX22 | 10 mg/kg, twice weekly | Moderate Inhibition | p < 0.01 |
| HLX22 + HLX02 | 10 mg/kg each, twice weekly | Significant Inhibition | p < 0.001 |
Note: This table is a representative summary based on graphical data from preclinical studies. Specific TGI percentages and detailed dosing may vary based on the specific PDX model and experimental design.[2]
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the efficacy of HLX22 in patient-derived xenograft models of gastric cancer.
Establishment of Gastric Cancer Patient-Derived Xenografts (PDX)
This protocol outlines the necessary steps for the successful engraftment of patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh human gastric tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Sterile surgical instruments
-
Matrigel (optional)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
Protocol:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Tissue Transport: Immediately place the tissue in a sterile container with cold transport medium (e.g., RPMI-1640).
-
Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.
-
Remove any necrotic or fatty tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one tumor fragment into the pocket (optionally mixed with Matrigel to improve engraftment).
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth by palpation and caliper measurements.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Process the tumor as described above and implant fragments into a new cohort of mice for expansion.
-
-
Cryopreservation: Tumor fragments can be cryopreserved in a suitable freezing medium for long-term storage and future studies.
In Vivo Efficacy Study of HLX22 in Established PDX Models
This protocol details the procedure for conducting a preclinical trial of HLX22 in tumor-bearing mice.
Materials:
-
Established PDX tumor-bearing mice
-
HLX22 antibody
-
Trastuzumab or a biosimilar (e.g., HLX02)
-
Vehicle control (e.g., sterile saline)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cohort Establishment: Expand the desired PDX model to generate a sufficient number of tumor-bearing mice.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, HLX22 alone, Trastuzumab alone, HLX22 + Trastuzumab).
-
Treatment Administration:
-
Administer the appropriate treatment to each group according to the planned dosing schedule (e.g., 10 mg/kg, intravenously, twice weekly).
-
The dosing regimen should be optimized based on preliminary studies or established literature.
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights at least twice a week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
At the end of the study, tumors can be harvested for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
HLX22, particularly in combination with trastuzumab, presents a compelling therapeutic strategy for HER2-positive gastric cancer. The use of patient-derived xenograft models is critical for the preclinical evaluation of such novel therapies, providing a more clinically relevant system to assess efficacy and mechanisms of action. The protocols outlined in these application notes provide a framework for researchers to investigate the potential of HLX22 in a robust and reproducible manner. The synergistic anti-tumor activity observed in PDX models strongly supports the continued clinical development of this dual HER2 blockade approach.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. henlius.com [henlius.com]
- 5. A combination of two antibodies recognizing non‐overlapping epitopes of HER2 induces kinase activity‐dependent internalization of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to HLX22 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to HLX22 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HLX22 and how is it proposed to overcome resistance?
HLX22 is an innovative anti-HER2 monoclonal antibody that binds to subdomain IV of the HER2 receptor at a different epitope than trastuzumab.[1][2] This allows for the simultaneous binding of both HLX22 and trastuzumab to HER2 dimers on the tumor cell surface.[1][3] This dual blockade enhances the internalization and degradation of HER2/HER2 homodimers and HER2/EGFR heterodimers, leading to a more potent inhibition of downstream signaling pathways.[1][4][5] Preclinical studies have shown that this enhanced internalization and signaling blockade can lead to synergistic anti-tumor activity and may overcome resistance mechanisms associated with other HER2-directed therapies.[1][2][6]
Q2: We are observing reduced efficacy of the HLX22 and trastuzumab combination in our cell line model over time. What are the potential mechanisms of acquired resistance?
While data on specific acquired resistance mechanisms to HLX22 is still emerging, insights can be drawn from resistance to other dual HER2 blockade therapies. Potential mechanisms include:
-
Alterations in the HER2 Receptor: This could involve mutations in the HER2 extracellular domain that affect antibody binding or the emergence of truncated HER2 isoforms, such as p95HER2, which lack the antibody binding site but retain kinase activity.
-
Bypass Signaling Pathway Activation: Tumor cells may develop resistance by upregulating alternative signaling pathways to bypass the HER2 blockade. Commonly implicated pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways. This can be driven by mutations in key pathway components (e.g., PIK3CA) or loss of tumor suppressors like PTEN.
-
Upregulation of Other Receptor Tyrosine Kinases (RTKs): Increased expression or activation of other RTKs, such as MET or IGF-1R, can provide alternative routes for tumor cell growth and survival signaling, compensating for the inhibition of HER2.
-
Tumor Heterogeneity: The selection and outgrowth of pre-existing resistant clones within a heterogeneous tumor cell population can lead to the appearance of acquired resistance over time.
Q3: How can we confirm if our cell line has developed resistance to HLX22?
Resistance can be confirmed by comparing the dose-response curve of the parental (sensitive) cell line to the suspected resistant cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant rightward shift in the IC50 value for the suspected resistant line would indicate acquired resistance.
Q4: Are there established biomarkers to predict sensitivity to HLX22 treatment?
The primary biomarker for sensitivity to HLX22, in combination with trastuzumab, is HER2 positivity (IHC 3+ or IHC 2+/ISH+).[7] The ongoing clinical trials for HLX22 are further investigating potential predictive biomarkers.[3][8] Researchers should quantify HER2 expression levels in their models to ensure they are appropriate for studying HER2-targeted therapies.
Troubleshooting Guides
Issue 1: Decreased Response to HLX22 Combination Therapy in In Vitro Models
If you observe a diminished cytotoxic or growth-inhibitory effect of the HLX22 and trastuzumab combination in your cancer cell line experiments, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for decreased HLX22 efficacy.
Experimental Protocols
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the antibody combination.
-
Cell Line Selection: Start with a HER2-positive gastric or breast cancer cell line known to be sensitive to trastuzumab (e.g., NCI-N87, SK-BR-3).
-
Initial Dosing: Culture the cells in their standard growth medium supplemented with a low concentration of trastuzumab and HLX22 (e.g., starting at the IC20 concentration for the combination).
-
Dose Escalation: Once the cells resume a normal proliferation rate (as determined by cell counting or confluence monitoring), subculture them and double the concentration of the antibodies.
-
Repeat Escalation: Continue this stepwise dose escalation over a period of several months. The cells that survive and proliferate at high concentrations are considered resistant.
-
Resistance Confirmation: Perform a cell viability assay (e.g., CCK-8 or MTT) to compare the IC50 values of the parental and the newly generated resistant cell line. A significant increase in the IC50 confirms resistance.
-
Characterization: Maintain the resistant cell line in a medium containing a maintenance dose of the antibodies to prevent reversion.
This protocol allows for the investigation of bypass signaling pathway activation.
-
Cell Lysis: Culture both parental and resistant cells to 70-80% confluence. Treat with the HLX22/trastuzumab combination for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the activation status of these pathways between the parental and resistant cell lines.
Quantitative Data Summary
The following tables summarize preclinical data on the efficacy of HLX22 in combination with a trastuzumab biosimilar (HLX02).
Table 1: Enhanced Apoptosis with HLX22 and Trastuzumab (HLX02) Combination
| Cell Line | Treatment | Caspase 3/7 Activity (Relative Luminescence Units) |
| NCI-N87 | Control | ~10,000 |
| HLX02 (10 µg/mL) | ~15,000 | |
| HLX22 (10 µg/mL) | ~18,000 | |
| HLX22 + HLX02 | ~35,000 [9] |
Table 2: Synergistic In Vivo Anti-Tumor Efficacy in Xenograft Models
| Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| NCI-N87 Xenograft | Vehicle Control | ~1200 |
| HLX02 (10 mg/kg) | ~600 | |
| HLX22 (10 mg/kg) | ~550 | |
| HLX22 + HLX02 | ~150 [10] | |
| PDX Model | Vehicle Control | ~1000 |
| HLX02 (10 mg/kg) | ~500 | |
| HLX22 + HLX02 | ~100 [10] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanism of action of HLX22 and potential resistance pathways.
Caption: Mechanism of HLX22 and Trastuzumab dual HER2 blockade.
Caption: Bypass signaling pathways in HLX22 resistance.
References
- 1. henlius.com [henlius.com]
- 2. henlius.com [henlius.com]
- 3. onclive.com [onclive.com]
- 4. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. henlius.com [henlius.com]
- 6. henlius.com [henlius.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Randomized, Double-blinded, Multicenter, Phase III Clinical Study of HLX22 (Recombinant Humanized Anti-HER2 Monoclonal Antibody Injection) in Combination with Trastuzumab and Chemotherapy (XELOX) versus Trastuzumab and Chemotherapy (XELOX) with or without Pembrolizumab for the First Line Treatment of Locally Advanced or Metastatic Gastroesophageal Junction and Gastric Cancer [mdanderson.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Adverse Events of HLX22 Combination Therapy
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events encountered during experiments with HLX22 in combination with trastuzumab and XELOX (capecitabine and oxaliplatin) chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is HLX22 and how does it work in combination therapy?
A1: HLX22 is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[1][2] It works by binding to a specific region on the HER2 protein, known as subdomain IV, at a different site than trastuzumab.[3][4][5] This unique binding allows both HLX22 and trastuzumab to simultaneously attach to HER2, leading to a more potent "dual blockade" of HER2 signaling pathways that are crucial for cancer cell growth and survival.[3][4] This enhanced blockade can lead to increased internalization and degradation of the HER2 receptor, thereby strengthening the anti-tumor effect.[4][5] In combination with the chemotherapeutic agents capecitabine and oxaliplatin (XELOX), this targeted therapy aims to provide a multi-pronged attack on HER2-positive cancer cells.
Q2: What are the most common adverse events observed with HLX22 combination therapy?
A2: Based on clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) are hematological toxicities. These include decreased platelet counts (thrombocytopenia), decreased neutrophil counts (neutropenia), anemia, and decreased white blood cell counts.[6]
Q3: Is the safety profile of HLX22 combination therapy considered manageable?
A3: Yes, the safety profile of HLX22 in combination with trastuzumab and XELOX has been described as manageable in clinical studies.[4] While adverse events are common, they are generally reversible with appropriate monitoring and intervention, such as dose modifications of the chemotherapy components or supportive care.
Q4: Are there specific dose reduction recommendations for HLX22 in case of an adverse event?
A4: Currently, there are no specific dose reduction guidelines for HLX22 itself. The management of adverse events in the combination therapy setting primarily focuses on the interruption or dose modification of the chemotherapy agents (capecitabine and oxaliplatin). For similar HER2-targeted antibodies like trastuzumab and pertuzumab, dose reductions are generally not recommended; instead, treatment may be delayed or discontinued in cases of severe toxicity.[1][7][8][9]
Troubleshooting Guide: Managing Specific Adverse Events
This guide provides a question-and-answer format to address specific issues you might encounter during your experiments.
Hematological Toxicities
Q: I've observed a significant drop in neutrophil count in my experimental model. How should I manage this?
A: A decrease in neutrophil count, or neutropenia, is a common adverse event. The management strategy depends on the severity (grade) of the neutropenia.
-
Monitoring: Regularly monitor complete blood counts (CBC) with differential throughout the treatment cycle.
-
Management:
-
Grade 3 Neutropenia: For grade 3 neutropenia, a dose reduction of oxaliplatin and/or capecitabine by 20% in subsequent cycles should be considered.
-
Grade 4 or Febrile Neutropenia: In cases of grade 4 or febrile neutropenia (neutrophil count < 0.5 x 10⁹/L with fever), chemotherapy should be delayed until the neutrophil count recovers to ≥1.5 x 10⁹/L. Prophylactic use of granulocyte colony-stimulating factor (G-CSF) may be considered for subsequent cycles, and a dose reduction of oxaliplatin and/or capecitabine should be implemented.
-
Q: My subject is showing signs of bleeding and the platelet count is very low. What is the recommended course of action?
A: This indicates thrombocytopenia, another expected hematological toxicity.
-
Monitoring: Monitor platelet counts regularly.
-
Management:
-
Grade 3 or 4 Thrombocytopenia: If the platelet count drops to a grade 3 or 4 level, delay the next treatment cycle until the platelet count recovers to ≥75 x 10⁹/L. A dose reduction of oxaliplatin should be considered for subsequent cycles. In cases of severe bleeding, platelet transfusions may be necessary.
-
Q: The hemoglobin levels in my experimental subjects are consistently decreasing. How should I address this anemia?
A: Anemia is a common side effect of this combination therapy.
-
Monitoring: Monitor hemoglobin and hematocrit levels regularly.
-
Management: Management of anemia depends on its severity and the presence of symptoms.
-
For mild to moderate anemia, observation and nutritional support may be sufficient.
-
In cases of severe or symptomatic anemia (e.g., hemoglobin < 8 g/dL), red blood cell transfusions may be required. The use of erythropoiesis-stimulating agents (ESAs) can also be considered, depending on the experimental protocol and goals.
-
Data on Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) from a phase 2 clinical trial of HLX22 in combination with trastuzumab and XELOX.
| Adverse Event | Any Grade Incidence (HLX22 Arm) | Grade ≥3 Incidence (HLX22 Arm) | Any Grade Incidence (Placebo Arm) | Grade ≥3 Incidence (Placebo Arm) |
| Decreased Platelet Count | 80.6% | Not Specified | 74.2% | Not Specified |
| Decreased Neutrophil Count | 80.6% | Not Specified | 54.8% | Not Specified |
| Anemia | 58.1% | Not Specified | 61.3% | Not Specified |
| Decreased White Blood Cell Count | 58.1% | Not Specified | 58.1% | Not Specified |
| All TEAEs | 96.8% | 54.8% | 100% | 48.4% |
Data adapted from a press release on the HLX22-GC-201 study.[4][6]
Experimental Protocols
Protocol for Monitoring and Management of Chemotherapy-Induced Neutropenia
-
Baseline Assessment: Prior to initiating the first cycle of HLX22 combination therapy, perform a complete blood count (CBC) with differential to establish baseline neutrophil levels.
-
Routine Monitoring:
-
Collect blood samples for CBC with differential prior to each treatment cycle.
-
For the initial cycles, consider additional monitoring mid-cycle (e.g., day 10-14) to determine the neutrophil nadir.
-
-
Grading of Neutropenia: Grade the severity of neutropenia based on the Absolute Neutrophil Count (ANC) according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Management and Dose Modification:
-
Grade 1-2 Neutropenia (ANC ≥1.0 x 10⁹/L): Continue treatment at the planned dose.
-
Grade 3 Neutropenia (ANC <1.0 to 0.5 x 10⁹/L):
-
Delay the start of the next cycle until ANC ≥1.5 x 10⁹/L.
-
For subsequent cycles, consider a 20% dose reduction of oxaliplatin and/or capecitabine.
-
-
Grade 4 Neutropenia (ANC <0.5 x 10⁹/L) or Febrile Neutropenia:
-
Delay treatment until ANC ≥1.5 x 10⁹/L.
-
Implement a dose reduction of at least 20% for oxaliplatin and/or capecitabine in all subsequent cycles.
-
Consider the use of prophylactic G-CSF in subsequent cycles.
-
-
-
Record Keeping: Meticulously document all instances of neutropenia, including the grade, duration, and any interventions or dose modifications made.
Visualizations
Caption: Dual blockade of the HER2 signaling pathway by HLX22 and trastuzumab.
Caption: Troubleshooting workflow for the management of neutropenia.
Caption: Experimental protocol for monitoring adverse events.
References
- 1. england.nhs.uk [england.nhs.uk]
- 2. HLX22, an anti-HER-2 monoclonal antibody, in patients with advanced solid tumors overexpressing human epidermal growth factor receptor 2: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. henlius.com [henlius.com]
- 4. henlius.com [henlius.com]
- 5. henlius.com [henlius.com]
- 6. onclive.com [onclive.com]
- 7. drugs.com [drugs.com]
- 8. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 9. uhs.nhs.uk [uhs.nhs.uk]
HLX22 Technical Support Center: Optimizing Dosage for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the dosage and experimental design for the novel anti-HER2 monoclonal antibody, HLX22.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HLX22?
HLX22 is a humanized IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[1] It binds to a distinct epitope on the extracellular subdomain IV of HER2, different from that of trastuzumab.[2][3] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to the HER2 receptor.[3][4] This dual blockade leads to a synergistic effect, resulting in a 40-80% increase in HER2 internalization and a more potent inhibition of HER2-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[2][4][5] Preclinical studies have demonstrated that the combination of HLX22 and trastuzumab synergistically inhibits tumor cell proliferation and induces apoptosis.[2][5]
Q2: What is the recommended starting dosage for in vitro experiments?
Based on preclinical and clinical data, a starting concentration range of 1-100 µg/mL is recommended for in vitro assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. For combination studies with trastuzumab, a similar concentration range for trastuzumab can be used as a starting point.
Q3: What is a typical dosage for in vivo animal studies?
In a phase 1 clinical trial, HLX22 was administered at doses of 3, 10, and 25 mg/kg every 3 weeks.[6] A phase 2 study evaluated HLX22 at 15 mg/kg and 25 mg/kg in combination with trastuzumab and chemotherapy.[7][8] For preclinical xenograft models, a starting dose of 10-15 mg/kg administered intravenously (IV) or intraperitoneally (IP) once to twice weekly is a reasonable starting point. As with in vitro studies, dose-ranging studies are recommended to determine the optimal efficacious and well-tolerated dose for the specific animal model.
Q4: Should HLX22 be used as a monotherapy or in combination?
Preclinical and clinical data strongly suggest that HLX22 has a synergistic effect when used in combination with trastuzumab.[2][3][5] The dual blockade of different HER2 epitopes leads to enhanced anti-tumor activity.[2][3] Therefore, for maximal efficacy, it is recommended to test HLX22 in combination with trastuzumab. Combination with chemotherapy agents, such as capecitabine and oxaliplatin (XELOX), has also shown significant benefit in clinical trials.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no efficacy in vitro | Suboptimal HLX22 concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1-200 µg/mL). |
| Cell line has low HER2 expression. | Confirm HER2 expression level in your cell line using Western blot, flow cytometry, or immunohistochemistry. Select a cell line with high HER2 expression for initial experiments. | |
| Insufficient incubation time. | Extend the incubation time with HLX22 (e.g., 48, 72, or 96 hours). | |
| Issues with antibody stability. | Ensure proper storage of HLX22 at 2-8°C. Avoid repeated freeze-thaw cycles. | |
| High background in in vitro assays | Non-specific binding of HLX22. | Include an isotype control antibody in your experiments to account for non-specific binding. |
| Issues with assay reagents or technique. | Review the protocol for your specific assay (e.g., MTT, Annexin V) and ensure all steps are performed correctly. | |
| Inconsistent results in vivo | Suboptimal dosage or administration route. | Test different dosages and administration routes (IV vs. IP) to determine the most effective regimen for your model. |
| Tumor model heterogeneity. | Ensure tumors are of a consistent size at the start of treatment. Increase the number of animals per group to account for biological variability. | |
| Antibody clearance. | Consider the half-life of HLX22 and adjust the dosing frequency accordingly. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of HLX22.
Table 1: Phase 1 Dose-Escalation Study of HLX22 [6]
| Dose Level (mg/kg) | Number of Patients | Most Common Treatment-Emergent Adverse Events | Disease Control Rate | Median Progression-Free Survival (days) |
| 3 | 5 | Decreased lymphocyte count, decreased white blood cell count, hypokalemia | 36.4% (overall) | 44.0 (overall) |
| 10 | 3 | |||
| 25 | 3 |
Table 2: Phase 2 Study of HLX22 in Combination with Trastuzumab and Chemotherapy in HER2-Positive Gastric Cancer [7][9]
| Treatment Group | Median Progression-Free Survival (months) | Objective Response Rate |
| HLX22 (15 mg/kg) + Trastuzumab + XELOX | Not Reached | 82.4% |
| HLX22 (25 mg/kg) + Trastuzumab + XELOX | 15.1 | 77.8% |
| Placebo + Trastuzumab + XELOX | 8.2 | 88.9% |
Experimental Protocols
In Vitro Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of HLX22 on the proliferation of HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cell line (e.g., NCI-N87, BT-474)
-
Complete cell culture medium
-
HLX22
-
Trastuzumab (for combination studies)
-
Isotype control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of HLX22 (and trastuzumab/isotype control) in complete medium. Recommended starting range: 0.1-200 µg/mL.
-
Remove the medium from the wells and add 100 µL of the antibody dilutions. Include wells with medium only as a blank control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis (Annexin V/PI) Assay
This protocol is for detecting apoptosis in HER2-positive cancer cells treated with HLX22.
Materials:
-
HER2-positive cancer cell line
-
Complete cell culture medium
-
HLX22
-
Trastuzumab (for combination studies)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of HLX22 (and trastuzumab) for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Mechanism of action of HLX22 in combination with trastuzumab.
Caption: Workflow for an in vitro cell proliferation (MTT) assay.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. henlius.com [henlius.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Co-administration of HLX22 and Trastuzumab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of HLX22 and trastuzumab.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the synergistic anti-tumor effect of co-administering HLX22 and trastuzumab?
A1: The synergistic effect of co-administering HLX22 and trastuzumab stems from their complementary mechanisms of action targeting the HER2 receptor.[1][2] Trastuzumab binds to subdomain IV of the HER2 extracellular domain, inhibiting ligand-independent HER2 signaling and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[1][3][4] HLX22 binds to a different, non-overlapping epitope on HER2's subdomain IV.[5][6][7][8] This dual-epitope binding allows for the simultaneous attachment of both antibodies to HER2 dimers (both homodimers and heterodimers with other HER family members like EGFR).[2][8][9][10][11] This enhanced binding leads to a significant increase in the internalization and subsequent degradation of HER2 dimers, resulting in a more potent blockade of downstream signaling pathways such as PI3K/Akt and MAPK, which are crucial for tumor cell proliferation and survival.[1][2][3][12] Preclinical studies have demonstrated that this co-treatment synergistically inhibits tumor cell proliferation and promotes apoptosis.[5][12]
Q2: What are the potential challenges or resistance mechanisms to consider when working with trastuzumab that co-administration with HLX22 might overcome?
A2: Trastuzumab resistance is a significant clinical challenge. Mechanisms of resistance include:
-
Activation of alternative signaling pathways: Upregulation of signaling through other receptor tyrosine kinases, such as IGF-1R, can bypass HER2 blockade.[3]
-
Impaired drug-target interaction: The expression of proteins like MUC4 can mask the HER2 epitope, preventing trastuzumab from binding effectively.[1][4][13]
-
Alterations in the HER2 receptor: The formation of p95-HER2, a truncated form of the receptor that lacks the trastuzumab-binding domain, can lead to resistance.[13]
-
Overactivation of downstream signaling: Mutations in components of the PI3K/Akt pathway, such as loss of PTEN function, can render cells resistant to upstream HER2 inhibition.[1][3][14]
Co-administration with HLX22 can potentially overcome some of these resistance mechanisms. By binding to a different epitope, HLX22, in combination with trastuzumab, enhances the internalization and degradation of the HER2 receptor, which may be effective even when certain resistance mechanisms are at play.[2][8][9][10][11] The more comprehensive blockade of HER2 signaling provided by the dual-antibody approach may be less susceptible to bypass by alternative pathways.
Q3: What quantitative data is available from clinical trials on the co-administration of HLX22 and trastuzumab?
A3: A phase 2 clinical study (HLX22-GC-201) evaluated the efficacy and safety of HLX22 in combination with trastuzumab and chemotherapy (XELOX) as a first-line treatment for HER2-positive advanced gastric or gastroesophageal junction cancer.[12][15][16][17]
| Parameter | HLX22 + Trastuzumab + XELOX (n=31) | Placebo + Trastuzumab + XELOX (n=31) |
| Median Follow-up | 28.5 months | 28.7 months |
| Treatment-Emergent Adverse Events (TEAEs) | 30 (96.8%) | 31 (100%) |
| Grade 3 or Higher TEAEs | 17 (54.8%) | 15 (48.4%) |
| HLX22/Placebo-related TEAE leading to death | 0 (0%) | 1 (3.2%) |
| HLX22/Placebo-related TEAE leading to discontinuation | 1 (3.2%) | 1 (3.2%) |
| Data from the HLX22-GC-201 Phase 2 Study as of December 6, 2024.[15] |
The study concluded that the combination of HLX22 and trastuzumab with chemotherapy conferred a survival benefit with a manageable safety profile.[12][15][16][17]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected synergistic effect in in vitro cell viability assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentrations | Perform a dose-response matrix experiment to determine the optimal concentrations of both HLX22 and trastuzumab. |
| Cell line variability | Ensure the cell line used (e.g., NCI-N87, SK-BR-3) has a high level of HER2 expression. Verify HER2 expression levels using flow cytometry or western blot. |
| Assay timing | Optimize the incubation time for the antibodies. A longer incubation period may be required to observe a significant effect on cell viability. |
| Antibody quality | Verify the integrity and activity of both antibody stocks. Use a positive control (e.g., a cell line known to be sensitive to trastuzumab) to confirm antibody function. |
| Assay method | Consider using a different viability assay (e.g., ATP-based assay instead of MTT) to rule out artifacts specific to the assay chemistry.[12][18] |
Issue 2: High background or non-specific binding in co-immunoprecipitation (Co-IP) experiments.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA) or the blocking time.[19] |
| Inappropriate lysis buffer | Use a milder lysis buffer to minimize the disruption of protein-protein interactions.[5] |
| Antibody cross-reactivity | Use a negative control (e.g., an isotype control antibody) to assess the level of non-specific binding. |
| Insufficient washing | Increase the number of wash steps or the stringency of the wash buffer to remove non-specifically bound proteins.[5] |
Issue 3: Variability in tumor growth inhibition in in vivo xenograft models.
| Possible Cause | Troubleshooting Step |
| Tumor cell implantation site | Ensure consistent subcutaneous implantation of tumor cells to minimize variability in tumor establishment and growth. |
| Animal health | Monitor the health of the animals closely, as underlying health issues can affect tumor growth and response to treatment. |
| Antibody dosage and schedule | Optimize the dosage and administration schedule for both HLX22 and trastuzumab based on preliminary in vivo studies. |
| Tumor heterogeneity | If using patient-derived xenografts (PDXs), be aware of inherent tumor heterogeneity which can lead to variable treatment responses. |
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed HER2-positive cancer cells (e.g., NCI-N87) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Antibody Treatment:
-
Prepare serial dilutions of HLX22 and trastuzumab, both individually and in combination, in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the antibody solutions. Include a vehicle control (medium only).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as GraphPad Prism to calculate IC50 values and assess synergy using methods like the Chou-Talalay method.
-
2. In Vivo Tumor Xenograft Model
This protocol is a general guideline and must be performed in accordance with institutional animal care and use committee (IACUC) regulations.
-
Cell Preparation and Implantation:
-
Harvest HER2-positive cancer cells (e.g., NCI-N87) and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of female BALB/c nude mice.[7]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, HLX22 alone, trastuzumab alone, HLX22 + trastuzumab).[7]
-
-
Antibody Administration:
-
Tumor Measurement and Monitoring:
-
Measure tumor volume twice weekly using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Compare tumor growth inhibition between the different treatment groups.
-
Signaling Pathways and Experimental Workflows
Caption: Dual blockade of HER2 by HLX22 and trastuzumab.
Caption: Preclinical experimental workflow.
References
- 1. redalyc.org [redalyc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. proteinguru.com [proteinguru.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASH 2025 Oral Presentation: Innovent Biologics Announces Initial Results of the First-in-Human Phase 1 Study of Trispecific Antibody IBI3003 in Relapsed or Refractory Multiple Myeloma [prnewswire.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacists at the Forefront: Proactive Management of Adverse Events in ADC Therapy [jhoponline.com]
- 15. The unique monoclonal antibodies and immunochemical assay for comprehensive determination of the cell-bound and soluble HER2 in different biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual HER2 blockade in the neoadjuvant and adjuvant treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Viability Assays for Cells in Culture [jove.com]
- 19. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
HLX22 stability and handling for lab use
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of the anti-HER2 monoclonal antibody, HLX22, for laboratory use. Here you will find troubleshooting guides and frequently asked questions to support your experiments.
Disclaimer
The information provided herein is based on general best practices for handling and storing monoclonal antibodies. As specific stability and handling data for HLX22 for laboratory use are not publicly available, these recommendations should be considered as general guidance. Researchers should always refer to any product-specific information provided by the manufacturer.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for lyophilized HLX22?
Lyophilized antibodies are generally stable at a range of temperatures. For long-term storage, it is recommended to store lyophilized HLX22 at -20°C or -80°C. For short-term storage (a few weeks), 4°C is acceptable.
2. How should I reconstitute lyophilized HLX22?
Reconstitution should be performed using a sterile, high-purity solvent. The choice of solvent can affect the stability of the antibody.
General Reconstitution Protocol:
-
Step 1: Briefly centrifuge the vial of lyophilized HLX22 to ensure the powder is at the bottom.
-
Step 2: Add the recommended volume of sterile, cold reconstitution buffer (e.g., sterile PBS or sterile distilled water) to the vial. Direct the stream of buffer down the side of the vial to avoid foaming.
-
Step 3: Gently swirl the vial or rock it back and forth to dissolve the powder. Avoid vigorous shaking or vortexing as this can cause aggregation.
-
Step 4: Allow the vial to sit at room temperature for 15-30 minutes with occasional gentle agitation to ensure complete reconstitution.
3. What is the recommended storage condition for reconstituted HLX22?
The stability of reconstituted HLX22 will depend on the storage conditions.
| Storage Duration | Recommended Temperature | Notes |
| Short-term (up to 1 week) | 4°C | Avoid repeated temperature fluctuations. |
| Long-term (up to 1 year) | -20°C or -80°C | Aliquot the antibody into single-use volumes to avoid freeze-thaw cycles. |
4. How many freeze-thaw cycles can reconstituted HLX22 tolerate?
It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to antibody aggregation and a decrease in activity. For long-term storage, it is best practice to aliquot the reconstituted antibody into smaller, single-use volumes.
5. What are the signs of HLX22 degradation?
Degradation of HLX22 may manifest as:
-
Aggregation: Visible precipitates or cloudiness in the solution.
-
Loss of Activity: Reduced binding to the HER2 receptor in functional assays.
-
Fragmentation: Appearance of lower molecular weight bands on a non-reducing SDS-PAGE.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced antibody activity in an assay | Improper storage | Ensure the antibody has been stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles. |
| Antibody degradation | Check for signs of aggregation or fragmentation. If degradation is suspected, use a fresh vial of antibody. | |
| Incorrect antibody concentration | Verify the concentration of the antibody stock and the final dilution used in the assay. | |
| High background in Western Blot or ELISA | Non-specific binding of the primary antibody | Increase the number of washes. Optimize the blocking buffer (e.g., increase the percentage of non-fat dry milk or BSA). |
| Antibody concentration is too high | Titrate the primary antibody to determine the optimal concentration. | |
| Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody. Run a control with only the secondary antibody. | |
| Visible precipitates in the antibody solution | Aggregation due to improper handling | Centrifuge the vial at a low speed to pellet the aggregates and use the supernatant. Avoid vortexing or vigorous shaking. |
| Freeze-thaw cycles | Aliquot the antibody into single-use volumes for storage. | |
| Contamination | Ensure sterile handling techniques are used during reconstitution and handling. |
Experimental Protocols
HER2 Signaling Pathway
HLX22 is a monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[1] HER2 is a member of the ErbB family of receptor tyrosine kinases.[2] Upon dimerization with other ErbB family members, HER2 initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5][6] HLX22 binds to a distinct epitope on the extracellular domain of HER2 compared to trastuzumab, leading to enhanced internalization of the HER2 receptor.[7][8]
Western Blot Protocol for HER2 Detection
This protocol outlines a general procedure for detecting HER2 protein levels in cell lysates by Western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-HER2 antibody (e.g., HLX22)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-HER2 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Immunoprecipitation (IP) of HER2
This protocol describes the immunoprecipitation of HER2 from cell lysates.
Materials:
-
Cell lysis buffer
-
Anti-HER2 antibody (e.g., HLX22)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Prepare cell lysates as described in the Western blot protocol.
-
Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-HER2 antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with cold wash buffer.
-
Elution: Elute the immunoprecipitated HER2 protein from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Cell-Based ELISA for HER2
This protocol provides a general method for a cell-based ELISA to quantify HER2 expression on the cell surface.
Materials:
-
96-well cell culture plates
-
HER2-positive and negative cell lines
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-HER2 antibody (e.g., HLX22)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Fixation: Fix the cells with fixation buffer.
-
Blocking: Block the cells with blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with the anti-HER2 primary antibody.
-
Washing: Wash the cells with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the HRP-conjugated secondary antibody.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate until a color develops. Add stop solution to stop the reaction.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Experimental Workflow for Antibody Characterization
The following diagram illustrates a typical workflow for characterizing a monoclonal antibody like HLX22 in a laboratory setting.
References
- 1. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HER2 - Wikipedia [en.wikipedia.org]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HER2 Cell Based ELISA Kit (A103181) [antibodies.com]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
interpreting inconsistent results from HLX22 experiments
Welcome to the technical support center for HLX22 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is HLX22 and how does its mechanism of action differ from other HER2-targeting antibodies like trastuzumab?
HLX22 is an innovative recombinant humanized anti-HER2 monoclonal antibody.[1] It targets a different epitope on the extracellular subdomain IV of the HER2 receptor than trastuzumab.[2][3] This distinct binding site allows HLX22 and trastuzumab to bind simultaneously to the HER2 receptor without competition.[2][4] The dual binding of HLX22 and trastuzumab to HER2 dimers (both homodimers and heterodimers with other ErbB family members like EGFR) leads to a significant increase in the internalization and subsequent degradation of the HER2 receptor, thereby enhancing the blockade of downstream signaling pathways.[2][3][5]
Q2: We are observing lower than expected efficacy of HLX22 in our in vitro cell viability assays. What are the potential causes?
Several factors could contribute to lower than expected efficacy in cell viability assays:
-
Cell Line Specifics: HER2 expression levels can vary significantly between different cancer cell lines and even within the same cell line at different passages.[6][7][8] It is crucial to verify the HER2 expression level of your target cells.
-
Receptor Density: The density of HER2 on the cell surface can influence the efficacy of antibody-based therapies.[9][10] Cells with lower HER2 density may show a reduced response.
-
HLX22 Concentration: Ensure that the concentration of HLX22 used is within the optimal range for your specific cell line. A dose-response experiment is recommended to determine the optimal concentration.
-
Assay-Specific Issues: The choice of cell viability assay (e.g., MTT, ATP-based) can influence the results. Ensure the chosen assay is appropriate for your experimental conditions and that the readout is not affected by the experimental treatment itself.
Q3: Our ADCC (Antibody-Dependent Cell-Mediated Cytotoxicity) assay results with HLX22 are inconsistent. What should we troubleshoot?
Inconsistent ADCC assay results can arise from several sources:
-
Effector Cell Variability: The activity of effector cells (like Natural Killer cells) can vary between donors and preparations. It is important to use a consistent source of effector cells and to qualify each batch.
-
Effector to Target (E:T) Ratio: The ratio of effector cells to target cells is a critical parameter in ADCC assays. This ratio should be optimized for each cell line and effector cell type.
-
Target Cell HER2 Expression: As with other assays, the level of HER2 expression on the target cells is crucial for efficient ADCC.
-
Antibody Glycosylation: The glycosylation pattern of the antibody can impact its ability to engage Fc receptors on effector cells, which is essential for ADCC.
Q4: We are seeing conflicting results between our cell viability data and our Western blot analysis of downstream signaling pathways (e.g., p-Akt, p-ERK). How can we interpret this?
Discrepancies between cell viability and signaling pathway inhibition can occur for several reasons:
-
Temporal Differences: Inhibition of signaling pathways often occurs rapidly after treatment, while effects on cell viability may take longer to manifest. Consider performing a time-course experiment for both assays.
-
Pathway Redundancy and Crosstalk: Cancer cells can have redundant or compensatory signaling pathways. While HLX22 may effectively block the HER2 pathway, cells might adapt by upregulating other survival pathways.[11]
-
Assay Sensitivity: The sensitivity of your Western blot for detecting subtle changes in protein phosphorylation might differ from the sensitivity of your cell viability assay.
-
Off-Target Effects: While HLX22 is highly specific for HER2, it's important to consider any potential off-target effects in your specific experimental system.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Symptoms:
-
Large error bars in dose-response curves.
-
Poor reproducibility between replicate plates or experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding each plate. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Dilution | Prepare fresh serial dilutions of HLX22 for each experiment. Ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Standardize the incubation time for all plates in an experiment. |
| Cell Line Instability | Use cells from a consistent passage number. Regularly check for changes in morphology and growth rate. Confirm HER2 expression levels periodically.[7] |
Issue 2: Weak or No Signal in Western Blot for Phosphorylated HER2 (p-HER2)
Symptoms:
-
Faint or absent bands for p-HER2 despite treatment with a known activator.
-
Inability to detect a decrease in p-HER2 after HLX22 treatment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low HER2 Expression | Confirm HER2 expression in your cell line using a more sensitive method like flow cytometry or by using a positive control cell line with high HER2 expression (e.g., SK-BR-3, BT-474).[6][8] |
| Suboptimal Antibody Concentration | Titrate the primary anti-p-HER2 antibody to determine the optimal concentration. |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of HER2. Ensure complete cell lysis. |
| Poor Protein Transfer | Verify transfer efficiency using Ponceau S staining of the membrane. Optimize transfer time and voltage. |
| Inactive Secondary Antibody | Ensure the secondary antibody is specific for the primary antibody's host species and is not expired. |
Experimental Protocols and Data
Cell Viability Assay (MTT)
This protocol is for assessing the effect of HLX22 on the viability of HER2-positive cancer cells.
Methodology:
-
Seed HER2-positive cancer cells (e.g., NCI-N87, SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of HLX22, trastuzumab, and a combination of both in complete cell culture medium.
-
Remove the overnight culture medium and add 100 µL of the antibody dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Representative Data:
| Treatment | Concentration (µg/mL) | Cell Viability (%) NCI-N87 | Cell Viability (%) SK-BR-3 |
| Untreated Control | 0 | 100 ± 5.2 | 100 ± 6.1 |
| HLX22 | 1 | 85 ± 4.5 | 88 ± 5.3 |
| 10 | 62 ± 3.8 | 65 ± 4.7 | |
| 100 | 45 ± 3.1 | 48 ± 3.9 | |
| Trastuzumab | 1 | 82 ± 4.9 | 85 ± 5.1 |
| 10 | 58 ± 4.2 | 61 ± 4.5 | |
| 100 | 41 ± 3.5 | 44 ± 3.7 | |
| HLX22 + Trastuzumab | 1 + 1 | 70 ± 4.1 | 72 ± 4.8 |
| 10 + 10 | 40 ± 3.3 | 43 ± 3.6 | |
| 100 + 100 | 25 ± 2.8 | 28 ± 3.1 |
Note: The above data is representative and may vary depending on the specific experimental conditions. Pre-clinical studies have shown that the combination of HLX22 and trastuzumab can synergistically inhibit tumor cell proliferation.[2][5]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol measures the ability of HLX22 to induce ADCC against HER2-positive cancer cells.
Methodology:
-
Label HER2-positive target cells (e.g., BT-474) with a fluorescent dye (e.g., Calcein AM).
-
Plate the labeled target cells in a 96-well plate.
-
Add serial dilutions of HLX22 or a control antibody to the wells.
-
Isolate effector cells (e.g., NK cells from peripheral blood mononuclear cells).
-
Add the effector cells to the wells at a predetermined Effector to Target (E:T) ratio (e.g., 10:1, 25:1).
-
Incubate the plate for 4-6 hours at 37°C.
-
Measure the release of the fluorescent dye into the supernatant using a fluorescence plate reader, which indicates target cell lysis.
-
Calculate the percentage of specific lysis.
Representative Data:
| Antibody | E:T Ratio | % Specific Lysis (BT-474) |
| Isotype Control | 10:1 | 5 ± 1.5 |
| 25:1 | 8 ± 2.1 | |
| HLX22 | 10:1 | 35 ± 3.2 |
| 25:1 | 60 ± 4.5 | |
| Trastuzumab | 10:1 | 32 ± 2.9 |
| 25:1 | 55 ± 4.1 |
Note: The above data is representative. Actual results will depend on the specific effector cells and target cells used.
HER2 Receptor Internalization Assay
This protocol quantifies the internalization of the HER2 receptor upon binding of HLX22.
Methodology:
-
Culture HER2-positive cells (e.g., NCI-N87) on coverslips or in chamber slides.
-
Treat the cells with fluorescently labeled HLX22, trastuzumab, or a combination of both for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C.
-
At each time point, fix the cells with paraformaldehyde.
-
Stain the cells with a secondary antibody that recognizes the primary antibody only on the cell surface (without permeabilization) to label non-internalized receptors.
-
Permeabilize a parallel set of cells and stain with the same secondary antibody to label total (surface + internalized) receptors.
-
Analyze the fluorescence intensity using confocal microscopy or a high-content imaging system.
-
The internalized fraction can be calculated as (Total Fluorescence - Surface Fluorescence) / Total Fluorescence.
Representative Data:
| Treatment | Time (min) | % HER2 Internalization (NCI-N87) |
| HLX22 | 30 | 25 ± 3.5 |
| 60 | 45 ± 4.1 | |
| 120 | 60 ± 5.2 | |
| Trastuzumab | 30 | 15 ± 2.8 |
| 60 | 25 ± 3.3 | |
| 120 | 35 ± 3.9 | |
| HLX22 + Trastuzumab | 30 | 40 ± 4.0 |
| 60 | 70 ± 5.5 | |
| 120 | 85 ± 6.1 |
Note: Representative data illustrating the enhanced internalization with the combination treatment. Studies have shown that the combination of HLX22 and trastuzumab can increase HER2 internalization by 40-80%.[3][5]
Visualizations
HER2 Signaling Pathway
Caption: HER2 signaling pathway and points of intervention by HLX22 and Trastuzumab.
Experimental Workflow for Troubleshooting Inconsistent Cell Viability Results
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
Logical Diagram for Interpreting Inconsistent HLX22 Results
Caption: A logical framework for interpreting discordant results from HLX22 experiments.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. henlius.com [henlius.com]
- 3. henlius.com [henlius.com]
- 4. youtube.com [youtube.com]
- 5. henlius.com [henlius.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
HLX22 Binding Affinity Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with HLX22 binding affinity assays. The information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter with your HLX22 binding affinity assays, presented in a question-and-answer format.
General Assay Issues
Question: My assay is showing poor reproducibility between experiments. What are the likely causes and solutions?
Answer: Poor reproducibility in binding assays can stem from several factors. Inconsistent reagent preparation is a common culprit; always ensure your buffers and antibody dilutions are made fresh and accurately.[1] Pipetting errors, especially with small volumes, can also introduce significant variability.[1] It is crucial to use calibrated pipettes and handle them with care. Additionally, fluctuations in incubation times and temperatures can affect binding kinetics, so maintain consistency in these parameters across all experiments.[2] Finally, ensure thorough mixing of all reagents before use.[1]
Question: I am observing high background noise in my assay. How can I reduce it?
Answer: High background can be caused by several factors, including non-specific binding of antibodies and issues with your blocking step.[1] To address this, try increasing the number and duration of your wash steps to more effectively remove unbound antibodies.[2] You can also optimize your blocking buffer; consider trying different blocking agents like bovine serum albumin (BSA) or casein.[2][3] Additionally, you might need to decrease the concentration of your primary or secondary antibodies, as excessively high concentrations can lead to non-specific binding.[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: I am not getting any signal, or the signal is very weak in my ELISA. What should I check?
Answer: A lack of signal in an ELISA can be due to a variety of reasons. First, confirm that all reagents were added in the correct order and that no steps were missed.[4] An inactive substrate or enzyme conjugate could also be the issue, so it's wise to test their activity. Inadequate incubation times can also result in a weak signal; ensure you are incubating for the recommended duration. If you are using a peroxidase-based system, be aware that sodium azide is an inhibitor and should not be present in your buffers.
Question: The signal in my ELISA is too high and the wells are oversaturated. What can I do?
Answer: An excessively high signal may be the result of insufficient washing, allowing residual enzyme conjugate to remain in the wells.[1] It's also possible that the concentration of your detection reagent is too high, leading to oversaturation of the wells.[1] Additionally, ensure you are not letting the reaction proceed for too long before stopping it.[1]
Surface Plasmon Resonance (SPR)
Question: My SPR baseline is noisy or drifting. How can I stabilize it?
Answer: An unstable baseline in SPR can be caused by air bubbles in the system, so make sure your buffers are properly degassed.[5] Temperature fluctuations can also contribute to baseline drift; ensure your instrument is in a temperature-controlled environment.[5] Contamination of the sensor chip or buffer can also lead to a noisy baseline, so always use clean, filtered buffers and regenerate the sensor surface as needed.[5]
Question: I'm not seeing a binding response, or the response is very weak in my SPR experiment. What could be the problem?
Answer: A weak or absent binding response could indicate that your analyte concentration is too low.[5] Another possibility is that the ligand immobilization level on the sensor chip is insufficient.[5] It's also important to confirm that the ligand is active and properly folded after immobilization.[6] In some cases, the binding pocket of the target protein may be sterically hindered if it is too close to the sensor surface.[6][7]
Flow Cytometry-Based Binding Assays
Question: I am seeing high non-specific binding of HLX22 to my negative control cells. How can I fix this?
Answer: High non-specific binding in flow cytometry can be addressed by including a blocking step with serum from the same species as your secondary antibody. This helps to block Fc receptors on the cell surface. Using a well-characterized negative control cell line that does not express HER2 is also crucial for accurate assessment of non-specific binding.
Question: My fluorescent signal is weak, and I'm having trouble distinguishing the positive and negative populations. What can I do to improve this?
Answer: A weak fluorescent signal may be due to a low number of HER2 receptors on your cells or an insufficient concentration of HLX22. You can try increasing the concentration of the primary antibody or using a brighter secondary antibody. Also, ensure that your instrument settings, particularly the photomultiplier tube (PMT) voltages, are optimized for detecting your specific fluorophore.
Quantitative Data Summary
The following table summarizes key quantitative parameters from clinical studies of HLX22. While these are not direct parameters for in vitro binding assays, they provide context for the therapeutic concentrations and dosing of HLX22.
| Parameter | Value | Study/Reference |
| Phase 1 MTD | 25 mg/kg every 3 weeks | Investigational New Drugs[8][9] |
| Phase 2 Dosing | 15 mg/kg or 25 mg/kg | Med[10] |
| Phase 3 Dosing | 15 mg/kg | Clinical Trial HLX22-GC-301[11] |
Experimental Protocols
Direct ELISA for HLX22 Binding to HER2
This protocol describes a standard direct ELISA to measure the binding of HLX22 to its target, HER2.
-
Coating: Dilute recombinant human HER2 protein to a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL of the diluted HER2 to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Primary Antibody Incubation: Prepare serial dilutions of HLX22 in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Dilute an appropriate HRP-conjugated secondary antibody (e.g., anti-human IgG) in blocking buffer. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection: Add 100 µL of a TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for HLX22-HER2 Binding Kinetics
This protocol outlines a general procedure for analyzing the binding kinetics of HLX22 to HER2 using SPR.
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the recombinant HER2 protein (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of HLX22 (analyte) in running buffer (e.g., HBS-EP+).
-
Inject the HLX22 dilutions over the sensor surface at a constant flow rate for a defined association time.
-
Allow the running buffer to flow over the surface for a defined dissociation time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove the bound analyte from the ligand surface.
-
Ensure the regeneration step does not damage the immobilized ligand.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
HLX22 Signaling Pathway
HLX22 is a monoclonal antibody that targets the HER2 receptor.[12] It binds to subdomain IV of HER2 at a different site than trastuzumab, allowing for simultaneous binding.[10][13][14][15][16] This dual binding promotes the internalization of HER2 dimers, leading to a reduction in downstream signaling pathways that are involved in tumor growth and proliferation.[10][11][13][14][16][17][18]
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. mybiosource.com [mybiosource.com]
- 3. swordbio.com [swordbio.com]
- 4. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 5. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. henlius.com [henlius.com]
- 9. HLX22, an anti-HER-2 monoclonal antibody, in patients with advanced solid tumors overexpressing human epidermal growth factor receptor 2: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. henlius.com [henlius.com]
- 11. henlius.com [henlius.com]
- 12. Facebook [cancer.gov]
- 13. henlius.com [henlius.com]
- 14. henlius.com [henlius.com]
- 15. onclive.com [onclive.com]
- 16. Henlius Receives Orphan Drug Designation for Innovative Anti-HER2 mAb HLX22 in the U.S. for Gastric Cancer [prnewswire.com]
- 17. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in HLX22 Experimental Outcomes
This technical support center is designed for researchers, scientists, and drug development professionals working with HLX22, a humanized monoclonal antibody targeting HER2. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability in your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for issues you may encounter during your experiments with HLX22.
I. Cell Viability Assays
FAQ 1: My cell viability assay (e.g., MTT, XTT) shows inconsistent results or high variability between replicates when treating HER2-positive cells with HLX22. What are the possible causes and solutions?
High variability in cell viability assays can stem from several factors, from cell culture practices to assay execution.
Troubleshooting Guide:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Inconsistency | - Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered HER2 expression. - Cell Seeding Density: Ensure a uniform cell number is seeded across all wells. Create a single-cell suspension and mix thoroughly before plating. Use a multichannel pipette for consistency. - Cell Line Authenticity & HER2 Expression: Regularly verify the identity of your cell line (e.g., by STR profiling) and confirm HER2 expression levels (e.g., by flow cytometry or Western blot).[1] |
| HLX22 Reagent Issues | - Antibody Aggregation: Gently mix the HLX22 solution before use. Avoid vigorous vortexing. Consider a brief, low-speed centrifugation to pellet any aggregates. - Inconsistent Antibody Concentration: Ensure accurate and consistent dilution of the HLX22 stock for each experiment. Prepare fresh dilutions for each experiment. |
| Assay Protocol Execution | - Incubation Times: Adhere strictly to the recommended incubation times for both HLX22 treatment and the viability reagent. - Reagent Addition: Add reagents consistently to all wells, ensuring the pipette tips do not touch the cell monolayer. - Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate reagents and affect cell growth. Fill outer wells with sterile PBS or media. |
| Data Analysis | - Background Subtraction: Properly subtract the background absorbance/luminescence from wells containing media and viability reagent only. |
Methodology: Example Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed HER2-positive cells (e.g., SK-BR-3, BT-474) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
HLX22 Treatment: The following day, replace the medium with fresh medium containing various concentrations of HLX22. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
II. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays
FAQ 2: I am observing low or highly variable ADCC activity with HLX22. What factors could be contributing to this?
ADCC assays are complex and involve the interplay of target cells, effector cells, and the antibody. Variability can arise from any of these components.[2]
Troubleshooting Guide:
| Potential Cause | Troubleshooting Steps |
| Target Cell Issues | - Low HER2 Expression: Confirm high and consistent HER2 expression on your target cells using flow cytometry.[3] - Cell Health: Ensure target cells are healthy and in the logarithmic growth phase. |
| Effector Cell (NK Cell) Variability | - Donor Variability: If using primary NK cells from peripheral blood mononuclear cells (PBMCs), be aware of significant donor-to-donor variability in activity.[4] It is recommended to use a qualified donor or a reliable NK cell line (e.g., NK-92). - Effector Cell Viability and Activation: Ensure high viability of effector cells. If using primary NK cells, they may require overnight resting or activation with cytokines (e.g., IL-2) to enhance their cytotoxic potential. - Effector-to-Target (E:T) Ratio: Optimize the E:T ratio. A low ratio may not induce sufficient killing, while a very high ratio can lead to non-specific killing. Test a range of ratios (e.g., 5:1, 10:1, 25:1). |
| Assay Conditions | - Incubation Time: Optimize the incubation time for the ADCC assay. Typically, 4-6 hours is sufficient, but this can vary depending on the cell types. - HLX22 Concentration: Titrate the HLX22 antibody to determine the optimal concentration for inducing ADCC. |
| Assay Readout | - Chromium-51 Release Assay: High spontaneous release from target cells can mask the specific lysis. Ensure gentle handling of target cells during labeling. - Non-Radioactive Cytotoxicity Assays (e.g., LDH, aCella-TOX): Ensure that the assay components do not interfere with your experimental conditions. |
Methodology: Example ADCC (Calcein-AM Release) Assay Protocol
-
Target Cell Preparation: Label HER2-positive target cells with Calcein-AM, a fluorescent dye that is retained in live cells.
-
Plate Seeding: Seed the labeled target cells in a 96-well plate.
-
Antibody Addition: Add serial dilutions of HLX22 to the wells.
-
Effector Cell Addition: Add effector cells (e.g., primary NK cells or an NK cell line) at a predetermined E:T ratio.
-
Incubation: Co-culture the cells for 4-6 hours at 37°C.
-
Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new plate.
-
Fluorescence Measurement: Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis based on spontaneous release (target cells + effector cells, no antibody) and maximum release (target cells lysed with detergent) controls.
III. HER2 Receptor Internalization Assays
FAQ 3: My HER2 receptor internalization assay is not showing the expected increase in internalization with HLX22 treatment, or the results are not reproducible. What should I check?
Receptor internalization assays are sensitive to timing and cell handling. Inconsistent results can arise from several factors.
Troubleshooting Guide:
| Potential Cause | Troubleshooting Steps |
| Cellular Factors | - Cell Confluency: Use cells at a consistent confluency (e.g., 70-80%). Overly confluent cells may exhibit altered receptor expression and internalization kinetics. - Cell Viability: Ensure high cell viability before starting the experiment. |
| Antibody and Reagents | - Antibody Labeling: If using a fluorescently labeled HLX22, ensure the labeling process did not compromise its binding affinity. Validate the binding of the labeled antibody. - pH-sensitive Dyes: When using pH-sensitive dyes (e.g., pHrodo), ensure the assay buffer has the correct pH.[5] |
| Experimental Procedure | - Temperature Control: Maintain the correct temperatures during the assay. Binding should be performed on ice (4°C) to prevent premature internalization. Internalization is then initiated by shifting the cells to 37°C. - Timing: Be precise with the incubation times for both binding and internalization steps. - Washing Steps: Perform washing steps gently to avoid detaching cells. |
| Detection Method | - Flow Cytometry: Ensure proper compensation settings if using multiple fluorochromes. Gate on the live, single-cell population. - Confocal Microscopy: Optimize imaging parameters to minimize photobleaching. |
Methodology: Example HER2 Internalization Assay (Flow Cytometry)
-
Cell Preparation: Harvest HER2-positive cells and resuspend them in cold binding buffer.
-
Antibody Binding: Incubate the cells with fluorescently labeled HLX22 on ice for 30-60 minutes to allow binding to surface HER2.
-
Internalization Induction: Wash the cells to remove unbound antibody and then resuspend them in pre-warmed culture medium. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization. A 4°C control should be included to represent no internalization.
-
Surface Signal Quenching/Stripping: At each time point, stop internalization by placing the cells on ice. To differentiate between surface-bound and internalized antibody, either quench the surface fluorescence with a quenching agent (e.g., trypan blue) or strip the surface-bound antibody with a low-pH buffer.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The remaining fluorescence intensity after quenching/stripping represents the internalized antibody.
-
Data Analysis: Calculate the percentage of internalization relative to the total bound antibody at time zero.
Data Summary
The following tables summarize key quantitative data related to HLX22 from preclinical and clinical studies.
Table 1: In Vitro Synergistic Anti-Tumor Activity of HLX22 in Combination with Trastuzumab (HLX02) [6]
| Cell Line | HER2 Status | Combination Index (CI) | Interpretation |
| NCI-N87 (Gastric) | 3+ | < 0.3 | Very Strong Synergy |
| BT-474 (Breast) | 3+ | 0.3 < CI < 0.6 | Strong Synergy |
Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy.
Table 2: Phase 2 Clinical Trial Efficacy of HLX22 in HER2-Positive Gastric Cancer (HLX22-GC-201 Study) [7]
| Treatment Group | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| 15 mg/kg HLX22 + HLX02 + XELOX | Not Reached | 82.4% |
| 25 mg/kg HLX22 + HLX02 + XELOX | 15.1 months | 77.8% |
| Placebo + HLX02 + XELOX | 8.2 months | 88.9% |
Visualizations
The following diagrams illustrate key concepts related to HLX22's mechanism of action and experimental workflows.
Caption: HER2 signaling pathway and the mechanism of action of HLX22.
Caption: Experimental workflow for an Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results with HLX22.
References
- 1. Frontiers | Pathological identification of HER2-low breast cancer: Tips, tricks, and troubleshooting for the optimal test [frontiersin.org]
- 2. Eliminating Donor Variability in ADCC Assays –Implementation in QC Lot Release [discoverx.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. ADCC Assays - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. ADCC assay I NK cells I Immuno-Oncology CRO services [explicyte.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HLX22 and Other HER2-Targeting Antibodies for Researchers
This guide provides a detailed comparison of HLX22, a novel HER2-targeting monoclonal antibody, with other established HER2-targeting antibodies, primarily trastuzumab and pertuzumab. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of HER2-targeted therapies. This document summarizes key preclinical and clinical findings, presents comparative data in a structured format, and outlines typical experimental methodologies used to evaluate these antibodies.
Introduction to HER2-Targeting Antibodies
The human epidermal growth factor receptor 2 (HER2) is a key driver in several cancers, most notably in a subset of breast and gastric cancers. Its overexpression is associated with aggressive disease and poor prognosis. Monoclonal antibodies that target HER2 have revolutionized the treatment of these malignancies. Trastuzumab and pertuzumab are cornerstone therapies, and newer agents like HLX22 are emerging with distinct mechanisms of action.
HLX22 is an innovative anti-HER2 monoclonal antibody that binds to the extracellular subdomain IV of HER2 at a site different from that of trastuzumab.[1][2][3] This unique binding characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to HER2 dimers on the tumor cell surface.[1][2][3]
Trastuzumab also binds to subdomain IV of the HER2 extracellular domain.[4] Its mechanisms of action include the inhibition of HER2-mediated signaling pathways and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[4]
Pertuzumab targets the extracellular dimerization domain (subdomain II) of HER2.[5][6][7] By sterically blocking this domain, pertuzumab inhibits the heterodimerization of HER2 with other HER family members, a critical step in signaling activation.[5][6][7]
Mechanism of Action and Binding Epitopes
The distinct binding sites of these antibodies on the HER2 receptor are fundamental to their unique and, in some cases, synergistic anti-tumor activities.
-
HLX22: Binds to a non-overlapping epitope on subdomain IV of HER2, allowing for dual blockade in combination with trastuzumab.[1][4] This simultaneous binding has been shown to promote the internalization and subsequent degradation of HER2 dimers.[8]
-
Trastuzumab: Attaches to a different region within subdomain IV of HER2.[4]
-
Pertuzumab: Binds to subdomain II, the dimerization arm of HER2, effectively preventing it from pairing with other HER family receptors.[5]
Comparative Performance Data
The following tables summarize available quantitative data for HLX22, trastuzumab, and pertuzumab. It is important to note that direct head-to-head preclinical studies comparing all three antibodies under identical conditions are limited.
Table 1: Binding Affinity to HER2
| Antibody | Target Domain | Dissociation Constant (KD) | Method | Reference(s) |
| HLX22 | Subdomain IV | Not explicitly reported | - | [4] |
| Trastuzumab | Subdomain IV | ~0.52 - 5 nM | Cell-based assay, Octet QKe | [9][10] |
| Pertuzumab | Subdomain II | ~0.77 - 26.6 nM | Octet QKe, Computational | [5][10] |
Note: KD values can vary depending on the experimental method and conditions.
Table 2: In Vitro Cell Proliferation Inhibition (IC50)
| Antibody | Cell Line | IC50 | Reference(s) |
| HLX22 | NCI-N87, BT-474 | Data presented as isobolograms in combination with HLX02 (Trastuzumab biosimilar), showing synergy. IC50 for HLX22 alone not explicitly stated. | [4] |
| Trastuzumab | SK-BR-3 | ~0.033 nM | [11] |
| Gastric Cancer Cell Lines | ~0.5 - 1 µM | [12] | |
| Pertuzumab | SK-BR-3 | ~0.087 nM | [11] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Preclinical and Clinical Efficacy of HLX22
Preclinical studies have demonstrated that the combination of HLX22 with a trastuzumab biosimilar (HLX02) leads to enhanced internalization of HER2 dimers and synergistic anti-tumor effects in gastric cancer cell lines and xenograft models.[4] Furthermore, HLX22 has been shown to have comparable ADCC activity to the trastuzumab biosimilar.[4]
Clinically, a phase 1 trial of HLX22 in patients with advanced solid tumors overexpressing HER2 showed that the antibody was well-tolerated.[13] Phase 2 trials combining HLX22 with trastuzumab and chemotherapy in patients with HER2-positive gastric or gastroesophageal junction cancer have shown significant improvements in survival rates and anti-tumor efficacy.[14] Ongoing phase 2 and 3 trials are further evaluating HLX22 in combination with other agents, including trastuzumab deruxtecan (T-DXd), in both HER2-low and HER2-positive breast and gastric cancers.[8][14]
Experimental Methodologies
This section provides an overview of the detailed protocols for key experiments used to characterize and compare HER2-targeting antibodies.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of an antibody to recruit immune effector cells (like Natural Killer cells) to lyse target tumor cells. A common method is the chromium-51 (51Cr) release assay.[15][16][17]
Protocol: Chromium-51 Release ADCC Assay [15][17]
-
Target Cell Preparation:
-
Culture HER2-positive cancer cells (e.g., SK-BR-3, BT-474) to 70-80% confluency.
-
Harvest and wash the cells with culture medium.
-
Label the target cells by incubating with 51Cr-sodium chromate for 1-2 hours at 37°C.
-
Wash the labeled cells multiple times to remove unincorporated 51Cr.
-
Resuspend the cells to a final concentration of 1 x 105 cells/mL.
-
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To enrich for NK cells, PBMCs can be further processed using NK cell isolation kits.
-
Wash and resuspend effector cells to the desired concentration.
-
-
ADCC Reaction:
-
In a 96-well U-bottom plate, add 50 µL of labeled target cells (5,000 cells/well).
-
Add 50 µL of the HER2-targeting antibody (e.g., HLX22, trastuzumab) at various concentrations.
-
Add 50 µL of effector cells at a specific effector-to-target (E:T) ratio (e.g., 25:1).
-
Include control wells:
-
Spontaneous release: Target cells + medium only.
-
Maximum release: Target cells + detergent (e.g., Triton X-100).
-
Effector cell control: Effector cells + target cells without antibody.
-
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate.
-
Transfer an aliquot of the supernatant from each well to a gamma counter.
-
Measure the radioactivity (counts per minute, CPM).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Antibody Internalization Assay
This assay quantifies the extent to which a HER2-targeting antibody is internalized by cancer cells upon binding to the receptor. Flow cytometry is a common method for this analysis.
Protocol: Flow Cytometry-Based Antibody Internalization Assay
-
Cell Preparation:
-
Seed HER2-positive cells (e.g., NCI-N87, SK-BR-3) in a 6-well plate and grow to 80-90% confluency.
-
-
Antibody Labeling (Optional but Recommended):
-
Label the HER2-targeting antibody with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
-
Internalization:
-
Incubate the cells with the fluorescently labeled antibody (e.g., 10 µg/mL) at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization.
-
As a control for surface binding only, incubate a set of cells with the antibody at 4°C for the longest time point.
-
-
Quenching of Surface Fluorescence:
-
After incubation, wash the cells with ice-cold PBS.
-
To distinguish between surface-bound and internalized antibody, quench the fluorescence of the surface-bound antibody by adding a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) for a short period on ice.
-
-
Cell Harvesting and Staining:
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with ice-cold FACS buffer (PBS with 1% BSA).
-
If the primary antibody was not labeled, perform secondary staining with a fluorescently labeled anti-human IgG antibody.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
The mean fluorescence intensity (MFI) of the cells at 37°C (after quenching) represents the internalized antibody. The MFI of the cells at 4°C represents the total surface-bound antibody.
-
-
Data Analysis:
-
Calculate the percentage of internalization at each time point: % Internalization = (MFI of 37°C sample / MFI of 4°C sample) x 100
-
HER2 Signaling Pathway
The binding of these antibodies to HER2 ultimately aims to disrupt its downstream signaling cascades, which are crucial for tumor cell proliferation, survival, and migration. The two major pathways activated by HER2 are the PI3K/Akt/mTOR pathway and the Ras/Raf/MAPK pathway.
Conclusion
HLX22 represents a promising next-generation HER2-targeting antibody with a distinct mechanism of action that complements existing therapies like trastuzumab. Its ability to bind to a unique epitope on HER2 subdomain IV and enhance receptor internalization offers a potential strategy to overcome resistance and improve patient outcomes. The synergistic effects observed when combined with trastuzumab in preclinical and early clinical studies are encouraging. Further research, particularly direct comparative studies with established HER2-targeting agents and the publication of detailed quantitative data, will be crucial in fully defining the therapeutic potential of HLX22 in the treatment of HER2-driven cancers.
References
- 1. Henlius Receives Orphan-Drug Designation for HLX22 (anti-HER2 mAb) for Gastric Cancer | Insights & Resources | Goodwin [goodwinlaw.com]
- 2. onclive.com [onclive.com]
- 3. henlius.com [henlius.com]
- 4. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Combination efficacy of pertuzumab and trastuzumab for trastuzumab emtansine-resistant cells exhibiting attenuated lysosomal trafficking or efflux pumps upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. henlius.com [henlius.com]
- 9. Trastuzumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. HLX22, an anti-HER-2 monoclonal antibody, in patients with advanced solid tumors overexpressing human epidermal growth factor receptor 2: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: HLX22 vs. Pertuzumab in HER2-Targeted Therapy
A detailed comparison of HLX22 and pertuzumab, two monoclonal antibodies targeting the Human Epidermal Growth factor Receptor 2 (HER2), reveals distinct and complementary mechanisms of action. While both are designed to combat HER2-positive cancers, their approaches to disrupting oncogenic signaling differ fundamentally at the molecular level. Pertuzumab acts as a classic dimerization inhibitor, while HLX22 functions as a receptor internalization enhancer, particularly when used in combination with a trastuzumab-like antibody. This guide provides an objective comparison of their mechanisms, supported by experimental data, for researchers and drug development professionals.
Core Mechanisms of Action
Pertuzumab: The Dimerization Inhibitor
Pertuzumab is a humanized monoclonal antibody that specifically targets the extracellular dimerization domain (subdomain II) of the HER2 protein.[1][2][3] Its primary mechanism is to sterically block the ability of HER2 to form heterodimers with other members of the HER family, such as HER1 (EGFR), HER3, and HER4.[2][4][5] The HER2/HER3 heterodimer is considered the most potent signaling pair for activating the PI3K/Akt pathway, a critical driver of cell proliferation and survival.[1][4][6] By preventing this dimerization, pertuzumab effectively inhibits ligand-initiated downstream signaling through the mitogen-activated protein (MAP) kinase and PI3K pathways, which can lead to cell growth arrest and apoptosis.[1][2] Additionally, as an IgG1 antibody, pertuzumab can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), flagging cancer cells for destruction by immune effector cells.[1][2][7]
HLX22: The Receptor Internalization Enhancer
HLX22 is an innovative humanized IgG1 monoclonal antibody that binds to the extracellular subdomain IV of HER2.[7][8][9][10][11] Although it binds to the same subdomain as trastuzumab, it targets a distinct, non-overlapping epitope.[7][9][12] This unique binding site is the cornerstone of its mechanism. Instead of preventing dimerization, it allows for the simultaneous binding of both HLX22 and a trastuzumab-like antibody to a single HER2 dimer (both HER2/HER2 homodimers and HER2/EGFR heterodimers).[8][10][11][12]
This "dual-epitope" binding acts as a powerful trigger for receptor-mediated endocytosis. Pre-clinical studies have shown this combination leads to a remarkable 40%–80% increase in the internalization and subsequent degradation of HER2 dimers.[8][11][12] By clearing the HER2 receptors from the cell surface, the HLX22 combination therapy provides a more profound and strengthened blockade of HER2-mediated signaling pathways, ultimately inhibiting tumor cell proliferation and promoting apoptosis.[8][13] Like pertuzumab, HLX22 also demonstrates comparable ADCC activity.[7]
Comparative Summary of Mechanisms
| Feature | HLX22 | Pertuzumab |
| Target Receptor | Human Epidermal Growth Factor Receptor 2 (HER2) | Human Epidermal Growth Factor Receptor 2 (HER2) |
| Binding Site | Extracellular Subdomain IV (non-overlapping with trastuzumab)[7][9][12] | Extracellular Dimerization Domain (Subdomain II)[1][2][14] |
| Primary Mechanism | Enhances internalization and degradation of HER2 dimers when combined with a trastuzumab-like antibody.[8][10][12][15] | Inhibits ligand-dependent heterodimerization of HER2 with other HER family members (e.g., HER3).[2][4][16][17] |
| Effect on Dimerization | Binds simultaneously with trastuzumab to HER2 dimers, promoting their removal.[8][10][11] | Sterically hinders the formation of HER2 heterodimers.[18][19] |
| Effect on Receptor Internalization | Significantly increases (40-80%) HER2 internalization and degradation.[11][12] | Minimal direct effect on HER2 internalization; mechanism is blockade of signaling. |
| Downstream Signaling Impact | Strengthened blockade of downstream pathways (STAT3, AKT, P70 S6) due to receptor degradation.[20] | Inhibition of ligand-initiated PI3K/Akt and MAPK pathways.[1][2] |
| Immune Effector Functions | Mediates Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[7][21] | Mediates Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[1][2][5] |
Visualizing the Mechanisms
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pertuzumab - NCI [dctd.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pertuzumab - Wikipedia [en.wikipedia.org]
- 5. How PERJETA® (pertuzumab) works for HER2+ Breast Cancer | HCP [perjeta-hcp.com]
- 6. jodasexpoim.in [jodasexpoim.in]
- 7. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. henlius.com [henlius.com]
- 9. onclive.com [onclive.com]
- 10. henlius.com [henlius.com]
- 11. henlius.com [henlius.com]
- 12. henlius.com [henlius.com]
- 13. henlius.com [henlius.com]
- 14. Binding Affinity of Trastuzumab and Pertuzumab Monoclonal Antibodies to Extracellular HER2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Henlius' HLX22 with T-Dxd Begins Phase 2 Trial for HER2-low, HR-positive BC [synapse.patsnap.com]
- 16. HER2 Dimerization Inhibitor Pertuzumab – Mode of Action and Clinical Data in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pertuzumab in the treatment of HER2+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of pertuzumab in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Facebook [cancer.gov]
HLX22: A Novel Anti-HER2 Monoclonal Antibody with Potential to Overcome Trastuzumab Resistance
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the efficacy of HLX22, an innovative anti-HER2 monoclonal antibody, particularly in the context of trastuzumab-resistant models. By binding to a distinct epitope on the HER2 receptor, HLX22, in combination with trastuzumab, initiates a unique mechanism of action that enhances the internalization and degradation of HER2, suggesting a promising strategy to overcome acquired resistance to trastuzumab-based therapies. This document summarizes key preclinical and clinical findings, details experimental protocols, and visualizes the underlying molecular pathways and study designs.
Mechanism of Action: A Synergistic Approach to HER2 Blockade
HLX22 is a humanized IgG1 monoclonal antibody that targets the extracellular subdomain IV of the human epidermal growth factor receptor 2 (HER2).[1] Unlike trastuzumab, HLX22 binds to a non-overlapping epitope on HER2.[2][3] This distinct binding site allows for the simultaneous binding of both HLX22 and trastuzumab to the HER2 receptor.[2][3] This dual-binding mechanism leads to a synergistic anti-tumor effect through enhanced receptor internalization and degradation.
Preclinical studies have demonstrated that the combination of HLX22 and a trastuzumab biosimilar (HLX02) promotes the internalization of both HER2/HER2 homodimers and HER2/EGFR heterodimers, resulting in a 40%–80% increase in HER2 internalization.[2] This increased internalization leads to the degradation of the HER2 receptor, thereby strengthening the blockade of downstream HER2-mediated signaling pathways.[4][5] This mechanism is a key differentiator from other dual-blockade strategies and suggests that HLX22 in combination with trastuzumab could be effective in tumors that have developed resistance to trastuzumab alone.
Efficacy in HER2-Positive Models: Preclinical and Clinical Evidence
While direct evidence in explicitly trastuzumab-resistant models is emerging, the potent synergistic effect of HLX22 and trastuzumab has been demonstrated in various HER2-positive cancer models.
Preclinical Studies
-
In Vitro: The combination of HLX22 and trastuzumab has been shown to synergistically inhibit the proliferation of HER2-positive gastric and breast cancer cell lines.[1] This co-treatment also inhibited cell proliferation induced by epidermal growth factor (EGF) and histidine-rich glycoprotein 1 (HRG1).[4][6]
-
In Vivo: In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of HER2-positive gastric cancer, the combination of HLX22 and trastuzumab demonstrated enhanced anti-tumor activity and induced cancer cell apoptosis.[2]
Clinical Trials
A randomized, double-blind, phase 2 clinical trial (HLX22-GC-201) evaluated the efficacy and safety of HLX22 in combination with trastuzumab and chemotherapy (capecitabine and oxaliplatin) as a first-line treatment for HER2-positive locally advanced or metastatic gastric or gastroesophageal junction cancer.[7][8]
Table 1: Efficacy Results from the Phase 2 HLX22-GC-201 Study [7]
| Efficacy Endpoint | HLX22 + Trastuzumab + Chemotherapy (n=31) | Placebo + Trastuzumab + Chemotherapy (n=31) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) by IRRC | Not Reached (NR) (95% CI, 23.5 months-NE) | 8.3 months (95% CI, 5.7-12.7) | 0.2 (0.06-0.45) |
| 12-Month PFS Rate | 73.8% (95% CI, 50.3%-87.4%) | 34.2% (95% CI, 12.0%-58.1%) | |
| 24-Month PFS Rate | 61.5% (95% CI, 30.4%-82.0%) | 11.4% (95% CI, 0.8%-38.1%) | |
| Objective Response Rate (ORR) by IRRC | 87.1% (95% CI, 70.2%-96.4%) | 80.6% (95% CI, 62.5%-92.5%) | OR: 1.6 (0.4-6.5) |
| Median Duration of Response (DoR) | NR (95% CI, 22.1 months-NE) | 9.7 months (95% CI, 4.6-20.0) | 0.1 (0.04-0.41) |
| 12-Month DoR Rate | 78.5% (95% CI, 51.8%-91.4%) | 26.3% (95% CI, 5.1%-55.0%) |
IRRC: Independent Radiology Review Committee; CI: Confidence Interval; NE: Not Evaluable; OR: Odds Ratio
The results from this phase 2 study demonstrated that the addition of HLX22 to trastuzumab and chemotherapy significantly improved progression-free survival and duration of response in patients with HER2-positive gastric/gastroesophageal junction cancer, with a manageable safety profile.[5]
Experimental Protocols
In Vitro Synergy Assay
The synergistic action of HLX22 in combination with a trastuzumab biosimilar (HLX02) was evaluated using a cell proliferation assay in the NCI-N87 human gastric cancer cell line (HER2 3+ expression). The combination index (CI) was calculated based on the Chou-Talalay method. A CI value of less than 1 indicates a synergistic effect. In this study, the combination of HLX22 and HLX02 showed potentiation of anti-proliferation activity.[1]
Phase 2 Clinical Trial (HLX22-GC-201)
This was a randomized, double-blinded, multicenter, phase 2 study.[8]
-
Patient Population: Patients with locally advanced/metastatic HER2-positive gastric/gastroesophageal junction cancer with no prior systemic antitumor therapy.[8]
-
Treatment Arms:
-
Primary Endpoints: Progression-free survival (PFS) and objective response rate (ORR) as assessed by an independent radiological review committee (IRRC).[4][8]
Future Directions and Ongoing Research
Based on the promising results of the phase 2 study, an international, multicenter, phase 3 clinical trial (HLX22-GC-301) is currently underway to further evaluate the efficacy and safety of HLX22 in combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive advanced gastric cancer.[9][10][11]
Furthermore, a phase 2 clinical trial (HLX22-BC201) has been initiated to investigate HLX22 in combination with trastuzumab deruxtecan (T-DXd) for the treatment of HER2-low, hormone receptor (HR)-positive locally advanced or metastatic breast cancer.[12][13]
Conclusion
HLX22, in combination with trastuzumab, presents a novel and promising therapeutic strategy for HER2-positive cancers. Its unique mechanism of action, which leads to enhanced HER2 receptor internalization and degradation, provides a strong rationale for its potential to overcome trastuzumab resistance. The robust data from preclinical studies and the significant improvement in clinical outcomes observed in the phase 2 trial underscore the potential of this combination to become a new standard of care. Further investigation in patient populations with acquired resistance to trastuzumab is warranted to fully elucidate the clinical benefits of this innovative dual-HER2 blockade approach.
References
- 1. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. henlius.com [henlius.com]
- 3. m.youtube.com [m.youtube.com]
- 4. henlius.com [henlius.com]
- 5. henlius.com [henlius.com]
- 6. henlius.com [henlius.com]
- 7. onclive.com [onclive.com]
- 8. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer. [vivo.weill.cornell.edu]
- 9. A Randomized, Double-blinded, Multicenter, Phase III Clinical Study of HLX22 (Recombinant Humanized Anti-HER2 Monoclonal Antibody Injection) in Combination with Trastuzumab and Chemotherapy (XELOX) versus Trastuzumab and Chemotherapy (XELOX) with or without Pembrolizumab for the First Line Treatment of Locally Advanced or Metastatic Gastroesophageal Junction and Gastric Cancer [mdanderson.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. henlius.com [henlius.com]
- 12. Henlius' HLX22 with T-Dxd Begins Phase 2 Trial for HER2-low, HR-positive BC [synapse.patsnap.com]
- 13. henlius.com [henlius.com]
Dual HER2 Blockade with HLX22 Shows Promise in Gastric Cancer, Offering a New Therapeutic Avenue
Shanghai, China - Clinical trial data on HLX22, a novel anti-HER2 monoclonal antibody, demonstrates a significant improvement in survival and anti-tumor efficacy when combined with trastuzumab and chemotherapy in patients with HER2-positive gastric or gastroesophageal junction (G/GEJ) cancer.[1] Developed by Henlius, HLX22 targets a distinct epitope on the HER2 receptor, enabling a dual-blockade strategy that enhances the therapeutic effect of existing treatments.[2][3]
HLX22 has been granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Commission (EC) for the treatment of gastric cancer, a disease with a significant global health burden.[1][2] The promising results from the phase 2 clinical trial (HLX22-GC-201) have led to the initiation of an international multicenter phase 3 trial (HLX22-GC-301) to further evaluate its efficacy and safety.[1]
Comparative Efficacy and Safety Analysis
The HLX22-GC-201 phase 2 study evaluated the efficacy and safety of HLX22 in combination with trastuzumab and XELOX chemotherapy compared to a placebo plus trastuzumab and XELOX. The addition of HLX22 resulted in a notable improvement in key efficacy endpoints.
Efficacy Data from Phase 2 Clinical Trial (HLX22-GC-201)
| Efficacy Endpoint | HLX22 + Trastuzumab + XELOX | Placebo + Trastuzumab + XELOX | Hazard Ratio (HR) [95% CI] |
| Progression-Free Survival (PFS) | |||
| 12-month PFS Rate | 73.8% (95% CI, 50.3%-87.4%) | 34.2% (95% CI, 12.0%-58.1%) | |
| 24-month PFS Rate | 61.5% (95% CI, 30.4%-82.0%) | 11.4% (95% CI, 0.8%-38.1%) | |
| Objective Response Rate (ORR) | 87.1% (95% CI, 70.2%-96.4%) | 80.6% (95% CI, 62.5%-92.5%) | Odds Ratio: 1.6 (95% CI, 0.4-6.5) |
| Duration of Response (DOR) | |||
| Median DOR | Not Reached (95% CI, 22.1 months-NE) | 9.7 months (95% CI, 4.6-20.0) | HR: 0.1 (95% CI, 0.04-0.41) |
| 12-month DOR Rate | 78.5% (95% CI, 51.8%-91.4%) | 26.3% (95% CI, 5.1%-55.0%) | |
| Data presented is based on Independent Radiological Review Committee (IRRC) assessments.[4] |
Safety and Tolerability
The combination of HLX22 with trastuzumab and chemotherapy demonstrated a manageable safety profile.[1][5]
| Safety Endpoint | HLX22 + Trastuzumab + XELOX (n=31) | Placebo + Trastuzumab + XELOX (n=31) |
| Any-Grade Treatment-Emergent Adverse Events (TEAEs) | 96.8% (n=30) | 100% (n=31) |
| Grade 3 or Higher TEAEs | 54.8% (n=17) | 48.4% (n=15) |
| TEAEs Leading to Treatment Discontinuation | 9.7% | 22.6% |
| TEAEs Leading to Death | 0 | 1 (3.2%) |
| Data as of December 6, 2024.[1][5] |
The most common any-grade TEAEs reported in both arms included decreased platelet counts, decreased neutrophil counts, anemia, and decreased white blood cell counts.[4]
Mechanism of Action: A Differentiated Approach
HLX22 is a humanized IgG1 monoclonal antibody that binds to the extracellular subdomain IV of the HER2 receptor.[6][7] This binding site is different from that of trastuzumab, allowing for the simultaneous binding of both antibodies to HER2.[2][3] This dual binding leads to a significant increase in the internalization of HER2 dimers, including both HER2/HER2 homodimers and HER2/EGFR heterodimers, by 40%-80%.[1][2] This enhanced internalization strengthens the blockade of HER2-mediated signaling pathways, which are crucial for tumor cell growth and survival.[3][8] Furthermore, HLX22 can induce an antibody-dependent cell-mediated cytotoxicity (ADCC) response against tumor cells overexpressing HER2.[6][8]
Caption: Mechanism of HLX22 dual HER2 blockade.
Experimental Protocols
HLX22-GC-201 Phase 2 Clinical Trial Methodology
The HLX22-GC-201 study is a randomized, double-blind, phase 2 trial designed to evaluate the efficacy and safety of HLX22.[9]
-
Patient Population: Patients with locally advanced or metastatic HER2-positive gastric or gastroesophageal junction cancer who had not received prior systemic antitumor therapy.[9][10]
-
Randomization: Eligible patients were randomized to receive either HLX22 in combination with trastuzumab and XELOX (capecitabine and oxaliplatin) or a placebo in combination with trastuzumab and XELOX.[10] The treatment was administered in 3-week cycles.[9]
-
Primary Endpoints: The primary endpoints of the study were Progression-Free Survival (PFS) and Objective Response Rate (ORR), as assessed by an independent radiological review committee (IRRC) according to RECIST v1.1 criteria.[10][11]
-
Secondary Endpoints: Secondary endpoints included other efficacy measures and safety.[5][10]
Caption: Workflow of the HLX22-GC-201 Phase 2 trial.
Future Directions
The promising results of the HLX22-GC-201 study have paved the way for a head-to-head international multicenter phase 3 clinical trial (HLX22-GC-301).[1] This trial will compare HLX22 in combination with trastuzumab and chemotherapy against the current first-line standard of care, which includes trastuzumab and chemotherapy with or without pembrolizumab.[1][2]
Furthermore, the therapeutic potential of HLX22 is being explored in other HER2-expressing cancers. A phase 2 clinical trial (HLX22-BC201) has been initiated to evaluate HLX22 in combination with trastuzumab deruxtecan (T-DXd) for the treatment of HER2-low, hormone receptor (HR)-positive locally advanced or metastatic breast cancer.[1][12] Preclinical studies have indicated a synergistic anti-tumor effect and a good safety profile for this combination.[1]
As of now, no similar dual HER2 blockade therapy has been approved for the treatment of HER2-positive gastric cancer globally, positioning HLX22 as a potentially first-in-class treatment that could redefine the standard of care.[1][2]
References
- 1. henlius.com [henlius.com]
- 2. henlius.com [henlius.com]
- 3. henlius.com [henlius.com]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Facebook [cancer.gov]
- 7. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is HLX-22 used for? [synapse.patsnap.com]
- 9. HLX-22 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. henlius.com [henlius.com]
- 12. Henlius' HLX22 with T-Dxd Begins Phase 2 Trial for HER2-low, HR-positive BC [synapse.patsnap.com]
Dual HER2 Blockade with HLX22: A Comparative Analysis of Phase 2 Outcomes in Gastric Cancer
For researchers and drug development professionals navigating the evolving landscape of HER2-positive gastric cancer therapies, the emergence of novel agents demands rigorous evaluation. This guide provides an objective comparison of the Phase 2 study outcomes for HLX22, a novel anti-HER2 monoclonal antibody, against established and alternative HER2-targeted therapies. The data presented is intended to offer a clear, data-driven perspective on the potential of HLX22 in the first-line treatment setting.
HLX22 is an innovative anti-HER2 monoclonal antibody that binds to the extracellular subdomain IV of the HER2 receptor.[1][2] Its mechanism is distinct from trastuzumab, allowing for simultaneous binding and a dual blockade of HER2 dimers.[1][2][3] This dual-action mechanism is designed to enhance the inhibition of cancer cell growth and promote a more robust anti-tumor response by increasing HER2 internalization.[2][3][4] Preclinical studies have demonstrated that the combination of HLX22 with trastuzumab results in synergistic anti-tumor effects.[5]
Efficacy and Safety Data: A Comparative Overview
The following tables summarize the quantitative outcomes from the Phase 2 HLX22-GC-201 study and compare them with pivotal trials of other HER2-targeted therapies in gastric cancer.
Table 1: First-Line Treatment Efficacy in HER2-Positive Gastric Cancer
| Study (Trial ID) | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| HLX22-GC-201 (NCT04908813) | HLX22 + Trastuzumab + XELOX | 31 | 87.1%[1][6] | Not Reached (12-month PFS rate: 73.8%)[1][6] | Not Reached |
| Placebo + Trastuzumab + XELOX | 31 | 80.6%[1][6] | 8.3[1][6] | Not Reached | |
| ToGA | Trastuzumab + Chemotherapy | 294 | 47%[7] | 6.7[7] | 13.8[7] |
| Chemotherapy Alone | 290 | 35%[7] | 5.5[7] | 11.1[7] | |
| JACOB (NCT01774786) | Pertuzumab + Trastuzumab + Chemo | 388 | 57.0%[8] | 8.5[8] | 17.5[9] |
| Placebo + Trastuzumab + Chemo | 392 | 48.6%[8] | 7.2[8] | 14.2[9] |
Table 2: Second-Line Treatment Efficacy in HER2-Positive Gastric Cancer
| Study (Trial ID) | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| DESTINY-Gastric02 (NCT04014075) | Trastuzumab Deruxtecan (T-DXd) | 79 | 42% (updated analysis)[10] | 5.6[11] | 12.1[11] |
Table 3: Safety Profile - Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
| Study | Treatment Arm | Key Grade ≥3 TEAEs (%) | TEAEs Leading to Discontinuation (%) | TEAEs Leading to Death (%) |
| HLX22-GC-201 | HLX22 + Trastuzumab + XELOX | Decreased platelet count (80.6%), Decreased neutrophil count (80.6%), Anemia (58.1%)[1] | 9.7%[1] | 0%[1] |
| Placebo + Trastuzumab + XELOX | Decreased platelet count (74.2%), Anemia (61.3%), Decreased white blood cell count (58.1%)[1] | 22.6%[1] | 12.9% (4 patients)[1] | |
| JACOB | Pertuzumab + Trastuzumab + Chemo | Diarrhea, Neutropenia, Anemia (More frequent than placebo arm)[8] | N/A | N/A |
| DESTINY-Gastric02 | Trastuzumab Deruxtecan (T-DXd) | Anemia (14%), Nausea (8%), Decreased neutrophil count (8%)[10] | N/A | 3% (due to ILD/pneumonitis)[10] |
| *Note: Percentages for HLX22-GC-201 TEAEs represent any-grade events. |
Experimental Protocols
HLX22-GC-201 Study (NCT04908813)
-
Study Design: A randomized, double-blind, multicenter Phase 2 clinical trial.[12][13]
-
Patient Population: Patients aged 18 to 80 with locally advanced or metastatic HER2-positive gastric or gastroesophageal junction (G/GEJ) cancer who had not received prior systemic antitumor therapy.[1][12][13]
-
Randomization: Patients were randomized on a 1:1 basis.[12]
-
Treatment Arms:
-
Primary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR), assessed by an independent radiology review committee (IRRC).[12][13]
-
Secondary Endpoints: Included overall survival (OS), duration of response (DOR), and safety.[12]
Comparator Study Protocols (Brief Overview)
-
ToGA Study: This pivotal Phase 3 trial established trastuzumab as the standard of care. It compared fluoropyrimidine plus cisplatin chemotherapy with or without trastuzumab in patients with HER2-positive advanced gastric or GEJ cancer.[7]
-
JACOB Study (NCT01774786): A Phase 3, double-blind, placebo-controlled trial evaluating the efficacy and safety of adding pertuzumab to trastuzumab and chemotherapy (cisplatin plus capecitabine or 5-FU) as a first-line treatment for HER2-positive metastatic gastric or GEJ cancer.[8][14][15] The study did not meet its primary endpoint of a statistically significant improvement in overall survival.[8][9]
-
DESTINY-Gastric02 Study (NCT04014075): A single-arm, Phase 2 study evaluating the efficacy and safety of trastuzumab deruxtecan (T-DXd) in Western patients with HER2-positive locally advanced or metastatic gastric or GEJ cancer whose disease progressed on or after a trastuzumab-containing regimen.[10][11]
Visualizing the Mechanism: Dual HER2 Blockade
The following diagram illustrates the proposed mechanism of action for the dual HER2 blockade with HLX22 and trastuzumab, leading to enhanced receptor internalization and downstream signaling inhibition.
References
- 1. onclive.com [onclive.com]
- 2. henlius.com [henlius.com]
- 3. henlius.com [henlius.com]
- 4. What is HLX-22 used for? [synapse.patsnap.com]
- 5. henlius.com [henlius.com]
- 6. curetoday.com [curetoday.com]
- 7. HER2-Positive Gastric Cancer and Antibody Treatment: State of the Art and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pertuzumab, trastuzumab, and chemotherapy in HER2-positive gastric/gastroesophageal junction cancer: end-of-study analysis of the JACOB phase III randomized clinical trial [scientiasalut.gencat.cat]
- 9. Metastatic Gastric Cancer: Dual HER2-Targeting Study Does Not Meet Primary Endpoint - The ASCO Post [ascopost.com]
- 10. Trastuzumab deruxtecan in patients in the USA and Europe with HER2-positive advanced gastric or gastroesophageal junction cancer with disease progression on or after a trastuzumab-containing regimen (DESTINY-Gastric02): primary and updated analyses from a single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UPDATE on DESTINY-Gastric02 Study: Trastuzumab Deruxtecan Continues to Demonstrate Benefit in Metastatic Gastric and Gastro-oesophageal Cancer - Digestive Cancers Europe [digestivecancers.eu]
- 12. ascopubs.org [ascopubs.org]
- 13. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Study of Pertuzumab in Combination With Trastuzumab and Chemotherapy in Participants With Human Epidermal Growth Factor Receptor 2 (HER2)-Positive Metastatic Gastroesophageal Junction or Gastric Cancer [clinicaltrials.stanford.edu]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Dual HER2 Blockade with HLX22 Combination Therapy Demonstrates Significant Improvement in Progression-Free Survival for HER2-Positive Gastric Cancer
New clinical data reveals that the addition of HLX22, an innovative anti-HER2 monoclonal antibody, to standard trastuzumab and chemotherapy significantly extends progression-free survival in patients with HER2-positive advanced gastric or gastroesophageal junction cancer. This novel combination therapy introduces a new paradigm in dual HER2 blockade, offering a promising alternative to current treatment regimens.
HLX22, a humanized IgG1 monoclonal antibody, uniquely targets subdomain IV of the HER2 receptor at an epitope distinct from that of trastuzumab. This non-competitive binding allows for the simultaneous attachment of both antibodies to HER2, leading to enhanced internalization and degradation of HER2 dimers and a more potent disruption of downstream signaling pathways that drive tumor growth.[1][2][3][4][5] Preclinical and clinical studies have shown that this synergistic action results in superior anti-tumor activity compared to trastuzumab alone.[1][3]
Efficacy in HER2-Positive Gastric Cancer: Phase 2 Clinical Trial Data
A randomized, double-blind, phase 2 clinical trial (HLX22-GC-201) evaluated the efficacy and safety of HLX22 in combination with a trastuzumab biosimilar (HLX02) and chemotherapy (capecitabine and oxaliplatin - XELOX) as a first-line treatment for patients with locally advanced or metastatic HER2-positive gastric or gastroesophageal junction (G/GEJ) cancer.[6][7][8] The study demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients receiving the HLX22 combination therapy compared to those receiving placebo with trastuzumab and chemotherapy.[6][7]
Updated results from the HLX22-GC-201 study, presented at the 2025 ASCO Gastrointestinal Cancers Symposium, showed that the median PFS was not yet reached in the HLX22 arm, while it was 8.3 months in the placebo arm (HR, 0.2; 95% CI, 0.06-0.45).[6] The 12-month PFS rates were 73.8% for the HLX22 group and 34.2% for the placebo group.[6]
Quantitative Efficacy Data Summary
| Efficacy Endpoint | HLX22 + Trastuzumab + Chemotherapy (n=31) | Placebo + Trastuzumab + Chemotherapy (n=31) | Hazard Ratio (HR) [95% CI] |
| Median Progression-Free Survival (PFS) | Not Reached (NR) [95% CI, 23.5 months-NE] | 8.3 months [95% CI, 5.7-12.7] | 0.2 [0.06-0.45] |
| 12-Month PFS Rate | 73.8% [95% CI, 50.3%-87.4%] | 34.2% [95% CI, 12.0%-58.1%] | |
| 24-Month PFS Rate | 61.5% [95% CI, 30.4%-82.0%] | 11.4% [95% CI, 0.8%-38.1%] | |
| Objective Response Rate (ORR) | 87.1% [95% CI, 70.2%-96.4%] | 80.6% [95% CI, 62.5%-92.5%] | OR, 1.6 [0.4-6.5] |
| Median Duration of Response (DOR) | NR [95% CI, 22.1 months-NE] | 9.7 months [95% CI, 4.6-20.0] | 0.1 [0.04-0.41] |
| 12-Month DOR Rate | 78.5% [95% CI, 51.8%-91.4%] | 26.3% [95% CI, 5.1%-55.0%] |
Data from the phase 2 HLX22-GC-201 study as presented at the 2025 Gastrointestinal Cancers Symposium.[6]
Mechanism of Action: Enhanced HER2 Dimer Internalization
The enhanced efficacy of the HLX22 and trastuzumab combination stems from their complementary mechanisms of action.[1] While trastuzumab primarily inhibits HER2 signaling, the addition of HLX22, binding to a non-overlapping epitope, significantly increases the internalization of both HER2/HER2 homodimers and HER2/EGFR heterodimers.[1][2][3] This leads to a more profound and sustained downregulation of critical downstream signaling pathways, including STAT3, P70 S6, and AKT, which are pivotal for tumor cell proliferation, survival, and migration.[1]
Experimental Protocols: HLX22-GC-201 Phase 2 Trial
The HLX22-GC-201 study was a randomized, double-blind, multicenter phase 2 trial.[7][8]
Patient Population: Eligible participants were patients aged 18 to 80 years with histologically confirmed, previously untreated, locally advanced unresectable or metastatic HER2-positive gastric or gastroesophageal junction adenocarcinoma.[6][7] Patients were required to have an ECOG performance status of 0 or 1.[6]
Treatment Arms: Patients were randomized on a 1:1:1 basis to one of three treatment arms in 3-week cycles[7][8]:
-
Group A: HLX22 (25 mg/kg) + HLX02 (trastuzumab biosimilar) + XELOX
-
Group B: HLX22 (15 mg/kg) + HLX02 + XELOX
-
Placebo Group: Placebo + HLX02 + XELOX
The trastuzumab biosimilar (HLX02) was administered at a loading dose of 8 mg/kg, followed by 6 mg/kg in subsequent cycles.[6] The data presented in the table above compares the 15 mg/kg HLX22 arm with the placebo arm.
Endpoints: The primary endpoints were progression-free survival (PFS) and objective response rate (ORR), as assessed by an independent radiological review committee (IRRC).[5][7][9] Secondary endpoints included overall survival (OS), duration of response (DOR), and safety.[9][10]
Future Directions and Ongoing Research
Based on the promising results of the phase 2 trial, an international, multicenter, phase 3 head-to-head clinical trial (HLX22-GC-301) is currently underway to further evaluate the efficacy and safety of HLX22 in combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive advanced gastric cancer.[2][6][10][11][12] The primary endpoints of this study are PFS and OS.[6]
Furthermore, the therapeutic potential of HLX22 is being explored in other HER2-expressing cancers. A phase 2 clinical trial (HLX22-BC201) has been initiated to investigate HLX22 in combination with trastuzumab deruxtecan (T-DXd) for the treatment of HER2-low, hormone receptor (HR)-positive locally advanced or metastatic breast cancer.[13][14]
The development of HLX22 and its combination therapy represents a significant advancement in the treatment landscape for HER2-positive malignancies, with the potential to address unmet medical needs and improve outcomes for a broader patient population. The ongoing phase 3 trial in gastric cancer will be crucial in confirming the findings of the phase 2 study and potentially establishing this dual HER2 blockade as a new standard of care.
References
- 1. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. henlius.com [henlius.com]
- 3. henlius.com [henlius.com]
- 4. youtube.com [youtube.com]
- 5. henlius.com [henlius.com]
- 6. onclive.com [onclive.com]
- 7. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HLX-22 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. A Randomized, Double-blinded, Multicenter, Phase III Clinical Study of HLX22 (Recombinant Humanized Anti-HER2 Monoclonal Antibody Injection) in Combination with Trastuzumab and Chemotherapy (XELOX) versus Trastuzumab and Chemotherapy (XELOX) with or without Pembrolizumab for the First Line Treatment of Locally Advanced or Metastatic Gastroesophageal Junction and Gastric Cancer [mdanderson.org]
- 12. Facebook [cancer.gov]
- 13. henlius.com [henlius.com]
- 14. Henlius' HLX22 with T-Dxd Begins Phase 2 Trial for HER2-low, HR-positive BC [synapse.patsnap.com]
Dual HER2 Blockade with HLX22 Demonstrates Promising Efficacy in First-Line HER2-Positive Gastric Cancer
For Immediate Release: Researchers and drug development professionals now have access to comparative data on the objective response rate (ORR) of HLX22, an investigational anti-HER2 monoclonal antibody, from its phase 2 clinical trial. In the first-line treatment of HER2-positive gastric or gastroesophageal junction (GEJ) cancer, HLX22 in combination with trastuzumab and chemotherapy has shown a notable improvement in efficacy outcomes compared to placebo with trastuzumab and chemotherapy. This guide provides a detailed comparison of the clinical performance of HLX22 against standard-of-care therapies, supported by experimental data and methodologies.
Comparative Analysis of Objective Response Rates
The clinical efficacy of HLX22, when added to a standard trastuzumab and chemotherapy regimen, was evaluated in the HLX22-GC-201 phase 2 clinical trial. The objective response rate (ORR) serves as a key metric for assessing the antitumor activity of this novel therapeutic combination. A comparison with the pivotal ToGA trial, which established trastuzumab plus chemotherapy as the standard of care, and other relevant studies provides context for the clinical potential of HLX22.
| Clinical Trial | Treatment Arm | Number of Patients (n) | Objective Response Rate (ORR) |
| HLX22-GC-201 | HLX22 + Trastuzumab + Chemotherapy | 31 | 87.1% |
| Placebo + Trastuzumab + Chemotherapy | 31 | 80.6% | |
| ToGA | Trastuzumab + Chemotherapy | 294 | 47.3% |
| Chemotherapy alone | 290 | 34.5% | |
| INNOVATION (with FLOT/FOLFOX/CAPOX) | Trastuzumab + Chemotherapy | 64 | 53.3% |
| Pertuzumab + Trastuzumab + Chemotherapy | 64 | 37.9% | |
| Chemotherapy alone | 33 | 33.3% | |
| Phase Ib/II (Pembrolizumab combination) | Pembrolizumab + Trastuzumab + Chemotherapy | 43 | 76.7% |
Detailed Experimental Protocols
A clear understanding of the methodologies employed in these key clinical trials is crucial for the accurate interpretation of their outcomes.
HLX22-GC-201 (NCT04908813)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter phase 2 clinical trial.[1]
-
Patient Population: Patients aged 18 to 80 years with histologically confirmed, locally advanced or metastatic HER2-positive gastric or GEJ cancer who had not received prior systemic antitumor therapy for advanced disease.[1] Patients were required to have an ECOG performance status of 0 or 1.[1]
-
Treatment Arms:
-
Investigational Arm: HLX22 in combination with the trastuzumab biosimilar HLX02, capecitabine, and oxaliplatin (XELOX).
-
Control Arm: Placebo in combination with HLX02 and XELOX.
-
-
Primary Endpoints: Objective response rate (ORR) and progression-free survival (PFS) as assessed by an independent radiology review committee (IRRC) according to RECIST 1.1 criteria.[1]
ToGA Trial
-
Study Design: An open-label, international, phase 3, randomized controlled trial.[2][3]
-
Patient Population: Patients with HER2-positive advanced gastric or gastro-oesophageal junction cancer.[2][3] HER2 positivity was determined by immunohistochemistry (IHC) or fluorescence in-situ hybridization (FISH).[4]
-
Treatment Arms:
-
Investigational Arm: Trastuzumab in combination with chemotherapy (capecitabine plus cisplatin or 5-fluorouracil plus cisplatin) administered every 3 weeks for six cycles. Trastuzumab was continued until disease progression.[2][5]
-
Control Arm: Chemotherapy alone (capecitabine plus cisplatin or 5-fluorouracil plus cisplatin).[2][5]
-
-
Primary Endpoint: Overall survival.[2][5] Secondary endpoints included ORR.[5]
Mechanism of Action and Signaling Pathway
HLX22 is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[6] Its mechanism of action is distinct from that of trastuzumab, allowing for a synergistic antitumor effect when used in combination. HLX22 binds to the extracellular subdomain IV of HER2 at a different epitope than trastuzumab.[1][6] This non-competitive binding enables the simultaneous attachment of both HLX22 and trastuzumab to HER2 dimers on the surface of tumor cells.[1][6] This dual blockade is believed to enhance the internalization and subsequent degradation of HER2, leading to a more potent inhibition of downstream signaling pathways that drive tumor growth and proliferation.[7]
The enhanced efficacy observed with the HLX22 combination therapy suggests that this dual-targeting strategy may overcome some of the limitations of single-agent HER2 blockade. Further investigation in ongoing phase 3 trials will be critical to confirm these promising phase 2 results and to fully elucidate the clinical benefits of HLX22 in the treatment of HER2-positive gastric cancer.[1]
References
- 1. onclive.com [onclive.com]
- 2. Trastuzumab in combination with chemotherapy versus chemotherapy alone for treatment of HER2-positive advanced gastric or gastro-oesophageal junction cancer (ToGA): a phase 3, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Efficacy of trastuzumab in Japanese patients with HER2-positive advanced gastric or gastroesophageal junction cancer: a subgroup analysis of the Trastuzumab for Gastric Cancer (ToGA) study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. henlius.com [henlius.com]
- 7. Henlius' HLX22 with T-Dxd Begins Phase 2 Trial for HER2-low, HR-positive BC [synapse.patsnap.com]
Safety and Tolerability Profile of HLX22: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the safety and tolerability profile of HLX22, an investigational anti-HER2 monoclonal antibody, with other approved HER2-targeted therapies. The information is based on available data from clinical trials and published studies.
HLX22 is a novel humanized monoclonal antibody that targets a distinct epitope on the extracellular domain IV of the human epidermal growth factor receptor 2 (HER2). This allows for simultaneous binding with trastuzumab, leading to enhanced HER2 signaling blockade. This guide will delve into the safety and tolerability data of HLX22 and compare it with established HER2-targeted agents: trastuzumab, pertuzumab, and trastuzumab deruxtecan.
Comparative Safety and Tolerability of HER2-Targeted Therapies
The following tables summarize the key safety findings for HLX22 and its comparators. Data is compiled from various clinical trials and may not represent head-to-head comparisons.
Table 1: Overview of Common Treatment-Emergent Adverse Events (TEAEs) (Any Grade)
| Adverse Event | HLX22 (in combination with chemotherapy) | Trastuzumab (in combination with chemotherapy) | Pertuzumab (in combination with trastuzumab and chemotherapy) | Trastuzumab Deruxtecan |
| Gastrointestinal | ||||
| Nausea | High | High | High | 72.5-77.0%[1] |
| Diarrhea | High | Moderate | 38.5%[2] | Moderate |
| Vomiting | Moderate | Moderate | Moderate | 34.0-51.8%[1] |
| Decreased Appetite | Moderate | Moderate | Moderate | High |
| Hematological | ||||
| Neutropenia | 80.6%[1] | High | 38.1% (Grade ≥3)[2] | High |
| Anemia | 58.1%[1] | Moderate | Moderate | High |
| Thrombocytopenia | 80.6%[1] | Low | Low | High |
| White Blood Cell Count Decreased | 58.1%[1] | Moderate | Moderate | N/A |
| Lymphocyte Count Decreased | 45.5% (monotherapy)[3] | N/A | N/A | N/A |
| Constitutional | ||||
| Fatigue | Moderate | High | High | High |
| Other | ||||
| Alopecia | Moderate | High | High | High |
| Hypokalemia | 36.4% (monotherapy)[3] | Low | Low | N/A |
Table 2: Serious Adverse Events (SAEs) and Other Clinically Important Adverse Events
| Adverse Event | HLX22 (in combination with chemotherapy) | Trastuzumab | Pertuzumab (in combination with trastuzumab and chemotherapy) | Trastuzumab Deruxtecan |
| Grade ≥3 TEAEs | 54.8%[1] | Varies by regimen | 53%[1] | 52.6-56%[1] |
| Serious Adverse Events (SAEs) | N/A | Varies by regimen | 10.1%[2] | 25.5-27.8%[1] |
| Treatment Discontinuation due to AEs | 9.7%[1] | Varies by regimen | Varies by regimen | 10.4%[1] |
| Interstitial Lung Disease (ILD)/Pneumonitis | Not reported as a major concern | Rare | Rare | 10.4-12.1% (any grade), 1.2-3.5% (Grade ≥3)[1] |
| Cardiac Dysfunction (e.g., decreased LVEF) | Not reported as a major concern | Low but significant risk | Low but significant risk | Low risk |
| Febrile Neutropenia | N/A | Varies by regimen | Increased incidence compared to placebo[2] | Low |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of safety evaluation, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols for clinical trials are often proprietary. However, based on published literature and clinical trial registrations, the following methodologies are standard for assessing the safety and tolerability of monoclonal antibodies like HLX22 and its comparators.
Toxicity and Adverse Event Monitoring
-
Objective: To identify and grade the severity of all adverse events (AEs) experienced by study participants.
-
Methodology:
-
Adverse events are monitored continuously throughout the clinical trial, from the time of informed consent until a specified period after the last dose of the investigational drug.
-
AEs are graded for severity according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
All serious adverse events (SAEs) are reported to regulatory authorities within a specified timeframe.
-
Dose-limiting toxicities (DLTs) are assessed during the initial dose-escalation phase of a first-in-human study to determine the maximum tolerated dose (MTD).
-
Cardiac Safety Monitoring
-
Objective: To monitor for potential cardiotoxicity, a known risk associated with some HER2-targeted therapies.
-
Methodology:
-
A baseline assessment of left ventricular ejection fraction (LVEF) is performed using echocardiography (ECHO) or a multigated acquisition (MUGA) scan before the first dose of the study drug.
-
LVEF is then monitored at regular intervals during treatment (e.g., every 3 months) and for a specified period after treatment completion.
-
Electrocardiograms (ECGs) are also performed at baseline and periodically to monitor for any changes in cardiac electrical activity.
-
Specific criteria are in place for treatment interruption or discontinuation based on the degree of LVEF decline or the emergence of clinical signs of congestive heart failure.
-
Immunogenicity Assessment
-
Objective: To evaluate the potential for the patient's immune system to develop anti-drug antibodies (ADAs) against the therapeutic monoclonal antibody.
-
Methodology:
-
Blood samples are collected at pre-specified time points (e.g., pre-dose, at various intervals during treatment, and post-treatment).
-
A tiered testing approach is typically used:
-
Screening Assay: An initial enzyme-linked immunosorbent assay (ELISA) or electrochemiluminescence (ECL) assay is used to detect the presence of ADAs.
-
Confirmatory Assay: Samples that test positive in the screening assay are then subjected to a confirmatory assay to rule out false positives.
-
Neutralizing Assay: Confirmed positive samples are further tested in a cell-based or competitive ligand-binding assay to determine if the ADAs are neutralizing, meaning they can inhibit the biological activity of the drug.
-
-
Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the monoclonal antibody in the body.
-
Methodology:
-
Blood samples are collected at various time points after drug administration.
-
The concentration of the drug in the serum or plasma is measured using a validated ligand-binding assay, such as an ELISA.
-
PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), are calculated using non-compartmental or compartmental analysis.
-
Conclusion
HLX22, particularly in combination with trastuzumab and chemotherapy, has demonstrated a manageable safety profile in clinical trials. The observed adverse events are generally consistent with those of other HER2-targeted therapies and chemotherapy regimens. While direct comparisons are limited, the available data suggest that HLX22 does not introduce unexpected or unmanageable toxicities. Continued monitoring in ongoing and future clinical trials will be crucial to further delineate the long-term safety and tolerability of this promising new agent. Researchers and clinicians should remain vigilant for known class effects of HER2-targeted therapies, such as cardiotoxicity, and adhere to recommended monitoring protocols.
References
A Head-to-Head Comparison: HLX22 in First-Line HER2+ Gastric Cancer
An in-depth analysis of the HLX22-GC-301 trial design, evaluating a novel dual-HER2 blockade strategy against the current standard of care for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the investigational therapeutic regimen featuring HLX22 and the established first-line treatment for HER2-positive (HER2+) locally advanced or metastatic gastric cancer (GC) or gastroesophageal junction (GEJ) adenocarcinoma. The focus is on the design of the international, multicenter, phase 3 head-to-head clinical trial, HLX22-GC-301, and the supporting data from the preceding phase 2 study (HLX22-GC-201) and relevant competitor trials.
Mechanism of Action: A Differentiated Dual-HER2 Blockade
HLX22 is an innovative humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[1] Unlike trastuzumab, which also binds to HER2, HLX22 attaches to a distinct epitope on the extracellular subdomain IV of the HER2 receptor.[2][3] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to HER2 dimers on the surface of tumor cells.[2][3]
This dual-binding mechanism has been shown to enhance the internalization of HER2 by 40% to 80%, leading to a more potent blockade of HER2-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[2][3] Preclinical studies have demonstrated that the combination of HLX22 and trastuzumab results in synergistic anti-tumor activity.[2] Additionally, as an IgG1 monoclonal antibody, HLX22 may engage the immune system to induce an antibody-dependent cell-mediated cytotoxicity (ADCC) response against HER2-overexpressing cancer cells.[1]
Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of the dual HER2 blockade.
Head-to-Head Trial: HLX22-GC-301
The HLX22-GC-301 study is a pivotal phase 3 clinical trial designed to directly compare the efficacy and safety of the HLX22 combination regimen against the current first-line standard of care.[2][4][5]
Experimental Protocol
The trial employs a randomized, double-blind, multicenter design.[4][5][6] Below is a summary of the key protocol elements.
| Parameter | Detail |
| Trial Identifier | HLX22-GC-301; NCT06532006[6][7] |
| Phase | 3[2][4][5] |
| Patient Population | Adults (≥18 years) with previously untreated, locally advanced unresectable or metastatic HER2-positive (IHC 3+ or IHC 2+/ISH+) gastric or gastroesophageal junction adenocarcinoma.[6] |
| Key Inclusion Criteria | ECOG performance status of 0-1, measurable disease per RECIST v1.1, and a life expectancy of at least 6 months.[6] |
| Experimental Arm | HLX22 (15 mg/kg) + Trastuzumab + XELOX (Capecitabine and Oxaliplatin) ± Placebo (for pembrolizumab), administered every 3 weeks.[6] |
| Control Arm | Placebo (for HLX22) + Trastuzumab + XELOX ± Pembrolizumab, administered every 3 weeks.[6] |
| Primary Endpoints | Progression-Free Survival (PFS), Overall Survival (OS).[8] |
| Secondary Endpoints | Investigator-assessed PFS, Objective Response Rate (ORR), Duration of Response (DOR), safety, pharmacokinetics, immunogenicity, and quality of life.[2] |
The workflow of the HLX22-GC-301 trial is depicted in the following diagram.
Comparative Efficacy and Safety Data
The decision to proceed with the phase 3 trial was based on promising results from the HLX22-GC-201 phase 2 study. The following tables compare the available data from this study with data from the KEYNOTE-811 trial, which evaluated the standard of care regimen that serves as the control arm in the HLX22-GC-301 trial.
Efficacy Comparison
| Endpoint | HLX22 + Trastuzumab + Chemo (HLX22-GC-201)[8] | Placebo + Trastuzumab + Chemo (HLX22-GC-201)[8] | Pembrolizumab + Trastuzumab + Chemo (KEYNOTE-811)[9][10][11] | Placebo + Trastuzumab + Chemo (KEYNOTE-811)[9][10][11] |
| Median PFS | Not Reached | 8.3 months | Not Reported | Not Reported |
| 12-Month PFS Rate | 73.8% | 34.2% | Not Reported | Not Reported |
| 24-Month PFS Rate | 61.5% | 11.4% | Not Reported | Not Reported |
| Median OS | Not Reported | Not Reported | 20.0 months | 16.8 months |
| ORR | 87.1% | 80.6% | 74.4% | 51.9% |
| Median DOR | Not Reached | 9.7 months | Not Reported | Not Reported |
| 12-Month DOR Rate | 78.5% | 26.3% | Not Reported | Not Reported |
Safety Comparison
| Adverse Event Category | HLX22 + Trastuzumab + Chemo (HLX22-GC-201)[8] | Placebo + Trastuzumab + Chemo (HLX22-GC-201)[8] | Pembrolizumab + Trastuzumab + Chemo (KEYNOTE-811)[11] | Placebo + Trastuzumab + Chemo (KEYNOTE-811)[11] |
| Any-Grade TEAEs | 96.8% | 100% | Not Reported | Not Reported |
| Grade ≥3 TEAEs | 54.8% | 48.4% | 59% | 51% |
| Most Common Any-Grade TEAEs | Platelet count decrease (80.6%), Neutrophil count decrease (80.6%), Anemia (58.1%) | Platelet count decrease (74.2%), Anemia (61.3%), White blood cell count decrease (58.1%) | Diarrhea (53%), Nausea (49%) | Diarrhea (44%), Nausea (44%) |
Concluding Remarks
The HLX22-GC-301 trial is poised to determine whether the novel dual-HER2 blockade strategy with HLX22 and trastuzumab can establish a new standard of care for the first-line treatment of HER2-positive advanced gastric and gastroesophageal junction cancer. Data from the phase 2 study suggests a significant improvement in progression-free survival and duration of response with a manageable safety profile. The head-to-head comparison with the established and effective regimen of trastuzumab and chemotherapy, with or without pembrolizumab, will provide a definitive assessment of the clinical benefit of this new therapeutic approach. The scientific community awaits the results of this important study, which has the potential to improve outcomes for a patient population with a significant unmet medical need.[3]
References
- 1. m.youtube.com [m.youtube.com]
- 2. henlius.com [henlius.com]
- 3. henlius.com [henlius.com]
- 4. A Phase Ⅲ Clinical Study of HLX22 in Combination With Trastuzumab and Chemotherapy for the Treatment of Gastroesophageal Junction and Gastric Cancer [clin.larvol.com]
- 5. Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- 8. onclive.com [onclive.com]
- 9. merck.com [merck.com]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. esmo.org [esmo.org]
A Comparative Analysis of Dual HER2 Blockade Strategies in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dual HER2 blockade strategies, integrating performance data from key clinical trials and detailed experimental methodologies. The analysis focuses on prominent therapeutic combinations, offering insights into their efficacy, safety, and mechanisms of action in the context of HER2-positive cancers.
The overexpression of the human epidermal growth factor receptor 2 (HER2) is a key driver in a significant subset of breast and other cancers. The development of HER2-targeted therapies has revolutionized the treatment landscape for these malignancies. While single-agent HER2 blockade has shown considerable success, dual blockade strategies, which involve the simultaneous use of two distinct HER2-targeted agents, have emerged as a more effective approach to overcome resistance and improve patient outcomes. This guide presents a comparative analysis of various dual HER2 blockade strategies, supported by data from pivotal clinical trials.
Performance of Dual HER2 Blockade Strategies: A Quantitative Comparison
The efficacy and safety of dual HER2 blockade have been rigorously evaluated in several landmark clinical trials. The following tables summarize the key quantitative outcomes from these studies, providing a basis for comparison across different therapeutic settings and patient populations.
Table 1: Efficacy of Pertuzumab and Trastuzumab in Metastatic Breast Cancer (CLEOPATRA Trial)
| Outcome | Pertuzumab + Trastuzumab + Docetaxel (n=402) | Placebo + Trastuzumab + Docetaxel (n=406) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.7 months | 12.4 months | 0.69 (0.58–0.81) | <0.001 |
| Median Overall Survival (OS) | 57.1 months | 40.8 months | 0.69 (0.58–0.82) | <0.001 |
| Objective Response Rate (ORR) | 80.2% | 69.3% | - | - |
| Median Duration of Response | 20.2 months | 12.5 months | - | - |
Data from the CLEOPATRA study, a randomized, double-blind, placebo-controlled, phase 3 trial in patients with HER2-positive metastatic breast cancer.[1][2][3][4][5][6][7][8][9][10][11]
Table 2: Efficacy of Adjuvant Pertuzumab and Trastuzumab in Early Breast Cancer (APHINITY Trial)
| Outcome (10-year follow-up) | Pertuzumab + Trastuzumab + Chemo (n=2400) | Placebo + Trastuzumab + Chemo (n=2404) | Hazard Ratio (95% CI) | p-value |
| Invasive Disease-Free Survival (IDFS) Rate | 87.2% | 83.8% | 0.79 (0.68–0.92) | - |
| Overall Survival (OS) Rate | 91.6% | 89.8% | 0.83 (0.69-1.00) | 0.044 |
Data from the APHINITY study, a global, phase III, randomized, double-blind, placebo-controlled trial in patients with HER2-positive early breast cancer.[12][13][14][15][16][17][18][19][20][21][22]
Table 3: Efficacy of Tucatinib, Trastuzumab, and Capecitabine in Previously Treated Metastatic Breast Cancer (HER2CLIMB Trial)
| Outcome | Tucatinib + Trastuzumab + Capecitabine (n=410) | Placebo + Trastuzumab + Capecitabine (n=202) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 7.8 months | 5.6 months | 0.54 (0.42-0.71) | <0.001 |
| Median Overall Survival (OS) | 24.7 months | 19.2 months | 0.73 (0.59-0.90) | - |
| Patients with Brain Metastases | ||||
| Median CNS-Progression-Free Survival | 9.9 months | 4.2 months | 0.32 (0.22-0.48) | <0.001 |
| Median Overall Survival | 21.6 months | 12.5 months | 0.60 (0.44-0.81) | - |
Data from the HER2CLIMB study, a randomized, double-blind, placebo-controlled trial in patients with previously treated HER2-positive metastatic breast cancer, including those with brain metastases.[18][23][24][25][26][27][28][29][30][31]
Table 4: Efficacy of Extended Adjuvant Neratinib in Early Breast Cancer (ExteNET Trial)
| Outcome (5-year follow-up) | Neratinib (n=1420) | Placebo (n=1420) | Hazard Ratio (95% CI) | p-value |
| Invasive Disease-Free Survival (IDFS) Rate | 90.2% | 87.7% | 0.73 (0.57-0.92) | 0.0083 |
| Hormone Receptor-Positive Subgroup | ||||
| 5-year iDFS Rate (treatment ≤ 1 year post-trastuzumab) | - | - | 0.58 (0.41-0.82) | - |
Data from the ExteNET study, a randomized, double-blind, placebo-controlled, phase 3 trial of extended adjuvant neratinib in patients with early-stage HER2-positive breast cancer who had completed adjuvant trastuzumab.[32][33][34][35][36][37][38][39][40][41][42]
Key Experimental Protocols
The following sections detail the methodologies employed in the pivotal clinical trials cited, providing a framework for understanding the generation of the presented data.
HER2 Status Determination
In all the discussed clinical trials, patient eligibility was contingent on a confirmed HER2-positive status. This was determined by central laboratory testing of tumor tissue using one of two primary methods:
-
Immunohistochemistry (IHC): This technique assesses the level of HER2 protein expression on the surface of cancer cells. A score of 3+ (strong, complete membrane staining in >10% of tumor cells) is considered positive.[6][26][43][44]
-
Fluorescence In Situ Hybridization (FISH): This method measures the number of copies of the ERBB2 gene (which codes for the HER2 protein) within the cancer cells. A HER2/CEP17 ratio of ≥2.0 is defined as positive, indicating gene amplification.[6][26][43]
For cases with an equivocal IHC result (2+), FISH testing was mandatory to confirm HER2 status.[6][43]
Tumor Response Assessment
The evaluation of tumor response to treatment in these trials was primarily based on the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 .[12][32][34][35][36] This standardized methodology involves:
-
Baseline Tumor Assessment: Identification and measurement of "target lesions" (measurable tumors) and "non-target lesions" (all other evidence of disease) using imaging techniques such as CT or MRI.[12][34][35]
-
Follow-up Assessments: Regular imaging to monitor changes in the size of target lesions and the status of non-target lesions.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.[32][34][35]
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions.[32][34][35]
-
Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.[32][34][35]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[32][34][35]
-
Statistical Analysis
The statistical design of these large, randomized trials was crucial for ensuring the validity of their findings. Key aspects of their statistical analysis plans included:
-
Primary Endpoints: Clearly defined primary outcomes, such as Progression-Free Survival (PFS) or Invasive Disease-Free Survival (IDFS).[19][20][30][37][42]
-
Stratification: Randomization of patients was often stratified by key prognostic factors (e.g., hormone receptor status, nodal status, prior treatment) to ensure balanced groups.[1][2][41]
-
Power Calculations: The trials were designed with sufficient statistical power to detect clinically meaningful differences between the treatment arms.[37][38]
-
Survival Analysis: Time-to-event endpoints like PFS and OS were typically analyzed using the Kaplan-Meier method and compared between groups using the log-rank test. Hazard ratios were calculated using Cox proportional hazards models.[19][37]
Mechanisms of Action and Signaling Pathways
The enhanced efficacy of dual HER2 blockade stems from the complementary mechanisms of action of the combined agents, leading to a more comprehensive inhibition of HER2-driven signaling pathways.
The HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, which promote cell proliferation, survival, and invasion.[14][15][25][27][28]
Caption: The HER2 signaling pathway, highlighting the PI3K/AKT and MAPK cascades.
Mechanisms of Dual HER2 Blockade
Different dual HER2 blockade strategies employ agents with distinct mechanisms of action to achieve a more comprehensive shutdown of HER2 signaling.
Trastuzumab and pertuzumab are monoclonal antibodies that bind to different extracellular domains of the HER2 receptor.[1][13][24][33][45] Their combination provides a vertical blockade of the HER2 pathway.
Caption: Mechanism of action of trastuzumab and pertuzumab.
Lapatinib and tucatinib are small molecule tyrosine kinase inhibitors (TKIs) that act intracellularly to block the kinase activity of the HER2 receptor.[16][46][47][48][49]
Caption: Mechanism of action of tyrosine kinase inhibitors (TKIs).
Overcoming Resistance
A key advantage of dual HER2 blockade is its potential to overcome resistance mechanisms that can develop with single-agent therapy.[2][3][4][23] These resistance mechanisms can include:
-
Activation of alternative signaling pathways: Cancer cells can bypass HER2 blockade by activating other signaling pathways, such as the PI3K pathway through mutations.[2][4]
-
Expression of truncated HER2 receptors (p95HER2): These altered receptors lack the binding site for trastuzumab but retain their kinase activity.[3][4]
-
Incomplete blockade of HER2 signaling: Single agents may not fully inhibit all possible HER2 homo- and heterodimer combinations.[2]
By targeting HER2 through different mechanisms, dual blockade strategies can more effectively shut down signaling and prevent or delay the emergence of resistance.
Conclusion
Dual HER2 blockade represents a significant advancement in the treatment of HER2-positive cancers. The combination of agents with complementary mechanisms of action leads to improved efficacy outcomes, including prolonged survival, as demonstrated in large-scale clinical trials. The choice of a specific dual blockade strategy depends on the clinical setting (metastatic vs. adjuvant), prior therapies, and patient characteristics, including the presence of brain metastases. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and clinicians to critically evaluate and compare these important therapeutic approaches. Further research will continue to refine the application of dual HER2 blockade and explore novel combinations to further improve outcomes for patients with HER2-positive malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HER2 FISH Testing for Breast Cancer - Patient Corner - URMC Clinical Labs - University of Rochester Medical Center [urmc.rochester.edu]
- 7. Patterns of occurrence and implications of neratinib-associated diarrhea in patients with HER2-positive breast cancer: analyses from the randomized phase III ExteNET trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Pertuzumab, trastuzumab, and docetaxel for HER2-positive metastatic breast cancer (CLEOPATRA): end-of-study results from a double-blind, randomised, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pertuzumab, trastuzumab, and docetaxel for HER2-positive metastatic breast cancer (CLEOPATRA study): overall survival results from a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of the CLEOPATRA Trial: Implications for Advanced Practitioners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 13. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. HER2CLIMB Trial Results Confirm Survival Benefit with Tucatinib in HER2-Positive Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 19. ascopubs.org [ascopubs.org]
- 20. PERJETA® (pertuzumab) Adjuvant Trial Design | HCP [perjeta-hcp.com]
- 21. oncodaily.com [oncodaily.com]
- 22. becarispublishing.com [becarispublishing.com]
- 23. Resistance mechanisms to anti-HER2 therapies in HER2-positive breast cancer: Current knowledge, new research directions and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 26. Best Practice No 176: Updated recommendations for HER2 testing in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. ASCO – American Society of Clinical Oncology [asco.org]
- 30. aacrjournals.org [aacrjournals.org]
- 31. ascopubs.org [ascopubs.org]
- 32. project.eortc.org [project.eortc.org]
- 33. researchgate.net [researchgate.net]
- 34. mediantechnologies.com [mediantechnologies.com]
- 35. kanser.org [kanser.org]
- 36. radiopaedia.org [radiopaedia.org]
- 37. Overall survival benefit with pertuzumab, trastuzumab, and docetaxel for HER2-positive metastatic breast cancer in CLEOPATRA, a randomised Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Table 10, Summary of Power Considerations for the HER2CLIMB Trial - Tucatinib (Tukysa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. ExteNET Trial of Neratinib: One Size Does Not Fit All in HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 40. Exploratory Analysis of ExteNET Trial Shows Consistency of Benefit With Neratinib - The ASCO Post [ascopost.com]
- 41. Overall survival with neratinib after trastuzumab-based adjuvant therapy in HER2-positive breast cancer (ExteNET): A randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Final Efficacy Results of Neratinib in HER2-positive Hormone Receptor-positive Early-stage Breast Cancer From the Phase III ExteNET Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. HER2 FISH testing [bio-protocol.org]
- 44. her2know.com [her2know.com]
- 45. redalyc.org [redalyc.org]
- 46. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 47. researchgate.net [researchgate.net]
- 48. researchgate.net [researchgate.net]
- 49. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Laboratory Reagents: A Guide to Handling HL22 Waste
The responsible management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential procedural information for the proper disposal of HL22, with a focus on operational and logistical planning for researchers, scientists, and drug development professionals. Due to the generic designation "this compound," which can refer to multiple substances, this document will focus on the procedures for Halocarbon 22 (Chlorodifluoromethane) , a common laboratory refrigerant, while also providing a general framework for hazardous waste disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) specific to the chemical in use. For Halocarbon 22, the SDS provides critical safety information.
Key Safety Precautions for Halocarbon 22:
-
Physical Hazards: Cylinders containing Halocarbon 22 should be protected from physical damage. Do not drag, roll, slide, or drop them. Use a suitable hand truck for moving cylinders.[1]
-
Personal Protective Equipment (PPE): Workers should wash their hands and face before eating, drinking, or smoking in areas where this material is handled. Contaminated clothing and protective equipment should be removed before entering eating areas.[1]
-
First Aid: In case of contact with the liquid form, which can cause frostbite-like burns, warm the frozen tissues slowly with lukewarm water and seek medical attention. If inhaled, especially decomposition products from a fire, the exposed person may need to be kept under medical surveillance for 48 hours as symptoms can be delayed.[1]
-
Storage: Store in a segregated and approved area away from direct sunlight in a dry, cool, and well-ventilated location. Keep containers tightly closed and sealed until ready for use.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Halocarbon 22 (Chlorodifluoromethane).
| Property | Value | Source |
| Chemical Name | Chlorodifluoromethane | [1] |
| Synonyms | HCFC-22, R-22, Freon 22 | [1] |
| CAS Number | 75-45-6 | [1] |
| ACGIH TLV (TWA) | 1000 ppm (8 hours) | [1] |
| NIOSH REL (TWA) | 1000 ppm (10 hours) | [1] |
| NIOSH REL (STEL) | 1250 ppm (15 minutes) | [1] |
| OSHA PEL (TWA) | 1000 ppm (8 hours) | [1] |
Standard Operating Procedure for this compound Disposal
The disposal of chemical waste like this compound must adhere to institutional, local, and federal regulations. The following is a generalized protocol for laboratories.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste material. If it is a mixture, list all components and their approximate percentages.
-
Do not mix incompatible waste streams. For instance, acids must be kept separate from bases and cyanides.[2]
-
Segregate halogenated solvents from non-halogenated solvents.[3]
Step 2: Container Selection and Labeling
-
Use a container that is compatible with the chemical waste. Avoid using metal containers for corrosive waste.[2] The original container is often a suitable choice.[3]
-
Ensure the container is in good condition and can be securely closed.[3]
-
Label the waste container at the time the first waste is added with a "Hazardous Waste" label.[2] The label should include the chemical name(s) and any associated hazards (e.g., corrosive, flammable).
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
-
Keep waste containers closed except when adding waste.[3]
-
Store containers in secondary containment to prevent spills.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3]
-
Provide the EHS office with a complete and accurate description of the waste.
-
Follow any specific instructions provided by the EHS office for pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and other hazardous chemical waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Handling Protocols for Hazardous Chemicals
Disclaimer: The following guidelines provide a general framework for the safe handling of hazardous chemicals in a laboratory setting. The substance "HL22" could not be specifically identified as a chemical agent through standard databases. Therefore, researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) for the specific chemical being used to determine the appropriate personal protective equipment (PPE), handling procedures, and disposal requirements.
This guide is intended to supplement, not replace, the specific information provided in the SDS and your institution's Chemical Hygiene Plan.
Personal Protective Equipment (PPE) for Chemical Handling
The selection of appropriate PPE is critical to minimize exposure to hazardous chemicals. A thorough hazard assessment and review of the chemical's SDS are the first steps in this process.[1] PPE is essential when engineering and administrative controls cannot eliminate all risks.[2]
Eye and Face Protection
Eye and face protection is mandatory when there is a risk of splashes, flying particles, or exposure to vapors.[2][3]
| Protection Level | Application |
| Safety Glasses with Side Shields | Minimum requirement for general laboratory work. Protects against minor splashes and particulates.[3] |
| Chemical Splash Goggles | Recommended when there is a significant risk of chemical splashes that could reach the eyes.[3] |
| Face Shield | Must be worn in conjunction with chemical splash goggles when handling highly corrosive or reactive materials, or when there is a risk of explosion or significant splashes.[3][4] |
Note: Contact lenses should generally not be worn when handling hazardous chemicals, even with safety glasses.[5]
Hand Protection
Gloves are crucial for preventing skin contact with hazardous chemicals.[6] No single glove material is resistant to all chemicals, so it is vital to select gloves based on the specific substance being handled.[4] Always check the glove manufacturer's compatibility chart.
General Glove Selection Guide for Chemical Classes
| Chemical Class | Recommended Glove Material |
| Acids (concentrated) | Neoprene, Butyl Rubber |
| Bases (concentrated) | Neoprene, Nitrile, Natural Rubber |
| Organic Solvents | Varies widely. (e.g., Butyl for ketones, Viton® for chlorinated and aromatic solvents) |
| Oxidizing Agents | Neoprene, Butyl Rubber |
| Peroxides | Neoprene, Nitrile |
This table provides general guidance. Always consult the SDS and glove manufacturer's data for specific breakthrough times and degradation information.
Body Protection
A laboratory coat is the minimum requirement for body protection. For highly hazardous materials, chemical-resistant aprons or full-body suits may be necessary.[6] Lab coats should be buttoned and fit properly to cover as much skin as possible.[4]
Respiratory Protection
Respiratory protection may be required if engineering controls like fume hoods are insufficient to control exposure to vapors, fumes, or dusts below permissible exposure limits.[4] Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing.[4]
Operational Plan for Handling Hazardous Chemicals
A systematic approach to handling hazardous chemicals is essential for laboratory safety.
Pre-Experiment Planning
-
Hazard Assessment: Identify the specific hazards of the chemicals and the experimental procedure.[1][7]
-
Consult the SDS: Thoroughly review the Safety Data Sheet for each chemical to understand its properties, hazards, and required safety precautions.[1][2]
-
Develop a Standard Operating Procedure (SOP): Create a detailed, step-by-step protocol for the experiment, including safety measures.[2]
-
Gather Materials: Ensure all necessary chemicals, equipment, and safety supplies are readily available.
Experimental Workflow
-
Donning PPE: Put on all required personal protective equipment before entering the designated work area.
-
Work Area Preparation: Ensure the work area, such as a fume hood, is clean, uncluttered, and functioning correctly.[8]
-
Chemical Handling:
-
Post-Experiment:
-
Decontaminate equipment and the work area.
-
Properly label and store all chemicals.
-
Segregate and prepare hazardous waste for disposal.
-
Caption: A generalized workflow for handling hazardous chemicals in a laboratory setting.
Disposal Plan for Hazardous Chemical Waste
Improper disposal of chemical waste can pose significant risks to human health and the environment.[9]
Identification and Labeling
-
All chemical waste must be clearly labeled with the words "Hazardous Waste".[10][11]
-
The label must include the full chemical name(s) of the contents, the date of generation, and the principal investigator's name.[11] Chemical formulas or abbreviations are not acceptable.[10][11]
Segregation and Storage
-
Incompatible chemicals must be segregated to prevent dangerous reactions.[9][10]
-
Store waste in appropriate, leak-proof containers that are compatible with the chemical.[9][10]
-
Keep waste containers closed except when adding waste.[10]
-
Store waste in a designated, well-ventilated area.
Chemical Waste Segregation Guidelines
| Waste Category | Examples | Storage Requirements |
| Halogenated Solvents | Chloroform, Dichloromethane | Separate from non-halogenated solvents. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Store away from oxidizers. |
| Corrosive - Acids | Hydrochloric Acid, Sulfuric Acid | Store separately from bases and reactive metals. |
| Corrosive - Bases | Sodium Hydroxide, Ammonium Hydroxide | Store separately from acids. |
| Heavy Metal Waste | Solutions containing mercury, lead, cadmium | Collect separately. |
| Solid Chemical Waste | Contaminated gloves, paper towels | Collect in a designated, labeled container. |
Disposal Procedures
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Never dispose of hazardous chemicals down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety office.[11]
-
Empty chemical containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[10]
Caption: The hierarchy of controls, prioritizing the most effective safety measures.
References
- 1. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 2. osha.gov [osha.gov]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. safeopedia.com [safeopedia.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
